molecular formula C44H66F3N11O24S5 B12414924 Phytochelatin 5 TFA

Phytochelatin 5 TFA

Cat. No.: B12414924
M. Wt: 1350.4 g/mol
InChI Key: CDOPOAQIRITPNC-LEOSAWOUSA-N
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Description

Phytochelatin 5 TFA is a useful research compound. Its molecular formula is C44H66F3N11O24S5 and its molecular weight is 1350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H66F3N11O24S5

Molecular Weight

1350.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C42H65N11O22S5.C2HF3O2/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60;3-2(4,5)1(6)7/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75);(H,6,7)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-;/m0./s1

InChI Key

CDOPOAQIRITPNC-LEOSAWOUSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

The Definitive Guide to Phytochelatin 5: A Core Component of Plant Heavy Metal Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinogenic peptides that play a central role in the detoxification of heavy metals and metalloids in plants and other organisms. This technical guide focuses on Phytochelatin 5 (PC5), a key oligomer in this family, elucidating its primary function, biosynthesis, and mechanism of action. Through a comprehensive review of current literature, this document provides an in-depth analysis of PC5's role in metal chelation and sequestration, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways. This guide is intended to be a valuable resource for researchers in plant biology, environmental science, and pharmacology, offering insights that could inform strategies for phytoremediation and the development of novel chelation therapies.

Introduction: The Phytochelatin Family

Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] These molecules are crucial for cellular defense against the toxic effects of a wide array of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), mercury (Hg), and excess copper (Cu) and zinc (Zn).[2][3][4] The primary function of phytochelatins is to act as high-affinity ligands for these metal ions, forming stable complexes that can be safely sequestered away from sensitive cellular components.[5]

Phytochelatin 5 (PC5), with the structure (γ-Glu-Cys)₅-Gly, represents a significant member of this peptide family due to its high number of thiol-containing cysteine residues, which are the primary sites for metal coordination.

The Primary Function of Phytochelatin 5: Heavy Metal Chelation and Sequestration

The principal role of Phytochelatin 5 in plants is the detoxification of heavy metals through a two-step process: chelation in the cytosol followed by sequestration into the vacuole.[5][6]

2.1. Cytosolic Chelation of Heavy Metals

Upon entry of heavy metal ions into the plant cell cytoplasm, the synthesis of phytochelatins, including PC5, is rapidly induced. The sulfhydryl groups (-SH) of the cysteine residues within the PC5 molecule act as nucleophiles, readily forming coordination complexes with electrophilic heavy metal ions.[2] The multiple cysteine residues in PC5 allow for the formation of stable, multidentate chelate structures, effectively neutralizing the reactivity of the metal ions and preventing them from interacting with and damaging essential proteins and enzymes.[2]

2.2. Vacuolar Sequestration of PC5-Metal Complexes

Once formed in the cytosol, the PC5-metal complexes are transported across the tonoplast (the vacuolar membrane) and into the vacuole for long-term storage.[3][6] This transport is an active process, primarily mediated by ATP-binding cassette (ABC) type transporters, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana.[3][7] Sequestration within the vacuole isolates the toxic metals from the rest of the cell, representing the final step in the detoxification pathway.[2][6] In some cases, within the acidic environment of the vacuole, these complexes can further mature into higher molecular weight complexes, potentially incorporating acid-labile sulfide ions.[2]

Quantitative Data on Phytochelatin-Metal Interactions

The efficacy of phytochelatins in metal detoxification is underscored by their binding affinities for various metal ions. While specific binding constants for PC5 are not extensively reported, data for the phytochelatin family provide valuable insights.

LigandMetal IonStability Constant (log K)TechniqueReference
PC₂Cd²⁺6.2Spectrophotometry[8]
PC₄Cd²⁺7.5Spectrophotometry[8]
PC₂Zn²⁺~5Voltammetry[9]
PC₃Zn²⁺~5Voltammetry[9]
PC₄Zn²⁺~5Voltammetry[9]
PC₅Zn²⁺Not specifiedPotentiometry[9]

Table 1: Stability constants of phytochelatin-metal complexes. Note that higher log K values indicate stronger binding affinity.

The concentration of phytochelatins, including PC5, is known to increase significantly in response to heavy metal stress. For example, in the aquatic macrophyte Wolffia globosa, exposure to arsenate led to a substantial increase in the production of various phytochelatin species.[10]

Biosynthesis of Phytochelatin 5

The synthesis of PC5 is not directed by mRNA templates on ribosomes but is instead catalyzed by the enzyme phytochelatin synthase (PCS).

GSH1 Glutathione (GSH) PCS Phytochelatin Synthase (PCS) GSH1->PCS GSH2 Glutathione (GSH) GSH2->PCS PC2 Phytochelatin 2 (PC2) PCS->PC2 γ-Glu-Cys transfer PC3 Phytochelatin 3 (PC3) PCS->PC3 PC4 Phytochelatin 4 (PC4) PCS->PC4 PC5 Phytochelatin 5 (PC5) PCS->PC5 PC2->PCS Gly Glycine PC2->Gly - Glycine PC3->PCS PC4->PCS

Figure 1. Biosynthesis of Phytochelatin 5.

Phytochelatin synthase catalyzes a transpeptidation reaction, transferring a γ-glutamyl-cysteine moiety from a donor glutathione (or PC) molecule to an acceptor glutathione or PC molecule. This process occurs sequentially, elongating the phytochelatin chain one γ-Glu-Cys unit at a time to produce PC2, PC3, PC4, and ultimately PC5.

Signaling and Regulation

The activation of phytochelatin synthase is a key regulatory point in the heavy metal detoxification pathway.

cluster_cell Cytosol cluster_vacuole Vacuole HM Heavy Metal Ions (e.g., Cd²⁺, As³⁺, Zn²⁺) PCS_inactive Inactive Phytochelatin Synthase HM->PCS_inactive Activation PCs Phytochelatins (PC2-PC5) HM->PCs Chelation Cell Cytosol PCS_active Active Phytochelatin Synthase PCS_inactive->PCS_active PCS_active->PCs GSH Glutathione GSH->PCS_active Substrate HM_PC_complex Heavy Metal-PC Complex PCs->HM_PC_complex ABC ABC Transporter HM_PC_complex->ABC Vacuole Vacuole ABC->Vacuole Sequestration

Figure 2. Heavy Metal Detoxification Pathway.

The presence of heavy metal ions in the cytosol is the direct trigger for PCS activation.[11] It is hypothesized that metal ions bind to the C-terminal domain of the PCS enzyme, inducing a conformational change that activates the catalytic N-terminal domain.[12] This allosteric activation ensures that phytochelatin synthesis is tightly coupled to the presence of the toxic threat, preventing unnecessary expenditure of glutathione, a vital cellular antioxidant.

Experimental Protocols

6.1. Extraction of Phytochelatins from Plant Tissue

This protocol is adapted from methodologies described for the analysis of thiol-containing compounds in plants.[13][14]

  • Harvest and Freeze: Harvest approximately 0.5 g of fresh plant tissue (roots or shoots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction Buffer: Add 1.0 mL of ice-cold 0.1 N HCl containing 2 mM dithiothreitol (DTT) to the powdered tissue. DTT is included to maintain the reduced state of the thiol groups.

  • Homogenize Further: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant, which contains the phytochelatins.

  • Storage: Store the extract at -80°C until analysis.

6.2. Quantification of Phytochelatin 5 by HPLC

This protocol outlines a general method for the separation and quantification of phytochelatins.[14][15]

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV or fluorescence detector is required. For enhanced specificity and sensitivity, coupling to a mass spectrometer (LC-MS) is recommended.[13]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 2% Solvent B

    • 5-30 min: Linear gradient from 2% to 50% Solvent B

    • 30-35 min: Linear gradient from 50% to 100% Solvent B

    • 35-40 min: 100% Solvent B

    • 40-45 min: Return to 2% Solvent B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the effluent at 214 nm for peptide bonds. If derivatization with a fluorescent tag like monobromobimane is performed, use appropriate excitation and emission wavelengths.

  • Quantification: Prepare a standard curve using a purified Phytochelatin 5 standard of known concentration. The peak area of PC5 in the sample extract is then used to determine its concentration by interpolation from the standard curve.

Start Plant Tissue Sample Homogenization Homogenization in Acidic Buffer with DTT Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Detection Detection (UV/Fluorescence/MS) HPLC->Detection Quantification Quantification against PC5 Standard Detection->Quantification Result PC5 Concentration Quantification->Result

Figure 3. Experimental Workflow for PC5 Analysis.

Conclusion

Phytochelatin 5 is a vital component of the plant's defense arsenal against heavy metal toxicity. Its primary function as a potent chelator, coupled with an efficient vacuolar sequestration mechanism, allows plants to tolerate otherwise lethal concentrations of heavy metals. A thorough understanding of the biosynthesis, regulation, and function of PC5 is paramount for developing strategies to enhance the phytoremediation capabilities of plants and for exploring the potential of phytochelatin-like molecules in clinical applications for heavy metal poisoning. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in these critical areas.

References

The Role of Phytochelatin 5 (PC5) in Heavy Metal Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal contamination poses a significant threat to environmental and human health. Nature has evolved elegant and efficient mechanisms to mitigate the toxicity of these elements. Among these, phytochelatins (PCs) represent a critical line of defense in plants, fungi, and some animal species.[1][2][3][4] These cysteine-rich peptides act as potent chelators, binding to heavy metal ions and facilitating their sequestration. This technical guide provides an in-depth examination of Phytochelatin 5 (PC5), a specific oligomer of the phytochelatin family, and its pivotal role in heavy metal detoxification pathways. We will explore its biosynthesis, mechanism of action, and the experimental methodologies used to study its function, presenting key quantitative data and visual pathways to support researchers and professionals in the field. The "TFA" (trifluoroacetic acid) designation often associated with commercially available synthetic peptides, including PC5, refers to a counterion used during purification and is not part of the biologically active molecule.

Introduction to Phytochelatins

Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[3] They are not genetically encoded but are synthesized enzymatically by phytochelatin synthase (PCS).[1][2][5] This enzyme is constitutively expressed but is activated by the presence of heavy metal ions.[6] The primary substrate for PCS is glutathione (GSH), a crucial antioxidant in most living organisms.[5][7][8] The presence of heavy metals triggers the transfer of a γ-glutamyl-cysteine group from a GSH molecule to another GSH molecule or to a growing phytochelatin chain, thus elongating the peptide.[6]

Phytochelatin 5 (PC5): Structure and Significance

Phytochelatin 5 (PC5) is a member of the phytochelatin family where n=5, meaning it consists of five repeating γ-glutamyl-cysteine units capped with a glycine residue. Its structure, rich in thiol (-SH) groups from the cysteine residues, provides multiple binding sites for heavy metal ions. These thiol groups have a high affinity for soft metals such as cadmium (Cd), mercury (Hg), lead (Pb), and arsenic (As).[5]

The Heavy Metal Detoxification Pathway Involving PC5

The detoxification process mediated by phytochelatins, including PC5, is a multi-step cellular process designed to capture and sequester harmful heavy metal ions away from sensitive cellular components.

Biosynthesis of Phytochelatin 5

The synthesis of PC5 is initiated in the cytoplasm in response to heavy metal exposure. The enzyme phytochelatin synthase (PCS) catalyzes the polymerization of γ-glutamyl-cysteine units from glutathione (GSH).[5] The process begins with the synthesis of PC2, and subsequent additions of γ-Glu-Cys units lead to the formation of longer phytochelatins, including PC5.

G cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Glutamate Glutamate GSH Glutathione (GSH) Glutamate->GSH Cysteine Cysteine Cysteine->GSH Glycine Glycine Glycine->GSH PCS Phytochelatin Synthase (PCS) GSH->PCS Substrate PCn Phytochelatins (PC2...PC5) PCS->PCn Synthesizes PC_HM_Complex PC5-Heavy Metal Complex PCn->PC_HM_Complex HM Heavy Metal Ions (e.g., Cd²⁺) HM->PCS Activates HM->PC_HM_Complex ABC_Transporter ABC Transporter PC_HM_Complex->ABC_Transporter Transport Sequestered_Complex Sequestered PC5-HM Complex ABC_Transporter->Sequestered_Complex

Caption: Biosynthesis and sequestration pathway of Phytochelatin 5.
Chelation of Heavy Metals

Once synthesized, PC5 acts as a chelator, binding to heavy metal ions through its numerous thiol groups. This binding forms a more stable and less toxic phytochelatin-metal complex. The high density of binding sites on PC5 allows for the efficient sequestration of multiple metal ions.

Sequestration into the Vacuole

The phytochelatin-metal complexes are then transported from the cytoplasm into the cell's vacuole. This transport is typically mediated by ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast).[9] By sequestering the heavy metals in the vacuole, the plant cell effectively removes them from the metabolically active cytoplasm, preventing them from interfering with essential cellular processes.[3][10]

Quantitative Data on Heavy Metal Binding

While specific binding affinity data for PC5 is not always distinguished from other phytochelatins in the literature, the general principles of heavy metal chelation by thiol-containing peptides are well-established. The affinity of heavy metals for sulfhydryl groups generally follows the order Hg > Cu > Cd > Pb > Zn. The following table summarizes representative data on the effects of phytochelatin synthesis on heavy metal tolerance.

Heavy MetalOrganism/SystemObservationReference
Cadmium (Cd)Arabidopsis thalianaPC-deficient mutants are hypersensitive to Cd.[6]
Zinc (Zn)Arabidopsis thalianaPC synthesis is essential for Zn detoxification and accumulation.[11][12]
Cadmium (Cd)Tomato cell culturesExposure to Cd induces PC synthesis and a decline in GSH levels.[7][8]
Copper (Cu), Zinc (Zn), Cadmium (Cd)E. coli expressing MTs/PCLsCells expressing phytochelatin-like proteins showed strong binding capacity for Zn ions.[13]

Experimental Protocols

Studying the role of PC5 in heavy metal detoxification involves a variety of experimental techniques. Below are outlines of key protocols.

Synthesis and Purification of Phytochelatin 5

Chemical synthesis of PC5 is typically performed using solid-phase peptide synthesis (SPPS). The resulting peptide is then purified using reverse-phase high-performance liquid chromatography (HPLC). The use of trifluoroacetic acid (TFA) is common in the mobile phase for HPLC purification, which results in the peptide being isolated as a TFA salt.

G Start Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Start->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Pure PC5-TFA Peptide Lyophilization->FinalProduct

Caption: Workflow for the synthesis and purification of PC5-TFA.
Heavy Metal Chelation Assay

The ability of PC5 to chelate heavy metals can be assessed using various techniques, such as isothermal titration calorimetry (ITC), mass spectrometry, or spectrophotometric assays with metal-ion indicators.

Example: Spectrophotometric Assay using a Competitive Ligand

  • Prepare Solutions: A solution of PC5, a heavy metal salt (e.g., CdCl₂), and a chromophoric chelator (e.g., 4-(2-pyridylazo)resorcinol, PAR) with a known affinity for the metal are prepared in a suitable buffer.

  • Establish Baseline: The absorbance of the metal-chromophoric chelator complex is measured at its maximum wavelength.

  • Titration: Aliquots of the PC5 solution are added to the metal-chelator solution.

  • Measure Absorbance Change: As PC5 chelates the metal, it displaces the chromophoric chelator, leading to a change in absorbance.

  • Data Analysis: The change in absorbance is used to calculate the concentration of the PC5-metal complex and determine the binding affinity.

In Vivo Detoxification Assay

The role of PC5 in detoxification can be studied in vivo using model organisms like Saccharomyces cerevisiae (yeast) or Arabidopsis thaliana.

Example: Yeast Complementation Assay

  • Select Yeast Strain: A yeast strain deficient in heavy metal detoxification (e.g., a mutant lacking the vacuolar transporter YCF1) is used.

  • Transform Yeast: The yeast is transformed with a plasmid expressing a phytochelatin synthase gene, which will lead to the production of phytochelatins, including PC5.

  • Growth Assay: Transformed and control yeast strains are grown on media containing various concentrations of a heavy metal (e.g., cadmium).

  • Assess Tolerance: The growth of the different yeast strains is compared. Increased growth of the transformed strain in the presence of the heavy metal indicates that the production of phytochelatins confers tolerance. The levels of different phytochelatin oligomers (PC2, PC3, PC4, PC5) can then be quantified.[6]

Applications in Drug Development and Bioremediation

The potent metal-chelating properties of PC5 make it a molecule of interest for several applications.

  • Drug Development: PC5 and its derivatives could be explored as therapeutic agents for the treatment of heavy metal poisoning in humans. Their ability to specifically bind and facilitate the excretion of toxic metals is a promising area of research.

  • Bioremediation: Understanding the phytochelatin pathway is crucial for developing phytoremediation strategies.[9] Genetically engineering plants to overexpress phytochelatin synthase can enhance their ability to accumulate heavy metals from contaminated soil and water.[6]

Conclusion

Phytochelatin 5 is a key player in the intricate cellular defense system against heavy metal toxicity. Its structure is exquisitely adapted for the chelation of a range of toxic metal ions. Through a well-orchestrated pathway of synthesis, chelation, and vacuolar sequestration, PC5 contributes significantly to cellular survival in metal-stressed environments. The detailed study of its function, supported by robust experimental protocols, will continue to unveil new opportunities for its application in both medicine and environmental science.

References

Biosynthesis pathway of Phytochelatin 5 from glutathione.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Phytochelatin 5 (PC5) from its precursor, glutathione (GSH). Phytochelatins are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. Understanding this pathway is pivotal for research in toxicology, plant biology, and the development of novel chelation therapies.

Core Biosynthetic Pathway

The synthesis of phytochelatins is catalyzed by the enzyme phytochelatin synthase (PCS) , a γ-glutamylcysteine dipeptidyl transpeptidase (EC 2.3.2.15).[1][2] This enzyme facilitates the transfer of the γ-glutamylcysteine (γ-EC) moiety from a donor glutathione molecule to an acceptor molecule, which can be another glutathione molecule or a growing phytochelatin chain.[3] The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[4] For Phytochelatin 5, 'n' is 5.

The biosynthesis of PC5 is a stepwise process initiated by the activation of PCS by heavy metal ions.[5] Cadmium (Cd²⁺) is reported to be the most potent activator.[1][6] The synthesis proceeds as follows:

  • PC2 Formation: A γ-EC group is transferred from a donor GSH molecule to an acceptor GSH molecule, forming Phytochelatin 2 ((γ-Glu-Cys)₂-Gly) and releasing a glycine molecule.

  • PC3 Formation: A γ-EC group is transferred from another donor GSH to PC2, forming Phytochelatin 3 ((γ-Glu-Cys)₃-Gly) and releasing another glycine molecule.

  • PC4 Formation: The process repeats with PC3 as the acceptor to form Phytochelatin 4 ((γ-Glu-Cys)₄-Gly).

  • PC5 Formation: Finally, a γ-EC group is transferred to PC4 to yield Phytochelatin 5 ((γ-Glu-Cys)₅-Gly).

This sequential elongation continues to produce longer-chain phytochelatins. The entire process occurs in the cytosol.[7]

Phytochelatin 5 Biosynthesis Pathway GSH1 Glutathione (GSH) (Donor) PCS Phytochelatin Synthase (PCS) GSH1->PCS GSH2 Glutathione (GSH) (Acceptor) GSH2->PCS PC2 Phytochelatin 2 (PC2) ((γ-Glu-Cys)₂-Gly) PCS->PC2 Gly1 Glycine PCS->Gly1 PC3 Phytochelatin 3 (PC3) ((γ-Glu-Cys)₃-Gly) PCS->PC3 Gly2 Glycine PCS->Gly2 PC4 Phytochelatin 4 (PC4) ((γ-Glu-Cys)₄-Gly) PCS->PC4 Gly3 Glycine PCS->Gly3 PC5 Phytochelatin 5 (PC5) ((γ-Glu-Cys)₅-Gly) PCS->PC5 Gly4 Glycine PCS->Gly4 HeavyMetals Heavy Metal Ions (e.g., Cd²⁺) HeavyMetals->PCS Activates PC2->PCS GSH3 Glutathione (GSH) (Donor) GSH3->PCS PC3->PCS GSH4 Glutathione (GSH) (Donor) GSH4->PCS PC4->PCS GSH5 Glutathione (GSH) (Donor) GSH5->PCS

Caption: Biosynthesis of Phytochelatin 5 from Glutathione.

Quantitative Data

The following tables summarize key quantitative parameters for phytochelatin synthase activity.

ParameterValueOrganism/ConditionsReference
Michaelis Constant (Km) for Glutathione 6.7 mMSilene cucubalus cell cultures[1][6]
Optimal pH 7.9 - 8.0Silene cucubalus cell cultures[1][6]
Optimal Temperature 35 °CSilene cucubalus cell cultures[1][6]
Heavy Metal IonActivating PotentialReference
Cd²⁺ Strongest Activator[1][6]
Ag⁺ High[6]
Bi³⁺ High[6]
Pb²⁺ Moderate[6]
Zn²⁺ Moderate[6]
Cu²⁺ Moderate[6]
Hg²⁺ Moderate[6]
Au⁺ Moderate[6]

Experimental Protocols

Phytochelatin Synthase Activity Assay

This protocol is adapted from methods used for the determination of PCS activity in plant extracts.

Objective: To quantify the enzymatic activity of phytochelatin synthase by measuring the rate of phytochelatin 2 (PC2) formation.

Materials:

  • Plant tissue or cell culture extract

  • Assay Buffer: 250 mM HEPES-NaOH, pH 8.0, containing 10% (v/v) glycerol

  • Glutathione (GSH) solution (100 mM in water)

  • Cadmium chloride (CdCl₂) solution (10 mM in water)

  • Protease inhibitor cocktail

  • 20% (w/v) Trichloroacetic acid (TCA)

  • Monobromobimane (mBBr) derivatizing agent

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer containing a protease inhibitor cocktail. Centrifuge the homogenate at 4°C to pellet cell debris and collect the supernatant containing the soluble proteins, including PCS.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method such as the Bradford assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the enzyme extract with the assay buffer.

    • Add GSH to a final concentration of 10 mM.

    • Initiate the reaction by adding CdCl₂ to a final concentration of 0.1 mM.

    • Incubate the reaction mixture at 35°C for 90 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of 20% (w/v) TCA.

  • Derivatization:

    • Centrifuge the terminated reaction mixture to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Add mBBr to derivatize the thiol groups of the phytochelatins.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

    • Separate the phytochelatins using a suitable C18 column and a gradient of an appropriate mobile phase (e.g., acetonitrile and water with trifluoroacetic acid).

    • Quantify the amount of PC2 produced by comparing the peak area to a standard curve of known PC2 concentrations.

Calculation of Activity:

One unit of PCS activity is defined as the amount of enzyme that synthesizes 1 nmol of PC2 per minute per milligram of total protein under the specified conditions.[8]

PCS_Activity_Assay_Workflow Start Start Extraction Enzyme Extraction from Plant Tissue Start->Extraction Quantification Protein Quantification Extraction->Quantification Reaction_Setup Set up Enzymatic Reaction (Extract, Buffer, GSH, CdCl₂) Quantification->Reaction_Setup Incubation Incubate at 35°C Reaction_Setup->Incubation Termination Terminate Reaction with TCA Incubation->Termination Derivatization Derivatize with mBBr Termination->Derivatization HPLC HPLC Analysis Derivatization->HPLC Analysis Data Analysis and Activity Calculation HPLC->Analysis End End Analysis->End

Caption: Workflow for Phytochelatin Synthase Activity Assay.

Quantification of Phytochelatins by HPLC

This protocol outlines a method for the quantification of various phytochelatins, including PC5, from plant extracts.

Objective: To separate and quantify individual phytochelatins from a biological sample.

Materials:

  • Plant tissue extract (prepared as in 3.1, but without the enzymatic reaction steps)

  • 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Phytochelatin standards (PC2, PC3, PC4, PC5)

Procedure:

  • Sample Preparation:

    • Extract thiols from plant tissue using an acidic extraction buffer (e.g., 0.1 M HCl).

    • Centrifuge to remove debris.

    • The supernatant can be directly analyzed or subjected to a derivatization step if using fluorescence detection. For UV or MS detection, derivatization is often not required.[9][10][11]

  • HPLC-UV/MS Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., acetonitrile). A typical gradient might be a linear increase in mobile phase B over 30-40 minutes.

    • Detect the eluting phytochelatins at a suitable wavelength (e.g., 214 nm for peptide bonds) or by mass spectrometry for more specific identification and quantification.

  • Quantification:

    • Identify the peaks corresponding to different phytochelatins by comparing their retention times with those of the standards.

    • Construct a standard curve for each phytochelatin of interest (PC2 to PC5) by injecting known concentrations of the standards.

    • Calculate the concentration of each phytochelatin in the sample based on its peak area and the corresponding standard curve.

Conclusion

The biosynthesis of Phytochelatin 5 is a fundamental process in the plant's defense against heavy metal toxicity. A thorough understanding of the enzymatic pathway, its key players, and the methods to study it are essential for advancing research in phytoremediation, environmental science, and the development of novel therapeutic agents for metal poisoning. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields.

References

The Discovery and Enduring Significance of Phytochelatins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and fundamental biochemistry of phytochelatins (PCs). It is intended for researchers, scientists, and professionals in drug development with an interest in cellular detoxification mechanisms, particularly in the context of heavy metal stress. This document details the pivotal experiments that led to the identification of these glutathione-derived peptides, outlines the methodologies for their analysis, and presents key quantitative data on their induction and synthesis. Furthermore, it elucidates the signaling pathway governing their production, offering a foundational understanding of this crucial aspect of phytoremediation and cellular defense.

Introduction: The Pre-Phytochelatin Era and the Quest for a Plant-Based Metallothionein

Prior to the 1980s, the scientific community's understanding of heavy metal detoxification in plants was largely extrapolated from research on animal systems. The prevailing hypothesis centered on the existence of metallothioneins (MTs), low molecular weight, cysteine-rich proteins known to chelate heavy metals in animals and some fungi.[1][2] The increasing prevalence of heavy metal pollution, a legacy of the industrial revolution, spurred significant research into how plants, as sessile organisms, coped with the toxic effects of elements like cadmium (Cd), copper (Cu), and zinc (Zn).[3] Early investigations into metal-tolerant plants often reported the presence of "metallothionein-like" proteins, but these were typically characterized by their metal-binding properties and amino acid composition rather than by definitive sequence data.

The Landmark Discovery of Phytochelatins

The early 1980s marked a paradigm shift in the understanding of plant heavy metal tolerance with the independent discovery of a novel class of peptides.

2.1. 1981: The Unveiling of "Cadystins" in Fission Yeast

In 1981, the research group led by Hayashi first isolated and described cadmium-binding peptides from the fission yeast Schizosaccharomyces pombe. They named these compounds "cadystins."[4] Subsequent work by the same group elucidated the structure of cadystins A and B as (γ-glutamyl-cysteine)₂-glycine (PC₂) and (γ-glutamyl-cysteine)₃-glycine (PC₃), respectively.

2.2. 1985: "Phytochelatins" Emerge in the Plant Kingdom

Independently, in 1985, the laboratory of Meinhart H. Zenk, in collaboration with Ernst-Ludwig Winnacker and Erwin Grill, published a seminal paper describing a family of heavy-metal-induced peptides in cell suspension cultures of various higher plants.[5][6] They determined the general structure to be (γ-glutamyl-cysteine)ₙ-glycine, where 'n' could range from 2 to 11, and proposed the name "phytochelatins" (from the Greek phyto for "plant" and "chelate" for binding).[7] This discovery established that these peptides, and not metallothioneins, were the principal heavy-metal complexing agents in the plant kingdom.[2]

2.3. 1989: Identification of the Key Enzyme: Phytochelatin Synthase

The biosynthetic pathway of phytochelatins was elucidated with the discovery of phytochelatin synthase (PCS) in 1989 by Grill and colleagues.[8][9] Their work on cell cultures of Silene cucubalus revealed a constitutively expressed enzyme that catalyzes the transfer of the γ-glutamylcysteine moiety from a glutathione (GSH) donor to an acceptor molecule, which can be another GSH molecule or a growing phytochelatin chain.[8][9]

Quantitative Analysis of Phytochelatin Induction

The synthesis of phytochelatins is rapidly induced in response to a wide array of heavy metal and metalloid ions. Cadmium is a particularly potent inducer. The chain length (n-value) and concentration of phytochelatins vary depending on the plant species, the specific metal, its concentration, and the duration of exposure.

Table 1: Induction of Phytochelatins by Various Heavy Metals in Different Plant Species

Plant SpeciesMetalConcentrationTissuePC2 (nmol/g FW)PC3 (nmol/g FW)PC4 (nmol/g FW)Reference
Arabidopsis thalianaCd50 µMRoots150250100[10]
Arabidopsis thalianaZn300 µMRoots5020<10[6]
Brassica napusCd10 µMPhloem Sap~1.5 nmol/mg protein~0.5 nmol/mg proteinnd[11]
Triticum durumCd40 µMRoots~100~400~50[12]
Glycine max (Soybean)Cd10 µMShootshPC₂: ~120hPC₃: ~40hPC₄: ~10[13]
Glycine max (Soybean)As10 µMShootshPC₂: ~180hPC₃: ~60hPC₄: ~20[13]
Lupinus albus (White Lupin)Cd10 µMShoots~40~10nd[13]
Lupinus albus (White Lupin)As10 µMShoots~60~20nd[13]

Note: FW denotes fresh weight; nd denotes not detected; hPC denotes homophytochelatin. Values are approximate and have been extrapolated from published graphs where necessary.

Table 2: Phytochelatin Chain Length Distribution in Response to Cadmium

Plant SpeciesCadmium ConcentrationPredominant PC Chain LengthReference
Silene vulgarisVariedPC₂ and PC₃[4]
Triticum durum10-40 µMPC₃[12]
Arabidopsis thaliana85 µMPC₂ and PC₃[10]
Rauvolfia serpentina200 µMPC₂ to PC₅[8]

Experimental Protocols

The characterization of phytochelatins and their biosynthetic pathway relied on a combination of biochemical techniques.

4.1. Isolation and Quantification of Phytochelatins by HPLC

Historical Context: Early methods for the separation and analysis of phytochelatins often involved gel filtration chromatography followed by quantification of sulfhydryl groups or amino acid analysis. The advent of High-Performance Liquid Chromatography (HPLC) provided a more rapid and sensitive means of analysis.

Protocol: HPLC Analysis of Phytochelatins (adapted from early methods)

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with an acidic solution (e.g., 0.1% trifluoroacetic acid (TFA) or dilute HCl) containing a reducing agent like dithiothreitol (DTT) to prevent oxidation of sulfhydryl groups.

    • Centrifuge the homogenate to pellet cellular debris.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization (Pre-column):

    • To enhance detection, especially with fluorescence detectors, thiol groups are derivatized. A common reagent used in early studies was monobromobimane (mBBr), which reacts with sulfhydryl groups to form a fluorescent adduct.[14]

    • Incubate the sample extract with mBBr in a buffered solution.

    • Quench the reaction with an acid.

  • HPLC Separation:

    • Column: Reversed-phase C18 or C8 columns were commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is typically employed to separate the different PC species.[15]

    • Detection:

      • UV Detection: At ~214 nm for the peptide backbone.

      • Fluorescence Detection: For derivatized PCs (e.g., mBBr adducts).

      • Post-column Derivatization: An alternative to pre-column derivatization involves reacting the column effluent with a thiol-reactive agent like Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) followed by spectrophotometric detection.

Modern Approaches: Current methods often utilize HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for highly sensitive and specific quantification of phytochelatins and their various isoforms.[16]

4.2. Phytochelatin Synthase Enzyme Assay

Protocol (adapted from Grill et al., 1989) [9]

  • Enzyme Extraction:

    • Homogenize plant tissue in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

  • Reaction Mixture:

    • Combine the enzyme extract with a reaction buffer containing glutathione (GSH) as the substrate.

    • Initiate the reaction by adding a heavy metal activator, typically CdCl₂.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding acid (e.g., HCl or TFA).

    • Analyze the reaction products (phytochelatins) by HPLC as described above. The activity of phytochelatin synthase is determined by quantifying the amount of phytochelatins produced per unit of time and protein.

Signaling and Biosynthesis of Phytochelatins

The synthesis of phytochelatins is a rapid, post-translational process that is directly activated by the presence of heavy metal ions.

5.1. The Role of Glutathione

Glutathione (γ-glutamyl-cysteinyl-glycine) is the direct precursor for phytochelatin synthesis.[17] The enzyme γ-glutamylcysteine synthetase, which is involved in GSH biosynthesis, can be inhibited by buthionine sulfoximine (BSO), leading to a depletion of GSH and a subsequent inhibition of phytochelatin synthesis. This has been a key experimental tool to demonstrate the link between GSH and phytochelatin production.

5.2. Activation of Phytochelatin Synthase

Phytochelatin synthase is a constitutively expressed enzyme.[5] Its activation is not at the transcriptional level but rather through a direct interaction with heavy metal ions. The current model suggests that the enzyme does not require free metal ions for catalysis but rather a glutathione-metal complex (e.g., Cd-GS₂). The N-terminal domain of PCS is highly conserved and contains the catalytic site, while the C-terminal domain, which is rich in cysteine residues, is thought to be involved in metal sensing and activation. The binding of a metal-GSH complex to the C-terminal domain is believed to induce a conformational change that activates the catalytic N-terminal domain.

Diagram of the Phytochelatin Synthesis and Detoxification Pathway

Phytochelatin_Pathway GSH Glutathione (GSH) PCS_active Phytochelatin Synthase (Active) GSH->PCS_active Substrate Heavy_Metal Heavy Metal Ion (e.g., Cd²⁺) PCS_inactive Phytochelatin Synthase (Inactive) Heavy_Metal->PCS_inactive Activation PC_Metal_Complex PC-Metal Complex Heavy_Metal->PC_Metal_Complex Chelation PCS_inactive->PCS_active PCn Phytochelatin (PCn) PCS_active->PCn Synthesis PCn->PC_Metal_Complex Vacuole Vacuole PC_Metal_Complex->Vacuole Sequestration

Caption: Phytochelatin synthesis and heavy metal detoxification pathway.

Diagram of the Experimental Workflow for Phytochelatin Analysis

Experimental_Workflow Plant_Tissue Plant Tissue (exposed to heavy metals) Homogenization Homogenization in Acidic Buffer + DTT Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Pre-column Derivatization (e.g., with mBBr) Supernatant->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Detection (Fluorescence/UV/MS) HPLC->Detection Quantification Quantification Detection->Quantification

References

The Intricate Dance of Detoxification: A Technical Guide to the Chelating Mechanism of Phytochelatin 5 TFA with Cadmium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the chelation of cadmium ions by Phytochelatin 5 (PC5), a crucial peptide in cellular detoxification pathways. The presence of Trifluoroacetic acid (TFA) as a counter-ion from purification processes will also be contextualized within analytical methodologies.

Executive Summary

Phytochelatins are a family of cysteine-rich peptides synthesized by plants, fungi, and some animals in response to heavy metal stress. Phytochelatin 5 (PC5), with its five cysteine residues, is a potent chelator of cadmium (Cd²⁺), a highly toxic environmental pollutant. The primary mechanism of detoxification involves the formation of stable, non-toxic complexes between PC5 and Cd²⁺, which are subsequently sequestered. This guide will dissect the coordination chemistry, binding affinities, and stoichiometry of these interactions, supported by quantitative data and detailed experimental protocols. The role of Trifluoroacetic acid (TFA), commonly used in the purification of synthetic or isolated peptides, is clarified as an analytical artifact rather than a participant in the biological chelation process.

The Chelation Mechanism: A Molecular Perspective

The detoxification of cadmium by phytochelatins is a multi-step process initiated by the synthesis of these peptides from glutathione.[1][2] Upon exposure to cadmium, phytochelatin synthase catalyzes the polymerization of γ-glutamylcysteine units, leading to the formation of PCs of varying lengths, including PC5.

The core of the chelation mechanism lies in the high affinity of the sulfhydryl (-SH) groups of the cysteine residues within PC5 for the soft metal ion Cd²⁺.[3] X-ray Absorption Spectroscopy (XAS) studies have revealed that cadmium in PC-Cd complexes is predominantly in a tetrahedral coordination environment, bonded to four sulfur atoms from the cysteine residues.[4][5] This stable coordination effectively sequesters the cadmium ion, preventing it from interacting with and damaging vital cellular components.

Stoichiometry of PC5-Cd Complexes

The interaction between PC5 and cadmium is not limited to a simple 1:1 ratio. Mass spectrometry studies have identified the formation of multiple complex stoichiometries, indicating a dynamic and concentration-dependent binding process. In plant tissues exposed to cadmium, the following PC5-Cd complexes have been detected:

  • CdPC5

  • Cd₂PC5

  • Cd₃PC5

The formation of these higher-order complexes, where multiple cadmium ions are bound to a single PC5 molecule, highlights the high capacity of this peptide for metal sequestration. Furthermore, in the presence of excess cadmium, the formation of binuclear species (CdₓLᵧ) has been observed for phytochelatins of length 3 to 6.

Quantitative Analysis of PC5-Cadmium Binding

The strength of the interaction between PC5 and cadmium is critical for its detoxification efficacy. While specific stability constants for PC5 are not always individually reported, a systematic study of PCs (PC2-PC6) provides a strong basis for understanding its binding affinity.

Table 1: Stability Constants of Phytochelatin-Cadmium (II) Complexes

PhytochelatinLog K (pH 7.4)Affinity Range
GSH (PC1)5.93Micromolar
PC2--
PC3--
PC413.39Femtomolar
PC5 (inferred) ~13.4 Femtomolar
PC6--

Data sourced from a systematic study on PC2-PC6 which showed that the affinity for Cd(II) increases almost linearly from GSH to PC4 and then plateaus.[6][7]

This data indicates an exceptionally high affinity of PC5 for cadmium, in the femtomolar range, making it a highly effective chelator at physiologically relevant concentrations.

Visualizing the Chelation Pathway and Experimental Workflows

To illustrate the biological and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_cellular Cellular Environment Cd_ion Cadmium Ion (Cd²⁺) PCS Phytochelatin Synthase Cd_ion->PCS activates PC5_Cd PC5-Cd Complex Cd_ion->PC5_Cd GSH Glutathione (GSH) GSH->PCS substrate PC5 Phytochelatin 5 (PC5) PCS->PC5 synthesizes PC5->PC5_Cd chelates Vacuole Vacuole PC5_Cd->Vacuole sequestered in

Figure 1: Cellular pathway of cadmium detoxification by Phytochelatin 5.

start Sample Preparation (e.g., Plant Extract) hplc HPLC Separation (with TFA in mobile phase) start->hplc icp_ms ICP-MS Detection (Element Specific) hplc->icp_ms SEC or RP esi_ms ESI-MS/MS Detection (Molecular Identification) hplc->esi_ms Capillary LC data Data Analysis (Quantification & Stoichiometry) icp_ms->data esi_ms->data

Figure 2: Experimental workflow for SEC-ICP-MS and LC-MS analysis of PC-Cd complexes.

The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is frequently encountered in the analysis of phytochelatins. It is crucial to understand that TFA is not a component of the biological PC5-Cd complex. Instead, it is a strong ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC). Its function is to improve the peak shape and resolution of peptides like PC5 during separation by forming ion pairs with the charged groups on the peptide, thereby reducing unwanted interactions with the stationary phase. Therefore, "Phytochelatin 5 TFA" refers to PC5 that has been purified or analyzed using a method involving TFA, where TFA is present as a counter-ion to the positively charged residues of the peptide.

Detailed Experimental Protocols

The characterization of the PC5-Cd interaction requires a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry for Stoichiometry Determination

Objective: To identify the different stoichiometries of PC5-Cd complexes.

Methodology: Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) and capillary liquid chromatography/electrospray ionization tandem mass spectrometry (capillary LC/ESI-MS/MS) are employed.

  • Sample Preparation:

    • Extracts from cadmium-exposed plant tissues or in vitro-formed complexes are prepared in a suitable buffer (e.g., 10 mM ammonium acetate, pH 7.4).[1]

    • For LC-MS/MS, the sample is injected into a capillary HPLC system.

  • Chromatographic Separation (for LC-MS/MS):

    • A C18 reverse-phase column is typically used.

    • A gradient elution with a mobile phase containing a low concentration of an ion-pairing agent like TFA (e.g., 0.05% TFA in water and acetonitrile) is applied to separate different PC species and their complexes.[8]

  • Mass Spectrometric Analysis:

    • For nano-ESI-MS, the sample is directly infused into the mass spectrometer.

    • The mass spectrometer is operated in positive ion mode.

    • Full scan mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the expected masses of the various PC5-Cd complexes.

    • Tandem MS (MS/MS) is performed on the detected complex ions to confirm their identity through fragmentation analysis.

Size-Exclusion Chromatography with ICP-MS (SEC-ICP-MS) for Quantification

Objective: To separate and quantify cadmium associated with different molecular weight fractions, including PC5-Cd complexes.

Methodology: This technique couples the size-based separation of SEC with the element-specific detection of ICP-MS.

  • Sample Preparation:

    • A water-soluble extract from the sample is prepared using a buffer such as 10 mM Tris-HCl (pH 7.5).[9]

    • The extract is centrifuged and filtered to remove particulate matter.

  • Chromatographic Separation:

    • A size-exclusion column with an appropriate molecular weight range (e.g., 0.1-7 kDa) is used.[10]

    • An isocratic elution is performed with a mobile phase like 20 mM ammonium acetate buffer.[9]

  • ICP-MS Detection:

    • The eluent from the SEC column is directly introduced into the ICP-MS.

    • The instrument is tuned to monitor the isotopes of cadmium (e.g., ¹¹¹Cd, ¹¹⁴Cd).

    • The signal intensity of cadmium is recorded over time, producing a chromatogram where peaks correspond to cadmium-containing molecules of different sizes.

    • Quantification is achieved by calibrating with cadmium standards.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Objective: To investigate conformational changes in PC5 upon cadmium binding.

Methodology: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary and tertiary structure of peptides.

  • Sample Preparation:

    • Purified PC5 is dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

    • The concentration of PC5 is accurately determined.

  • Spectroscopic Measurement:

    • A CD spectrum of apo-PC5 (without cadmium) is recorded in the far-UV region (e.g., 190-260 nm).

    • Cadmium is titrated into the PC5 solution in increasing molar ratios.

    • A CD spectrum is recorded after each addition of cadmium.

  • Data Analysis:

    • Changes in the CD signal, particularly at wavelengths characteristic of specific secondary structures (e.g., random coil, β-turns), are monitored.

    • These changes provide insights into the conformational rearrangements of PC5 upon cadmium chelation.[11][12]

X-ray Absorption Spectroscopy (XAS) for Coordination Environment

Objective: To determine the local coordination environment of cadmium in the PC-Cd complex.

Methodology: XAS is an element-specific technique that provides information on the oxidation state, coordination number, and identity of neighboring atoms.

  • Sample Preparation:

    • A concentrated and homogenous sample of the PC-Cd complex is prepared. This can be a lyophilized powder or a frozen solution.

  • Data Acquisition:

    • The sample is exposed to a tunable X-ray beam at a synchrotron source.

    • The absorption of X-rays is measured as the energy is scanned across the cadmium K-edge or L-edge.

  • Data Analysis:

    • The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry.

    • The Extended X-ray Absorption Fine Structure (EXAFS) region is analyzed to determine the number and type of neighboring atoms and their distances from the cadmium atom.[2][4]

Conclusion

The chelation of cadmium by Phytochelatin 5 is a highly efficient and multifaceted process. The high affinity of the multiple cysteine residues for cadmium, leading to the formation of stable, tetrahedrally coordinated complexes of various stoichiometries, is the cornerstone of its detoxification capability. Understanding these intricate molecular details, facilitated by a suite of powerful analytical techniques, is paramount for researchers in toxicology, environmental science, and drug development. The insights gained can inform strategies for phytoremediation and the design of novel chelating agents for the treatment of heavy metal poisoning. The role of TFA is confined to the analytical workflow and does not impact the fundamental biological mechanism of chelation.

References

Whitepaper: The Role of Phytochelatins in Plant Zinc Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Phytochelatins (PCs) are enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification in plants. While their role in sequestering non-essential metals like cadmium (Cd) is well-documented, emerging evidence confirms their significant involvement in the homeostasis of essential micronutrients, particularly zinc (Zn). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative aspects, and experimental methodologies related to the function of phytochelatins in managing zinc levels in plants. PCs are essential for tolerance to high zinc concentrations, contribute to zinc accumulation, and likely play a role in buffering and muffling cytosolic zinc. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and related fields.

Introduction

Zinc is an essential micronutrient for plants, acting as a structural or catalytic component in a vast number of proteins and enzymes. However, at elevated concentrations, zinc becomes toxic, capable of inactivating proteins through uncontrolled binding, displacing other essential metal ions, and causing oxidative stress. Consequently, plants have evolved sophisticated mechanisms to tightly regulate zinc uptake, distribution, and sequestration.

Among these mechanisms is the production of phytochelatins (PCs), peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Synthesized from glutathione (GSH) by the enzyme phytochelatin synthase (PCS), PCs chelate metal ions via the thiol groups of their cysteine residues. While initially characterized for their high affinity for cadmium and arsenic, research has demonstrated that zinc ions also activate PC synthase and that PCs are vital for detoxifying excess zinc. This guide explores the nuances of this interaction, distinguishing the role of PCs in zinc homeostasis from their function in cadmium detoxification.

Core Mechanism: PC-Mediated Zinc Chelation and Detoxification

The synthesis of phytochelatins is a primary response to elevated intracellular zinc concentrations. The process is initiated when excess free Zn²⁺ ions activate the constitutively expressed enzyme, phytochelatin synthase (PCS). Using glutathione (GSH) as a substrate, PCS catalyzes the formation of PCs, which then bind to the excess zinc ions. These PC-Zn complexes are subsequently transported and sequestered into the vacuole, effectively removing them from the cytosol and mitigating their toxic effects. This pathway is critical for plant survival in zinc-contaminated environments.

Caption: A diagram of the phytochelatin pathway for zinc detoxification.

Quantitative Data on Phytochelatin-Zinc Interactions

The interaction between phytochelatins and zinc has been quantified through various studies, providing insight into binding affinities, physiological responses, and accumulation levels.

Binding Affinity and Stoichiometry

Recent thermodynamic studies have elucidated the binding affinities of various PC homologs for Zn(II). Unlike Cd(II), which forms polynuclear complexes with PCs, Zn(II) exclusively forms 1:1 (ZnL) complexes with PC3 and longer homologs, with only PC2 showing evidence of a ZnL2 species. This suggests a role for PCs in Zn(II) buffering and muffling rather than high-capacity storage.

PeptideApparent pKₐ' (Thiol Dissociation)Zn(II) Complex StoichiometryBinding Affinity (log K)
GSH 7.61 ± 0.02ZnLMicromolar Range
PC2 6.58 ± 0.01ZnL, ZnL₂Micromolar Affinity
PC3 6.23 ± 0.01ZnL~5 x 10⁵ M⁻¹
PC4 6.00 ± 0.02ZnLLow Picomolar Affinity
PC5 5.93 ± 0.02ZnLLow Picomolar Affinity
(Data synthesized from Łuczkowski et al., 2024)
Phytochelatin Accumulation in Response to Zinc

Exposure to excess zinc induces the accumulation of phytochelatins, although to a lesser extent than cadmium. In Arabidopsis, Zn²⁺-elicited PC2 accumulation in roots reaches approximately 30-34% of the level induced by Cd²⁺ at concentrations causing similar physiological effects. Even under normal growth conditions, low levels of PC2 are consistently detected, suggesting a role in routine metal homeostasis.

Plant/ConditionTreatmentPC2 Accumulation Level (Relative)Source
Arabidopsis rootsZn²⁺ (same-effect concentration)~30% of Cd²⁺-induced level
Arabidopsis leavesZn²⁺ (same-effect concentration)~28% of Cd²⁺-induced level
Arabidopsis (WT)Control (no excess metal)Consistently detectable
Arabidopsis (cad1-3 mutant)Zn²⁺ treatment~8% of wild-type level
Physiological Impact of PC Deficiency on Zinc Tolerance

Genetic evidence from PC-deficient Arabidopsis mutants (cad1-3 and cad1-6) unequivocally demonstrates the necessity of PC synthesis for zinc tolerance. These mutants exhibit pronounced hypersensitivity to zinc, comparable in strength to their well-documented cadmium hypersensitivity.

GenotypeTreatment (50 µM Zn²⁺)Root Growth Inhibition (%)Seedling Weight Reduction (%)Source
Arabidopsis (Wild-Type)50 µM Zn²⁺43.2%42.4%
Arabidopsis (cad1-3 mutant)50 µM Zn²⁺66.2%77.0%
(Data from Tennstedt et al., 2009)

Experimental Methodologies

Accurate analysis of phytochelatins and their role in zinc homeostasis requires specific and sensitive methodologies. The thiol groups in PCs are readily oxidized, necessitating rapid and careful sample handling.

The Ambiguous Role of the C-Terminal Glycine in Phytochelatin 5 Metal Sequestration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

Phytochelatins (PCs) are a class of cysteine-rich peptides crucial for heavy metal detoxification in plants and other organisms. Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. Phytochelatin 5 (PC5), with the sequence (γ-Glu-Cys)₅-Gly, is a key oligomer in the sequestration of various metal ions. While the thiol groups of the cysteine residues are the primary sites for metal coordination, the precise role of the C-terminal glycine residue in modulating the metal-binding affinity, stoichiometry, and overall complex stability of PC5 remains an area of active investigation. This technical guide synthesizes the current understanding of PC5-metal interactions, provides detailed experimental protocols for studying these complexes, and outlines a hypothetical framework for elucidating the specific contribution of the terminal glycine. Although direct comparative studies on PC5 and its des-glycyl analogue are limited in the current literature, this guide offers a comprehensive overview based on existing data for phytochelatins and related thiol-containing peptides.

Introduction: The Structure and Function of Phytochelatin 5

Phytochelatins are enzymatically synthesized by phytochelatin synthase in response to heavy metal stress.[1][2] The repeating γ-glutamyl-cysteine units provide a scaffold of thiol groups that are highly effective at chelating soft metal ions such as cadmium (Cd²⁺), mercury (Hg²⁺), and arsenic (As³⁺), as well as essential metals like zinc (Zn²⁺) and copper (Cu²⁺).[3][4] The stability of metal-phytochelatin complexes generally increases with the number of γ-Glu-Cys repeats.[5] For instance, the affinity for Cd²⁺ follows the sequence PC2 < PC3 ≤ PC4 ≤ PC5.[5]

The terminal glycine residue is a conserved feature of most phytochelatins, inherited from their precursor molecule, glutathione (γ-Glu-Cys-Gly).[6] While the primary binding interactions involve the cysteine thiolates, the C-terminal glycine could potentially influence metal binding through several mechanisms:

  • Steric Effects: The glycine residue may influence the conformational flexibility of the peptide backbone, thereby affecting the accessibility and geometry of the thiol binding sites.

  • Electronic Effects: The carboxylate group of the terminal glycine could participate in coordinating the metal ion, particularly in a multidentate complex, or influence the pKa of the nearby cysteine thiol group.

  • Solubility and Stability: The terminal glycine may enhance the solubility and stability of the metal-phytochelatin complex in the aqueous environment of the cell.

Definitive elucidation of these roles necessitates direct comparative studies between PC5 and a des-glycyl analogue, (γ-Glu-Cys)₅.

Quantitative Analysis of PC5-Metal Binding

Quantitative data on the binding of various metal ions to PC5 is crucial for understanding its detoxification efficacy. The following table summarizes key thermodynamic parameters for PC5 and related phytochelatins, primarily with cadmium, a well-studied metal ion in this context.

LigandMetal IonTechniqueStoichiometry (Metal:Ligand)Dissociation Constant (Kd)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
PC5Cd²⁺ITCMultiple species formedData not explicitly available for individual sitesComplex exothermic process-
PC4Cd²⁺ITC2:1---
PC3Cd²⁺ITC1:1, 2:1---
PC2Cd²⁺ITC1:1, 2:1---

Note: The binding of metal ions to longer phytochelatins like PC5 is a complex process often involving the formation of multiple species with varying stoichiometries, making the determination of a single dissociation constant challenging. Isothermal Titration Calorimetry (ITC) data for Cd²⁺ binding to PCs indicates a complex binding profile with increasing chain length.[5]

Experimental Protocols for Studying PC5-Metal Interactions

A multi-faceted approach employing various biophysical techniques is necessary to thoroughly characterize the role of the terminal glycine in PC5-metal binding.

Peptide Synthesis and Purification

Objective: To obtain high-purity PC5 and its des-glycyl analogue, (γ-Glu-Cys)₅.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: A suitable solid support, such as a Wang or Rink amide resin, is used as the starting point for peptide synthesis.

  • Amino Acid Coupling: The peptide is synthesized from the C-terminus to the N-terminus. For PC5, Fmoc-Gly-OH is first coupled to the resin. For the des-glycyl analogue, Fmoc-Cys(Trt)-OH would be the first amino acid. Subsequent couplings of Fmoc-Cys(Trt)-OH and Fmoc-Glu(OtBu)-OH are carried out sequentially.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF) to allow for the coupling of the next amino acid.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups (Trt for Cys and OtBu for Glu) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthesized peptides are confirmed by analytical RP-HPLC and mass spectrometry.[7]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, stoichiometry, enthalpy, and entropy) of metal binding to PC5 and its des-glycyl analogue.[8][9]

Methodology:

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., Tris or HEPES, pH 7.5), and the concentration is accurately determined. The metal salt solution (e.g., CdCl₂) is prepared in the same buffer.

  • ITC Experiment: The peptide solution is placed in the sample cell of the ITC instrument, and the metal solution is loaded into the injection syringe.

  • Titration: A series of small injections of the metal solution into the peptide solution is performed, and the heat released or absorbed during each injection is measured.[10]

  • Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., one-site or sequential binding sites) to extract the thermodynamic parameters.[11]

Spectroscopic Analysis

Objective: To probe the coordination environment of the metal ion and any conformational changes in the peptide upon metal binding.

Methodologies:

  • UV-Visible Spectroscopy: The formation of metal-thiolate bonds can be monitored by observing changes in the UV-Vis spectrum, particularly in the 220-300 nm range, which can indicate ligand-to-metal charge transfer (LMCT) bands.[12]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary structure of the peptide upon metal binding. Metal coordination can induce a more ordered conformation in the otherwise flexible peptide chain.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural information about the metal-peptide complex in solution. Changes in the chemical shifts of protons and carbons upon metal titration can identify the amino acid residues involved in metal coordination.[13]

Visualizing Pathways and Workflows

Phytochelatin Synthesis Pathway

Phytochelatin_Synthesis Glu Glutamate gECS γ-EC Synthetase Glu->gECS Cys Cysteine Cys->gECS Gly Glycine GSHS GSH Synthetase Gly->GSHS gEC γ-Glutamylcysteine gEC->GSHS GSH Glutathione (GSH) (γ-Glu-Cys-Gly) PCS Phytochelatin Synthase GSH->PCS PCn Phytochelatin (PCn) ((γ-Glu-Cys)n-Gly) PCn->PCS PCn1 Phytochelatin (PCn+1) ((γ-Glu-Cys)n+1-Gly) gECS->gEC GSHS->GSH PCS->Gly releases PCS->PCn1 Metal Metal Ion (e.g., Cd²⁺) Metal->PCS activates

Caption: Biosynthesis pathway of phytochelatins from amino acid precursors.

Experimental Workflow for Investigating the Role of Terminal Glycine

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding Metal Binding Analysis cluster_data Data Analysis & Comparison SPPS_PC5 SPPS of PC5 ((γ-Glu-Cys)₅-Gly) Purification RP-HPLC Purification SPPS_PC5->Purification SPPS_desGly SPPS of (γ-Glu-Cys)₅ SPPS_desGly->Purification Characterization Mass Spectrometry Purification->Characterization ITC Isothermal Titration Calorimetry (ITC) Characterization->ITC Spectroscopy Spectroscopic Analysis (UV-Vis, CD, NMR) Characterization->Spectroscopy Thermo_analysis Thermodynamic Parameters (Kd, ΔH, ΔS, Stoichiometry) ITC->Thermo_analysis Structural_analysis Structural & Conformational Changes Spectroscopy->Structural_analysis Comparison Comparative Analysis PC5 vs. (γ-Glu-Cys)₅ Thermo_analysis->Comparison Structural_analysis->Comparison

Caption: A logical workflow for the comparative analysis of metal binding to PC5 and its des-glycyl analogue.

Concluding Remarks and Future Directions

The terminal glycine residue is a conserved feature of phytochelatins, yet its specific role in the metal binding and detoxification process remains to be fully elucidated. While the cysteine thiol groups are the primary ligands for heavy metals, the C-terminal glycine may play a subtle but significant role in modulating the thermodynamics and kinetics of metal binding, as well as the structure and stability of the resulting complexes.

Future research should focus on direct comparative studies of PC5 and its des-glycyl analogue, (γ-Glu-Cys)₅. Such studies, employing the experimental protocols outlined in this guide, will provide the quantitative data needed to definitively establish the contribution of the terminal glycine. A deeper understanding of the structure-function relationships in phytochelatins will be invaluable for applications in bioremediation and the development of novel chelating agents for the treatment of heavy metal poisoning.

References

Cellular Sequestration of Phytochelatin 5-Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of phytochelatin 5 (PC5)-metal complexes in plant cells. It delves into the mechanisms of heavy metal detoxification, focusing on the synthesis of phytochelatins, their complexation with metals, and their subsequent transport and sequestration into cellular compartments. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Introduction: Phytochelatins and Heavy Metal Detoxification

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure.[1] They play a crucial role in detoxifying heavy metals such as cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg) by chelation.[2] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[3] PC5 refers to a phytochelatin molecule with five γ-glutamyl-cysteine repeats.

Upon entering the plant cell, heavy metal ions trigger the enzymatic synthesis of phytochelatins from glutathione (GSH).[4][5] The newly synthesized PCs then bind to the metal ions, forming PC-metal complexes. These complexes are subsequently transported into the vacuole, the primary site for detoxification and storage, thereby preventing the metal ions from interfering with essential cellular processes in the cytoplasm.[3][2]

Quantitative Data on Subcellular Distribution of Phytochelatin-Metal Complexes

The sequestration of PC-metal complexes into the vacuole is a critical step in heavy metal tolerance. While data specifically for PC5 is limited, studies on total phytochelatin-metal complexes reveal a predominant accumulation in the vacuole and cell wall. The following tables summarize the available quantitative data on the subcellular distribution of cadmium (Cd), a potent inducer of phytochelatin synthesis.

Table 1: Percentage of Cadmium Bound to Phytochelatins in Various Plant Species and Tissues

Plant SpeciesTissuePercentage of Cd Bound to PCsReference
Agrostis giganteaRoots78%[6]
Triticum turgidum (Wheat)Roots82%[6]
Triticum turgidum (Wheat)Young Leaves19%[6]
Triticum turgidum (Wheat)Old Leaves12%[6]
Lycopersicon esculentum (Tomato)Cultured Cells>90%[7]

Table 2: Subcellular Distribution of Cadmium in Plant Cells

Plant SpeciesTissue/Cell TypeCell Wall (%)Vacuole (%)Cytosol (Soluble Fraction) (%)Organelles (%)Reference
Ceratopteris pteridoidesOverall28-69%-6-46%14-44%[8]
Arabidopsis thalianaRoots-Predominant--[9]

Note: The data presented are for total phytochelatins and may vary depending on the plant species, tissue type, age of the plant, and the concentration and duration of metal exposure.

Signaling Pathways and Transport Mechanisms

The detoxification of heavy metals via phytochelatins involves a coordinated series of events, from the synthesis of PCs to the transport of PC-metal complexes.

Phytochelatin Synthesis Pathway

The synthesis of phytochelatins is initiated in the cytosol and is catalyzed by the enzyme phytochelatin synthase (PCS).[4] This enzyme is constitutively expressed but is activated by the presence of heavy metal ions.[1] The substrate for PCS is glutathione (GSH).

cluster_cytosol Cytosol GSH Glutathione (GSH) PCn Phytochelatin (PCn) PCS Phytochelatin Synthase (PCS) GSH->PCS PC_Metal PCn-Metal Complex PCn->PC_Metal PCS->PCn catalyzes synthesis of Metal Heavy Metal Ion (e.g., Cd²⁺) Metal->PCS activates Metal->PC_Metal chelates

Caption: Biosynthesis of phytochelatins in the cytosol.

Vacuolar Sequestration of PC-Metal Complexes

Once formed in the cytosol, the PC-metal complexes are transported into the vacuole for sequestration. This transport is primarily mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane).[10][11] In the model plant Arabidopsis thaliana, AtABCC1 and AtABCC2 are the main transporters responsible for the vacuolar sequestration of PC-arsenic complexes.[10][11]

cluster_cytosol Cytosol cluster_vacuole Vacuole PC_Metal PC-Metal Complex ABCC ABC Transporter (e.g., AtABCC1/2) PC_Metal->ABCC ATP ATP ATP->ABCC ADP ADP + Pi PC_Metal_V PC-Metal Complex Tonoplast Tonoplast ABCC->ADP ABCC->PC_Metal_V

Caption: Transport of PC-metal complexes into the vacuole.

Experimental Protocols

Determining the subcellular localization of phytochelatin-metal complexes requires a combination of biochemical and analytical techniques.

Experimental Workflow

A typical workflow for investigating the cellular localization of PC-metal complexes is outlined below.

start Plant Tissue Exposure to Heavy Metals fractionation Subcellular Fractionation start->fractionation xas X-ray Absorption Spectroscopy (XAS) start->xas microscopy Fluorescence Microscopy start->microscopy hplc HPLC Analysis of PCs and PC-Metal Complexes fractionation->hplc icpms ICP-MS for Metal Quantification fractionation->icpms data Data Analysis and Localization Determination hplc->data icpms->data xas->data microscopy->data

Caption: Experimental workflow for localization studies.

Subcellular Fractionation

This protocol is for the isolation of major cellular compartments from plant tissues. A benchtop non-aqueous fractionation procedure is also available for metabolome analysis.[12][13]

Objective: To separate the cell wall, vacuole, cytoplasm, and organelles.

Materials:

  • Plant tissue (e.g., roots, leaves)

  • Homogenization buffer (e.g., containing sucrose, buffer, and protease inhibitors)[14]

  • Differential centrifugation equipment

  • Density gradient solutions (e.g., Percoll, sucrose)[12]

Procedure:

  • Homogenization: Harvest and wash the plant tissue. Homogenize the tissue in a cold homogenization buffer using a mortar and pestle or a blender.

  • Filtration: Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.[14]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-20,000 x g) to pellet mitochondria and chloroplasts.[14]

    • The resulting supernatant contains the cytosolic fraction and microsomes.

  • Vacuole Isolation: Intact vacuoles can be isolated from protoplasts using a specific protocol involving enzymatic digestion of the cell wall followed by gentle lysis of the protoplasts and purification through a density gradient.[15]

  • Purity Assessment: Assess the purity of each fraction using marker enzyme assays or Western blotting for compartment-specific proteins.

HPLC Analysis of Phytochelatins and their Metal Complexes

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify phytochelatins and their metal complexes.

Objective: To identify and quantify different PC species (PC2, PC3, PC4, PC5, etc.) and their metal-bound forms.

Materials:

  • Subcellular fractions or total tissue extract

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile gradient with trifluoroacetic acid)

  • Derivatizing agent (e.g., monobromobimane for fluorescence detection)[16]

  • PC standards[16]

Procedure:

  • Extraction: Extract thiols from the plant material, often using an acidic solution to preserve the compounds.[17]

  • Derivatization (Optional but Recommended for Fluorescence Detection): React the thiol groups of PCs with a fluorescent label like monobromobimane.[16]

  • HPLC Separation: Inject the derivatized or underivatized sample into the HPLC system. Elute the compounds using a gradient of the mobile phase.

  • Detection: Detect the separated compounds using UV-Vis, fluorescence, or mass spectrometry (LC-MS).[16]

  • Quantification: Quantify the amount of each PC species by comparing the peak areas to those of known standards.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique to determine the chemical environment and coordination of metal ions within biological samples.[18]

Objective: To identify the ligands (e.g., sulfur atoms in PCs) binding to the metal ions in intact plant tissues.

Materials:

  • Intact, frozen plant tissue samples

  • Synchrotron radiation source

  • X-ray fluorescence detector[18]

Procedure:

  • Sample Preparation: Flash-freeze the plant tissue in liquid nitrogen to preserve its native state.

  • Data Collection: Mount the frozen sample in the beamline of a synchrotron. Irradiate the sample with X-rays of varying energy and collect the absorption spectrum.[18][19]

  • Data Analysis: Analyze the Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) regions of the spectrum to determine the coordination number, identity of neighboring atoms, and bond distances around the metal ion.[18]

Conclusion

The cellular localization of phytochelatin 5-metal complexes is a cornerstone of the plant's defense against heavy metal toxicity. The primary mechanism involves the synthesis of PCs in the cytosol, chelation of metal ions, and subsequent transport of the PC-metal complexes into the vacuole via ABC transporters for safe storage. Quantitative analysis reveals that a significant portion of intracellular heavy metals is bound to phytochelatins and sequestered in the vacuole and cell wall. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate processes of heavy metal detoxification in plants, which is essential for developing strategies for phytoremediation and for ensuring the safety of our food supply.

References

The Evolutionary Ascendancy of Longer-Chain Phytochelatins: A Technical Guide to the Significance of PC5 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal contamination poses a significant threat to ecological and human health. In response, plants and some other organisms have evolved a sophisticated detoxification system centered around a family of peptides known as phytochelatins (PCs). While the role of shorter-chain PCs, such as PC2, is well-established, the evolutionary impetus and functional advantages of longer-chain variants like PC5 have remained a subject of intensive research. This technical guide synthesizes current understanding of the evolutionary significance of these extended phytochelatins, providing a comprehensive overview of their enhanced metal-binding capacities, the enzymatic machinery behind their synthesis, and the cellular pathways governing their function. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools and information to further explore this critical area of metal detoxification and its potential applications in bioremediation and therapeutics.

Introduction: The Chelation Imperative in a Metal-Laden World

The biosphere is increasingly burdened with toxic heavy metals and metalloids, such as cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg), largely due to anthropogenic activities. These elements disrupt cellular homeostasis by displacing essential metal ions from enzyme active sites and generating reactive oxygen species. To counteract this toxicity, a primary defense mechanism in plants, fungi, and some invertebrates is the synthesis of phytochelatins.[1] These are not primary gene products but are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[2] The enzyme responsible for their synthesis, phytochelatin synthase (PCS), is activated in the presence of heavy metal ions.[3]

While the production of PCs of varying lengths is a conserved evolutionary response, the persistence and prevalence of longer-chain species, such as PC5, suggest a distinct selective advantage. This guide delves into the biochemical and physiological underpinnings of this advantage.

Quantitative Analysis of Metal-Phytochelatin Interactions

The primary function of phytochelatins is to chelate heavy metals, thereby neutralizing their toxicity. The efficiency of this process is intrinsically linked to the binding affinity and stoichiometry of the metal-PC complex. Emerging evidence indicates that longer-chain phytochelatins exhibit superior metal-binding characteristics.

Metal Binding Affinity

Longer-chain phytochelatins generally exhibit a higher affinity for metal ions. This is attributed to the increased number of thiol groups from cysteine residues, which are the primary metal-binding sites. Potentiometric and spectroscopic studies have demonstrated a near-linear increase in the affinity for Cd(II) complexes from glutathione (GSH) to PC4, spanning from the micromolar to the femtomolar range.[4] Further chain elongation beyond PC4 does not appear to significantly increase the stability of the complex.[4]

Table 1: Stability Constants of Metal-Phytochelatin Complexes

PhytochelatinMetal IonLog K (at pH 7.4)Method
GSHCd(II)5.93Potentiometry/Spectroscopy
PC2Zn(II)pKa' = 6.58Spectrophotometry
PC3Zn(II)pKa' = 6.23Spectrophotometry
PC4Zn(II)pKa' = 6.00Spectrophotometry
PC4Cd(II)13.39Potentiometry/Spectroscopy
PC5Zn(II)pKa' = 5.93Spectrophotometry

Note: pKa' values for Zn(II) complexes represent the pH at which half of the thiols are deprotonated and bound to the metal, serving as a proxy for binding affinity. A lower pKa' indicates a higher affinity.[1]

Metal Binding Stoichiometry

A key advantage of longer-chain phytochelatins is their ability to bind a greater number of metal ions per molecule. This increased capacity is crucial for efficient detoxification, particularly under conditions of high metal load.

Table 2: Stoichiometry of Pb(II)-Phytochelatin Complexes

PhytochelatinPb(II) Ions Bound per PeptideMethod
PC21UV/Visible & Circular Dichroism Spectroscopy
PC31UV/Visible & Circular Dichroism Spectroscopy
PC42UV/Visible & Circular Dichroism Spectroscopy

The Enzymatic Engine: Phytochelatin Synthase

The synthesis of phytochelatins is catalyzed by phytochelatin synthase (PCS), a constitutively expressed transpeptidase. The enzyme utilizes glutathione (GSH) as a substrate, transferring a γ-glutamylcysteine (γ-EC) moiety to another GSH molecule or to a growing phytochelatin chain.[3]

Signaling Pathway for PCS Activation

The activation of phytochelatin synthase is a critical regulatory step in the heavy metal detoxification pathway. The presence of free heavy metal ions in the cytosol is the primary trigger for PCS activity.

PCS_Activation_Pathway Heavy_Metals Heavy Metal Ions (e.g., Cd²⁺, As³⁺) Cell_Membrane Plasma Membrane Transporters Heavy_Metals->Cell_Membrane Uptake PCS Phytochelatin Synthase (Inactive) Cell_Membrane->PCS Activation PCS_Active Phytochelatin Synthase (Active) PCS->PCS_Active PCs Phytochelatins (PCn) PCS_Active->PCs Synthesis GSH Glutathione (GSH) GSH->PCS_Active Substrate PC_Metal_Complex PC-Metal Complex Vacuole Vacuolar Sequestration (ABC Transporters) PC_Metal_Complex->Vacuole PCsHeavy_Metals PCsHeavy_Metals PCsHeavy_Metals->PC_Metal_Complex Chelation

Caption: Phytochelatin synthesis and detoxification pathway.

Regulation of Phytochelatin Chain Elongation

The precise mechanism controlling the final chain length of phytochelatins is not fully elucidated. It is hypothesized to be a combination of substrate (GSH and shorter PCs) availability, the kinetic properties of the specific PCS isozyme, and the concentration and type of activating metal ion. The processive nature of PCS allows for the sequential addition of γ-EC units, leading to the formation of longer chains.

Experimental Protocols

Quantification of Phytochelatins by HPLC

Objective: To separate and quantify different phytochelatin species in biological samples.

Methodology:

  • Sample Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., 0.1% trifluoroacetic acid). Centrifuge to pellet debris and collect the supernatant.

  • Derivatization (Optional but common for fluorescence detection): React the thiol groups in the extract with a fluorescent labeling agent such as monobromobimane (mBBr) or o-phthalaldehyde (OPA).

  • HPLC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute PCs of increasing chain length.

    • Detection: UV detection at 214 nm (for non-derivatized PCs) or fluorescence detection at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: Generate a standard curve using purified PC standards (PC2, PC3, PC4, PC5) of known concentrations.

Caption: HPLC workflow for phytochelatin analysis.

Phytochelatin Synthase Activity Assay

Objective: To measure the enzymatic activity of phytochelatin synthase in a protein extract.

Methodology:

  • Enzyme Extraction: Homogenize tissue in an appropriate extraction buffer containing protease inhibitors and a reducing agent (e.g., β-mercaptoethanol). Centrifuge and use the supernatant for the assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Enzyme extract

    • Glutathione (substrate)

    • Activating metal ion (e.g., CdCl2)

    • Buffer (e.g., Tris-HCl, pH 8.0)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., sulfosalicylic acid).

  • Product Quantification: Quantify the amount of PC2 (or other PCs) produced using the HPLC method described above.

  • Activity Calculation: Express PCS activity as the amount of PC product formed per unit of protein per unit of time (e.g., nmol PC2/mg protein/min).

Plant Metal Tolerance Assay

Objective: To assess the tolerance of plants or plant cells to heavy metal stress.

Methodology:

  • For Seedlings:

    • Germinate seeds on a solid medium (e.g., Murashige and Skoog) containing a range of concentrations of the heavy metal to be tested.

    • After a set growth period, measure parameters such as root length, fresh weight, and chlorophyll content.

    • Calculate the tolerance index as (Parameter in metal treatment / Parameter in control) x 100.

  • For Cell Suspension Cultures:

    • Inoculate a known amount of cells into a liquid medium containing various concentrations of the heavy metal.

    • After a defined incubation period, measure cell viability (e.g., using Evans blue staining) or growth (e.g., by measuring packed cell volume or dry weight).

Evolutionary Significance of Longer-Chain Phytochelatins

The synthesis of longer-chain phytochelatins, such as PC5, is not a random event but rather a product of evolutionary pressure. The enhanced metal binding affinity and stoichiometry of these larger molecules provide a significant survival advantage in metal-contaminated environments.

Evolutionary_Advantage Metal_Stress Environmental Heavy Metal Stress Selection_Pressure Selective Pressure for Efficient Detoxification Metal_Stress->Selection_Pressure Longer_PCs Synthesis of Longer-Chain PCs (e.g., PC5) Selection_Pressure->Longer_PCs Higher_Affinity Increased Metal Binding Affinity Longer_PCs->Higher_Affinity Higher_Stoichiometry Increased Metal Binding Capacity Longer_PCs->Higher_Stoichiometry Enhanced_Detox More Efficient Metal Sequestration Higher_Affinity->Enhanced_Detox Higher_Stoichiometry->Enhanced_Detox Increased_Tolerance Enhanced Plant Survival and Fitness Enhanced_Detox->Increased_Tolerance

Caption: Evolutionary driver for longer-chain phytochelatins.

The ability to chelate more metal ions per molecule reduces the metabolic cost of detoxification, as fewer peptide molecules need to be synthesized to neutralize a given amount of metal. Furthermore, the higher affinity of longer-chain PCs for metals ensures more stable complex formation, preventing the re-release of toxic ions into the cytosol. This enhanced sequestration capacity is crucial for the long-term storage of metals in the vacuole, effectively removing them from metabolically active cellular compartments.

Conclusion and Future Directions

The evolution of longer-chain phytochelatins represents a sophisticated adaptation to heavy metal stress. The quantitative data on their enhanced metal-binding capabilities, coupled with an understanding of their synthesis and regulation, underscores their importance in plant survival and ecosystem resilience. The experimental protocols provided herein offer a robust framework for further investigation into the nuanced roles of different phytochelatin species.

Future research should focus on elucidating the precise kinetic parameters of phytochelatin synthase that govern chain elongation. Moreover, comparative in vivo studies are needed to definitively quantify the detoxification efficiency of different PC homologues for a range of heavy metals. A deeper understanding of the transport and long-term stability of various PC-metal complexes within the vacuole will also be critical. This knowledge will not only advance our fundamental understanding of plant biology but also pave the way for the development of novel phytoremediation strategies and potentially inform the design of synthetic chelators for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Phytochelatin 5 with TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of Phytochelatin 5 (PC5), a peptide with the sequence (γ-Glu-Cys)₅-Gly. The methodology is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, concluding with a Trifluoroacetic acid (TFA)-based cleavage from the resin. This protocol is intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.

Introduction

Phytochelatins are a family of cysteine-rich peptides involved in heavy metal detoxification in plants and some microorganisms. Their unique structure, characterized by repeating γ-glutamyl-cysteine units, presents specific challenges and considerations in chemical synthesis. Solid-phase peptide synthesis (SPPS) offers an efficient and established method for the production of such peptides. The protocol outlined below utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary Nα-amino group protection and tert-butyl (tBu) based protecting groups for amino acid side chains, which are simultaneously removed during the final TFA cleavage step.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of peptide synthesis grade.

Table 1: Materials and Reagents for Phytochelatin 5 Synthesis

Category Item Specification
Resin Rink Amide MBHA resin100-200 mesh, ~0.5 mmol/g substitution
2-Chlorotrityl chloride resinFor C-terminal carboxylic acid
Amino Acids Fmoc-Gly-OH
Fmoc-Cys(Trt)-OHTrityl protecting group for the thiol side chain
Fmoc-Glu(OtBu)-OHtert-Butyl protecting group for the γ-carboxyl group
Coupling Reagents HBTU/HATU
HOBt/OxymaPure®
N,N'-Diisopropylcarbodiimide (DIC)
Bases N,N-Diisopropylethylamine (DIPEA)
Piperidine
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)
Diethyl ether (cold)
Cleavage Reagents Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)Scavenger
1,2-Ethanedithiol (EDT)Scavenger
Deionized water
Purification Acetonitrile (ACN)HPLC grade
Deionized waterHPLC grade
TFAHPLC grade

Experimental Protocol

The synthesis of Phytochelatin 5 involves a cyclical process of deprotection and coupling, followed by cleavage and purification.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected resin using a coupling reagent cocktail (e.g., HBTU/DIPEA in DMF) for 2 hours.

Chain Elongation

The peptide chain is elongated by repeating the following steps for each subsequent amino acid in the sequence ((γ-Glu-Cys)₅):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Nα-Fmoc protecting group.

  • Washing: Wash the resin with DMF and DCM.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH or Fmoc-Glu(OtBu)-OH) using a coupling reagent cocktail. The reaction time is typically 2 hours. A summary of the coupling cycles is provided in Table 2.

Table 2: Amino Acid Coupling Cycles for Phytochelatin 5

Cycle Amino Acid Protecting Groups Typical Coupling Time
1Fmoc-Gly-OH-2 hours
2Fmoc-Cys(Trt)-OHNα-Fmoc, S-Trt2 hours
3Fmoc-Glu(OtBu)-OHNα-Fmoc, γ-OtBu2 hours
4Fmoc-Cys(Trt)-OHNα-Fmoc, S-Trt2 hours
5Fmoc-Glu(OtBu)-OHNα-Fmoc, γ-OtBu2 hours
6Fmoc-Cys(Trt)-OHNα-Fmoc, S-Trt2 hours
7Fmoc-Glu(OtBu)-OHNα-Fmoc, γ-OtBu2 hours
8Fmoc-Cys(Trt)-OHNα-Fmoc, S-Trt2 hours
9Fmoc-Glu(OtBu)-OHNα-Fmoc, γ-OtBu2 hours
10Fmoc-Cys(Trt)-OHNα-Fmoc, S-Trt2 hours
11Fmoc-Glu(OtBu)-OHNα-Fmoc, γ-OtBu2 hours
Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry under vacuum.

  • TFA Cleavage: Treat the dried resin with a cleavage cocktail. For cysteine-containing peptides, a common cocktail is a mixture of TFA, water, TIS, and EDT.[1] The cleavage reaction is typically carried out for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Table 3: TFA Cleavage Cocktail Composition and Conditions

Component Volume % Purpose
Trifluoroacetic acid (TFA)94%Cleavage and deprotection
Water2.5%Scavenger
Triisopropylsilane (TIS)2.5%Scavenger for carbocations
1,2-Ethanedithiol (EDT)1%Scavenger, prevents re-attachment of protecting groups to Cys
Reaction Time 2-3 hours
Temperature Room Temperature
Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and purify using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF).

Table 4: Typical RP-HPLC Purification Parameters

Parameter Condition
Column Preparative C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-60% B over 30 minutes
Flow Rate Dependent on column size
Detection 214 nm and 280 nm

Experimental Workflow

The overall workflow for the solid-phase synthesis of Phytochelatin 5 is depicted in the following diagram.

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After last coupling Drying Resin Drying Final_Deprotection->Drying TFA_Cleavage TFA Cleavage (TFA/H2O/TIS/EDT) Drying->TFA_Cleavage Precipitation Precipitation (Cold Diethyl Ether) TFA_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, Analytical HPLC) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of Phytochelatin 5.

Conclusion

This protocol provides a detailed, step-by-step guide for the successful synthesis of Phytochelatin 5 using Fmoc-based solid-phase peptide synthesis. Adherence to the described procedures for coupling, cleavage, and purification should yield a high-purity product suitable for a variety of research applications. The provided tables and workflow diagram offer a clear and concise overview of the entire process, from starting materials to the final, purified peptide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Phytochelatin 5 (PC5) TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, purification, and analysis.

Introduction: Phytochelatin 5 (PC5) is a member of a family of cysteine-rich peptides known for their crucial role in heavy metal detoxification in plants and other organisms.[1][2] Synthetically produced peptides like PC5 are typically obtained as a crude mixture containing the desired product alongside truncated sequences and other impurities from the synthesis process.[3][4] Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the peptide is often in the form of a trifluoroacetic acid (TFA) salt.[5][6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and most effective method for purifying synthetic peptides to a high degree of homogeneity.[7][8]

This application note provides a detailed protocol for the purification of crude Phytochelatin 5 TFA salt using RP-HPLC, from initial analytical method development to preparative scale-up and final product isolation.

Principle of Separation: Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] The stationary phase, typically a silica support derivatized with C18 alkyl chains, is nonpolar. The mobile phase consists of a polar solvent (water) and a less polar organic solvent (acetonitrile). Peptides are eluted by a gradually increasing concentration of the organic solvent (gradient elution), which decreases the polarity of the mobile phase.[7] More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute at a higher acetonitrile concentration.

Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing reagent.[9] It protonates basic residues and forms ion pairs, which masks residual silanol interactions on the column and improves peak symmetry and resolution.[7][10]

Materials and Equipment

Category Item
Instrumentation HPLC system with gradient pump, autosampler, UV/Vis or Diode Array Detector (DAD), and fraction collector
Analytical and Preparative HPLC columns (e.g., C18, wide-pore ~300Å)
Mass Spectrometer (for fraction analysis)
Lyophilizer (Freeze-dryer)
Reagents & Solvents Crude, lyophilized this compound salt
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water (e.g., Milli-Q or equivalent)
Trifluoroacetic Acid (TFA), HPLC or sequencing grade
Supplies 0.2 µm or 0.45 µm syringe filters (PTFE or similar, solvent compatible)
Glass vials and collection tubes
Volumetric flasks and graduated cylinders

Experimental Protocols

Mobile Phase Preparation

Proper preparation and filtering of the mobile phase are critical to prevent damage to the HPLC system.[3]

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

    • To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

    • To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases thoroughly using sonication, vacuum filtration, or helium sparging before use.

Sample Preparation
  • Dissolve the lyophilized crude PC5 TFA salt in a minimal volume of Mobile Phase A. If solubility is an issue, a small percentage of ACN (e.g., 5-10%) can be added.[3][5] A typical starting concentration for analytical runs is 1 mg/mL.[5]

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[3]

Method Development: Analytical Scouting Run

An initial broad "scouting" gradient is used on an analytical column to determine the approximate retention time and overall purity profile of the crude peptide.[4]

Parameter Value
Column Analytical C18, 5 µm, 300Å, 4.6 x 250 mm
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature Ambient or 30 °C
Injection Volume 10-20 µL
Gradient Program Time (min)
0.0
40.0
45.0
46.0
50.0
Method Optimization: Focused Gradient

Based on the retention time from the scouting run, a shallower, more focused gradient is developed to improve the resolution between the target peptide and closely eluting impurities.[7][11] A slow gradient of 0.5-1% B per minute is typical for high-resolution peptide separations.[7][11]

Example: If the PC5 peak eluted at 20 minutes in the scouting run (corresponding to ~45% B), the optimized gradient would bracket this value.

Parameter Value
Column & Conditions Same as Analytical Scouting Run
Gradient Program Time (min)
0.0
40.0
45.0
46.0
50.0
Scale-Up to Preparative Purification

The optimized analytical method is scaled to a preparative column to purify larger quantities of the peptide. Flow rates and injection volumes are adjusted based on the column dimensions.

Parameter Value
Column Preparative C18, 10 µm, 300Å, 21.2 x 250 mm
Flow Rate ~20 mL/min (adjust based on column manufacturer's recommendation)
Detection Wavelength 220 nm
Sample Load Dissolve crude peptide at 20-50 mg/mL; inject appropriate volume
Gradient Program Same gradient profile (%B vs. time) as the optimized analytical run
Fraction Collection and Post-Purification
  • Set the fraction collector to collect peaks based on the UV signal threshold. Collect the main peak corresponding to PC5 in separate tubes.[12]

  • Analyze the purity of the collected fractions using the optimized analytical HPLC method and confirm the identity and mass using mass spectrometry.

  • Pool the fractions that meet the desired purity level (>95% or as required).

  • Freeze the pooled solution in liquid nitrogen and lyophilize for 24-48 hours, or until a dry, fluffy powder is obtained. This final product is the purified this compound salt.[13]

Data Summary

The following table presents hypothetical data from the purification process for easy comparison.

Stage Retention Time (min) Purity by Area % Yield Notes
Crude Sample N/A~60%100%Multiple impurity peaks observed.
Analytical Scouting 18.5 min~62%N/ABroad peak, co-elution with minor impurities.
Analytical Optimized 25.2 min>97%N/ASharper peak, baseline separation from impurities.
Final Purified Product 25.2 min>98%~35%Single, symmetrical peak confirmed by MS.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound salt.

HPLC_Purification_Workflow Crude Crude PC5 TFA Salt SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep AnalyticalDev Analytical Method Development (Scouting & Optimized Gradients) SamplePrep->AnalyticalDev ScaleUp Scale-Up to Preparative HPLC AnalyticalDev->ScaleUp Transfer Method FractionCollection Fraction Collection ScaleUp->FractionCollection Analysis Purity & Identity Analysis (Analytical HPLC & Mass Spec) FractionCollection->Analysis Quality Control Lyophilization Pooling & Lyophilization Analysis->Lyophilization Pool Pure Fractions PurePeptide Purified PC5 TFA Salt (>98%) Lyophilization->PurePeptide

Caption: Workflow for HPLC purification of this compound salt.

References

Application Note: Mass Spectrometry Analysis of Phytochelatin 5 and its Metal Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2] These peptides play a crucial role in the detoxification of heavy metals by chelating them and facilitating their sequestration. Phytochelatin 5 (PC5), with the structure (γ-Glu-Cys)₅-Gly, is a higher-order phytochelatin that is important for the detoxification of various metal ions. This application note provides a detailed protocol for the analysis of PC5 and its metal conjugates using liquid chromatography coupled with mass spectrometry (LC-MS). The methodologies described herein are essential for researchers in environmental science, plant biology, and toxicology for the accurate detection and quantification of these important biomolecules.

Introduction

Phytochelatins are enzymatically synthesized from glutathione and have the general structure (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11.[1][3] The thiol groups of the cysteine residues are responsible for the high-affinity binding of various metal and metalloid ions, including cadmium (Cd), lead (Pb), arsenic (As), and zinc (Zn).[2][4] Understanding the formation and stoichiometry of PC-metal complexes is fundamental to elucidating the mechanisms of metal tolerance and accumulation in plants. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for the direct identification and characterization of PCs and their metal-bound forms.[1][3][5] This document outlines optimized protocols for sample preparation, LC-MS analysis, and data interpretation for PC5 and its metal conjugates.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to preserve the integrity of PC-metal complexes and to ensure accurate analysis.[6][7]

a) Plant Tissue Extraction:

  • Harvest plant tissues (e.g., roots, shoots) and immediately freeze them in liquid nitrogen to quench metabolic activity.[8]

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[8]

  • Extract the powdered tissue with an acidic aqueous solution to maintain the reduced state of the thiols and to stabilize the PC-metal complexes. A commonly used extraction buffer is 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) in water.[9]

  • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[9]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before LC-MS analysis.[5][10]

b) In Vitro Complex Formation:

  • To study specific PC5-metal complexes, they can be formed in vitro by mixing a standard solution of PC5 with a solution of the desired metal salt (e.g., CdCl₂, Pb(NO₃)₂).

  • A typical reaction mixture may contain PC5 and the metal in a specific molar ratio (e.g., 2:1) in a buffered solution such as 100 mM ammonium acetate or ammonium carbonate.[5]

  • Allow the complex formation to proceed for a set time (e.g., 15-30 minutes) at room temperature before analysis.[5]

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is typically employed for the separation of phytochelatins.

ParameterValue
Column C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water[10][11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10][11]
Gradient 5% to 40% B over 30 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) is the preferred ionization technique for the analysis of peptides and their non-covalent complexes.[12]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[10][11]
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 300 - 350 °C
Mass Range (Full Scan) m/z 300 - 2000
Collision Energy (MS/MS) 20 - 40 eV (optimized for specific complex)

Data Presentation

The analysis of mass spectrometry data allows for the identification of PC5 and the determination of the stoichiometry of its metal conjugates. The theoretical and observed m/z values for protonated PC5 and some of its common metal complexes are summarized below.

SpeciesTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Metal
PC5 1231.291232.29User to fill-
[Cd+PC5-2H]⁺ 1341.141342.14User to fillCadmium
[Pb+PC5-2H]⁺ 1437.221438.22User to fillLead
[Zn+PC5-2H]⁺ 1294.211295.21User to fillZinc
[Cu+PC5-2H]⁺ 1293.221294.22User to fillCopper

Note: The formation of metal complexes often involves the displacement of protons from the thiol groups of cysteine residues.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation tissue Plant Tissue grinding Cryogenic Grinding tissue->grinding extraction Acidic Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc Liquid Chromatography filtration->lc ms Mass Spectrometry (ESI) lc->ms msms Tandem MS (MS/MS) ms->msms identification PC5 Identification msms->identification stoichiometry Stoichiometry Determination identification->stoichiometry quantification Quantification stoichiometry->quantification phytochelatin_metal_chelation PC5 Phytochelatin 5 ((γ-Glu-Cys)₅-Gly) Complex PC5-Metal Complex PC5->Complex Chelation Metal Metal Ion (e.g., Cd²⁺, Pb²⁺) Metal->Complex Detox Detoxification & Sequestration Complex->Detox

References

Application Notes and Protocols for In Vitro Heavy Metal Binding Assays Using Phytochelatin 5 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2][3] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[3][4] These peptides play a crucial role in the detoxification of heavy metals by chelation, thereby sequestering the metal ions and reducing their cellular toxicity.[1][2] Phytochelatin 5 (PC5), with n=5, is a significant member of this family, exhibiting a high affinity for various heavy metals. The trifluoroacetic acid (TFA) salt of Phytochelatin 5 is a common form used in research due to its stability and solubility.

These application notes provide detailed protocols for utilizing Phytochelatin 5 TFA in in vitro heavy metal binding assays. The information is intended for researchers in environmental science, toxicology, and drug development who are investigating the mechanisms of heavy metal detoxification or developing novel chelating agents.

Data Presentation: Heavy Metal Binding Properties of Phytochelatin 5

The following tables summarize the available quantitative and qualitative data on the binding of heavy metals to Phytochelatin 5 and related phytochelatins.

Table 1: Binding Affinity of Phytochelatins for Cadmium (Cd²⁺)

PhytochelatinRelative Binding AffinityMethodReference
PC2< PC3Isothermal Titration Calorimetry (ITC)[5]
PC3≤ PC4Isothermal Titration Calorimetry (ITC)[5]
PC4≤ PC5Isothermal Titration Calorimetry (ITC)[5]
PC5 Highest among PC2-PC5 Isothermal Titration Calorimetry (ITC)[5]

Note: The stability of Cd-PCn complexes increases with the chain length from PC2 to PC5.[5]

Table 2: Stoichiometry of Phytochelatin-Heavy Metal Complexes

PhytochelatinMetal IonObserved Stoichiometry (Metal:Ligand)MethodReference
PC2Zn²⁺1:1UV-vis Spectroscopy, ESI-MS[6]
PC3Zn²⁺1:1Potentiometry, ITC[6]
PC4Zn²⁺1:1Potentiometry, ITC[6]
PC5 Zn²⁺ Predominantly 1:1, can bind additional ions UV-vis Spectroscopy, ESI-MS [6][7]
PC2Pb²⁺1:1, 2:1, 1:2, 2:2Nano-ESI-MS[2]
PC3Pb²⁺1:1, 2:1Nano-ESI-MS[2]
PC4Pb²⁺1:1, 2:1Nano-ESI-MS[2]

Experimental Protocols

This section details a general protocol for an in vitro heavy metal binding assay using this compound, adapted from established methods for other phytochelatins. The primary method described is an affinity bead-based assay coupled with quantification by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Protocol 1: Affinity Bead-Based Heavy Metal Binding Assay

This protocol allows for the quantification of heavy metal binding to Phytochelatin 5 immobilized on affinity beads.

Materials:

  • This compound

  • Affinity beads (e.g., NHS-activated sepharose beads)

  • Heavy metal salt solutions (e.g., CdCl₂, ZnSO₄, Pb(NO₃)₂) of known concentration

  • Binding Buffer: 20 mM HEPES, pH 7.2

  • Wash Buffer: Binding Buffer

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Spin columns

  • ICP-OES instrument

Methodology:

  • Immobilization of Phytochelatin 5:

    • Wash the required amount of affinity beads with ice-cold 1 mM HCl.

    • Immediately add a solution of this compound in coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3) to the beads.

    • Incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.

    • Block any remaining active groups on the beads by incubating with a blocking buffer (e.g., 0.1 M Tris-HCl, pH 8.0) for 2 hours at room temperature.

    • Wash the beads extensively with wash buffer to remove unbound peptide.

  • Heavy Metal Binding Reaction:

    • Resuspend a known amount of PC5-coupled beads in binding buffer.

    • Add a known concentration of the heavy metal salt solution to the bead suspension.

    • Incubate with gentle agitation for a defined period (e.g., 30 minutes) at room temperature.

    • Include a control with un-coupled beads to account for non-specific binding.

  • Separation of Bound and Unbound Metal:

    • Transfer the reaction mixture to a spin column.

    • Centrifuge to separate the beads (with bound metal) from the supernatant (containing unbound metal).

  • Quantification of Metal Binding:

    • Method A (Quantifying unbound metal):

      • Collect the flow-through and washes from the spin column.

      • Measure the concentration of the heavy metal in the combined flow-through and washes using ICP-OES.

      • Calculate the amount of bound metal by subtracting the unbound amount from the total initial amount.

    • Method B (Quantifying bound metal):

      • Wash the beads in the spin column thoroughly with wash buffer.

      • Elute the bound metal from the beads using an elution buffer.

      • Neutralize the eluate with a neutralization buffer.

      • Measure the concentration of the heavy metal in the eluate using ICP-OES.

  • Data Analysis:

    • Calculate the molar ratio of bound metal to immobilized Phytochelatin 5.

    • For competitive binding assays, co-incubate the PC5-coupled beads with the target heavy metal and a competing metal ion.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification PC5 This compound Immobilize Immobilize PC5 on Beads PC5->Immobilize Beads Affinity Beads Beads->Immobilize PC5_Beads PC5-Coupled Beads Immobilize->PC5_Beads Binding Binding Reaction PC5_Beads->Binding Metal Heavy Metal Solution Metal->Binding Separation Separation (Spin Column) Binding->Separation Bound Bound Metal (on beads) Separation->Bound Unbound Unbound Metal (flow-through) Separation->Unbound Elution Elution Bound->Elution ICP_OES ICP-OES Analysis Unbound->ICP_OES Elution->ICP_OES Data Data Analysis (Binding Capacity, Stoichiometry) ICP_OES->Data

Caption: Workflow for the in vitro heavy metal binding assay.

Phytochelatin-Mediated Heavy Metal Detoxification Pathway

G cluster_cell Plant Cell cluster_cytosol Cytosol cluster_vacuole Vacuole GSH Glutathione (GSH) PCS Phytochelatin Synthase (PCS) GSH->PCS Substrate PCn Phytochelatins (PCn) (e.g., PC5) PCS->PCn Synthesis PC_Metal_Complex PCn-Metal Complex PCn->PC_Metal_Complex Chelation Metal_in Heavy Metal Ion (e.g., Cd²⁺) Metal_in->PCS Activator Metal_in->PC_Metal_Complex Transport Transporter PC_Metal_Complex->Transport PC_Metal_Vacuole Sequestered PCn-Metal Complex Transport->PC_Metal_Vacuole Metal_out External Heavy Metal Metal_out->Metal_in

Caption: Simplified pathway of phytochelatin-mediated heavy metal detoxification.

References

Application of Phytochelatin 5 in the Development of Heavy Metal Biosensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress. Their primary function is the chelation and detoxification of heavy metals. The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11. Phytochelatin 5 (PC5), with the structure (γ-Glu-Cys)5-Gly, possesses a high density of thiol groups from its cysteine residues, making it an excellent candidate for the development of sensitive and selective heavy metal biosensors. The strong affinity of the thiol groups for heavy metal ions allows for their effective capture, which can be translated into a measurable signal using various transduction techniques.

These application notes provide an overview of the principles and protocols for utilizing Phytochelatin 5 in the construction of electrochemical and capacitive biosensors for the detection of heavy metals such as cadmium (Cd), zinc (Zn), lead (Pb), copper (Cu), and mercury (Hg).

Principle of Detection

The fundamental principle behind PC5-based heavy metal biosensors lies in the specific binding of heavy metal ions to the thiol groups of the cysteine residues within the PC5 molecule. This binding event can be monitored through two primary mechanisms:

  • Electrochemical Detection: In this mode, PC5 is immobilized on an electrode surface. The binding of heavy metal ions alters the electrochemical properties of the electrode-solution interface. Techniques such as Differential Pulse Voltammetry (DPV) can be used to measure changes in the peak current or potential, which correlate to the concentration of the heavy metal.

  • Capacitive Detection: For capacitive biosensors, PC5 is immobilized on an electrode that is part of a capacitor. The binding of heavy metal ions causes a conformational change in the PC5 molecule.[1] This change in structure, along with the altered dielectric properties of the layer, leads to a measurable change in capacitance.

Quantitative Data Summary

The following tables summarize the performance of phytochelatin-based biosensors for the detection of various heavy metals. While specific data for PC5 is limited, the data presented for other phytochelatins, such as PC2 and the synthetic phytochelatin EC20 ((Glu-Cys)20Gly), provide a strong indication of the expected performance of a PC5-based biosensor due to their similar heavy metal binding properties.

Table 1: Performance of an Electrochemical Biosensor using Phytochelatin 2 (PC2) on a Hanging Mercury Drop Electrode (HMDE) with Adsorptive Transfer Stripping Differential Pulse Voltammetry (AdTS DPV).[2]

Heavy Metal IonDetection Limit (in 5 µL)
Cadmium (Cd(II))1.0 pmole
Zinc (Zn(II))13.3 pmole
Cisplatin (Pt)1.9 pmole

Table 2: Performance of a Capacitive Biosensor using Synthetic Phytochelatin (EC20) Fused to Maltose Binding Protein.[3]

Heavy Metal IonConcentration RangeOrder of Sensitivity
Mercury (Hg²⁺)100 fM - 10 mMS(Zn)>S(Cu)>S(Hg)>>S(Cd) congruent with S(Pb)
Cadmium (Cd²⁺)100 fM - 10 mMS(Zn)>S(Cu)>S(Hg)>>S(Cd) congruent with S(Pb)
Lead (Pb²⁺)100 fM - 10 mMS(Zn)>S(Cu)>S(Hg)>>S(Cd) congruent with S(Pb)
Copper (Cu²⁺)100 fM - 10 mMS(Zn)>S(Cu)>S(Hg)>>S(Cd) congruent with S(Pb)
Zinc (Zn²⁺)100 fM - 10 mMS(Zn)>S(Cu)>S(Hg)>>S(Cd) congruent with S(Pb)

Signaling Pathway and Experimental Workflow

The interaction between PC5 and heavy metal ions is a direct binding event. The subsequent signal transduction depends on the biosensor type. The following diagrams illustrate the heavy metal binding mechanism and a general experimental workflow for a PC5-based electrochemical biosensor.

PC5 Phytochelatin 5 (γ-Glu-Cys)₅-Gly Thiol Thiol Groups (-SH) Binding Sites PC5->Thiol contains Metal Heavy Metal Ion (e.g., Cd²⁺, Pb²⁺) Complex PC5-Metal Complex Metal->Complex binds to Thiol->Complex chelates

Figure 1. Heavy metal chelation by Phytochelatin 5.

cluster_prep Sensor Preparation cluster_detection Heavy Metal Detection cluster_analysis Data Analysis A Gold Electrode Cleaning B PC5 Immobilization (Self-Assembled Monolayer) A->B C Incubation with Sample Solution B->C D Electrochemical Measurement (e.g., DPV) C->D E Signal Acquisition (Peak Current/Potential) D->E F Concentration Determination (Calibration Curve) E->F

Figure 2. Experimental workflow for a PC5 electrochemical biosensor.

Experimental Protocols

Protocol 1: Fabrication of a PC5-Based Electrochemical Biosensor on a Gold Electrode

This protocol describes the immobilization of Phytochelatin 5 on a gold electrode surface through the formation of a self-assembled monolayer (SAM).

Materials:

  • Phytochelatin 5 (PC5)

  • Gold electrodes

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Ethanol

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mercaptohexanol (MCH)

Procedure:

  • Gold Electrode Cleaning:

    • Immerse the gold electrodes in Piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the electrodes thoroughly with DI water, followed by ethanol, and finally with DI water again.

    • Dry the electrodes under a stream of nitrogen gas.

  • Immobilization of PC5:

    • Prepare a 100 µM solution of PC5 in PBS (pH 7.4).

    • Immerse the cleaned gold electrodes in the PC5 solution and incubate for 12-24 hours at 4°C to allow for the formation of a self-assembled monolayer via the thiol groups of the cysteine residues.

    • After incubation, rinse the electrodes with PBS to remove any non-specifically bound PC5.

  • Surface Passivation:

    • To block any remaining active sites on the gold surface and to orient the immobilized PC5, immerse the electrodes in a 1 mM solution of mercaptohexanol (MCH) in PBS for 1 hour at room temperature.

    • Rinse the electrodes thoroughly with PBS and DI water.

    • The PC5-modified electrodes are now ready for use. Store in PBS at 4°C when not in use.

Protocol 2: Electrochemical Detection of Heavy Metals using Differential Pulse Voltammetry (DPV)

This protocol outlines the procedure for detecting heavy metals in a sample solution using the fabricated PC5-based electrochemical biosensor.

Materials:

  • PC5-modified gold electrode (working electrode)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Electrochemical workstation

  • Supporting electrolyte (e.g., 0.1 M PBS, pH 7.4)

  • Heavy metal standard solutions (e.g., CdCl₂, Pb(NO₃)₂, etc.)

  • Sample solutions

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the PC5-modified gold electrode as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

    • Add the supporting electrolyte to the cell.

  • Baseline Measurement:

    • Record a DPV scan in the supporting electrolyte to obtain a baseline signal. The potential range should be selected based on the target heavy metal. For example, a range of -1.2 V to -0.3 V is suitable for Cd(II) and Zn(II).[2]

    • DPV parameters (can be optimized): initial potential -1.2 V, end potential -0.3 V, modulation amplitude 250 mV, modulation time 0.057 s, step potential 1.05 mV/s.[2]

  • Sample Analysis:

    • Add a known volume of the sample solution or a heavy metal standard to the electrochemical cell.

    • Allow an incubation period (e.g., 5-10 minutes) for the heavy metal ions to bind to the immobilized PC5.

    • Record the DPV scan under the same conditions as the baseline measurement.

    • The appearance of new peaks or a change in the existing peak currents indicates the presence of the heavy metal.

  • Quantification:

    • Generate a calibration curve by measuring the DPV response to a series of standard solutions of the target heavy metal at different concentrations.

    • Determine the concentration of the heavy metal in the unknown sample by interpolating its DPV signal on the calibration curve.

  • Sensor Regeneration:

    • The sensor can potentially be regenerated by immersing it in a solution of a strong chelating agent like EDTA (e.g., 0.1 M EDTA for 10-15 minutes) to remove the bound heavy metal ions.[3]

    • After regeneration, wash the electrode thoroughly with DI water and PBS before the next measurement. The stability and reusability of the sensor should be evaluated.

Protocol 3: Fabrication of a PC5-Based Capacitive Biosensor (General Outline)

This protocol provides a general framework for the fabrication of a capacitive biosensor using PC5.

Materials:

  • Gold interdigitated electrodes

  • Phytochelatin 5 (or a fusion protein construct for enhanced immobilization, e.g., PC5 fused with a maltose-binding protein)

  • Immobilization reagents (e.g., self-assembly chemistry as in Protocol 1, or specific linkers for protein immobilization)

  • Impedance analyzer or LCR meter

Procedure:

  • Electrode Preparation:

    • Clean the gold interdigitated electrodes as described in Protocol 1.

  • Immobilization of PC5:

    • Immobilize PC5 onto the electrode surface. If using a fusion protein, specific protocols for protein immobilization should be followed. For direct immobilization of PC5, the SAM method from Protocol 1 can be adapted.

  • Capacitance Measurement:

    • Connect the electrodes to an impedance analyzer or LCR meter.

    • Measure the baseline capacitance in a suitable buffer solution.

    • Introduce the sample containing the heavy metal ions.

    • Monitor the change in capacitance over time as the heavy metal ions bind to the immobilized PC5. The binding will cause a change in the dielectric properties and the thickness of the molecular layer, leading to a change in capacitance.

  • Data Analysis:

    • The change in capacitance is proportional to the concentration of the heavy metal ions. A calibration curve can be generated using standard solutions.

Conclusion

Phytochelatin 5 offers a promising biological recognition element for the development of highly sensitive and selective biosensors for heavy metal detection. The protocols and data presented in these application notes provide a foundation for researchers to fabricate and utilize PC5-based biosensors for environmental monitoring, food safety analysis, and clinical diagnostics. Further optimization of the immobilization techniques and sensing conditions can lead to enhanced performance and broader applications.

References

Application Notes and Protocols: Phytochelatin 5 as a Biomarker for Heavy Metal Stress in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure.[1][2] These peptides play a crucial role in heavy metal detoxification by chelating metal ions and facilitating their sequestration, primarily into vacuoles.[3][4] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[4][5] Phytochelatin 5 (PC5) represents a specific oligomer with five γ-glutamyl-cysteine repeats. The induction of PC5 synthesis is a direct response to the presence of heavy metals, making it a valuable biomarker for assessing heavy metal-induced stress in plants. This document provides detailed application notes and protocols for the utilization of Phytochelatin 5 as a biomarker. The "TFA" in "Phytochelatin 5 TFA" likely refers to Trifluoroacetic acid, a common ion-pairing agent used in the mobile phase for the separation of peptides like phytochelatins by high-performance liquid chromatography (HPLC).

Principle and Applications

The quantification of Phytochelatin 5 serves as a sensitive indicator of heavy metal stress. Elevated levels of PC5 in plant tissues are correlated with the bioavailable concentration of heavy metals in the environment. This biomarker can be utilized in various applications, including:

  • Environmental Monitoring: Assessing the impact of heavy metal pollution on flora.

  • Phytoremediation Research: Evaluating the efficacy of different plant species in accumulating and detoxifying heavy metals.

  • Agronomy: Determining the health status of crops grown in potentially contaminated soils.

  • Drug Development: Screening for compounds that may modulate the phytochelatin synthesis pathway to enhance plant tolerance to heavy metals.

Signaling Pathway for Phytochelatin Synthesis

Heavy metal ions in the cytoplasm activate the enzyme phytochelatin synthase (PCS).[6] PCS catalyzes the synthesis of phytochelatins from glutathione (GSH) and its precursors.[3][6] The synthesized phytochelatins then bind to heavy metal ions, and the resulting metal-PC complexes are transported into the vacuole for sequestration.

HM Heavy Metals (e.g., Cd, As, Cu, Zn) PCS_inactive Phytochelatin Synthase (Inactive) HM->PCS_inactive Activation PC5_HM_complex PC5-Heavy Metal Complex HM->PC5_HM_complex Chelation PCS_active Phytochelatin Synthase (Active) PCS_inactive->PCS_active PC5 Phytochelatin 5 (PC5) PCS_active->PC5 Synthesis GSH Glutathione (GSH) GSH->PCS_active Substrate PC5->PC5_HM_complex Vacuole Vacuole PC5_HM_complex->Vacuole Sequestration

Caption: Phytochelatin synthesis and heavy metal detoxification pathway.

Experimental Protocols

Plant Material and Treatment

This protocol describes the general procedure for exposing plants to heavy metal stress to induce phytochelatin synthesis.

Materials:

  • Plant species of interest (e.g., Arabidopsis thaliana, maize, wheat)

  • Hydroponic culture system or pots with controlled soil substrate

  • Heavy metal salt solutions (e.g., CdCl₂, CuSO₄, ZnSO₄) of known concentrations

  • Deionized water

  • Nutrient solution (e.g., Hoagland solution)

Procedure:

  • Germinate and grow plants in a controlled environment (growth chamber or greenhouse) to a suitable developmental stage.

  • For hydroponic systems, transfer seedlings to the hydroponic units containing nutrient solution. For soil-based experiments, use pots with a defined soil mixture.

  • Acclimatize the plants for a few days before initiating the heavy metal treatment.

  • Prepare stock solutions of the desired heavy metals.

  • Introduce the heavy metal to the hydroponic solution or soil at the desired final concentration. Include a control group with no added heavy metals.

  • Expose the plants to the heavy metal stress for a specific duration (e.g., 24, 48, 72 hours).

  • Harvest plant tissues (roots and shoots separately), wash them thoroughly with deionized water to remove any surface contamination, and immediately freeze them in liquid nitrogen.

  • Store the frozen samples at -80°C until extraction.

Extraction of Phytochelatin 5

This protocol details the extraction of phytochelatins from plant tissues.

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

  • Incubate the sample on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new microcentrifuge tube.

  • The extract is now ready for analysis by HPLC or can be stored at -80°C.

Quantification of Phytochelatin 5 by HPLC-MS

This protocol outlines the analytical procedure for the separation and quantification of Phytochelatin 5 using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV or fluorescence detector

  • Mass spectrometer (e.g., ESI-Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

  • Phytochelatin 5 standard (if available) or a well-characterized plant extract with known PC content for relative quantification.

HPLC Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 30°C

  • Gradient:

    • 0-5 min: 5% B

    • 5-30 min: Linear gradient from 5% to 40% B

    • 30-35 min: 40% B

    • 35-40 min: Linear gradient from 40% to 5% B

    • 40-45 min: 5% B (column re-equilibration)

  • Detection: UV at 214 nm or by mass spectrometry.

Mass Spectrometry Conditions (Example for ESI-positive mode):

  • Ion source: Electrospray ionization (ESI)

  • Polarity: Positive

  • Capillary voltage: 3.5 kV

  • Drying gas temperature: 300°C

  • Drying gas flow: 8 L/min

  • Nebulizer pressure: 35 psi

  • Scan range: m/z 100-2000

Procedure:

  • Prepare a standard curve if a PC5 standard is available.

  • Filter the plant extracts through a 0.22 µm syringe filter before injection into the HPLC system.

  • Set up the HPLC-MS system with the specified parameters.

  • Inject the standards and samples.

  • Identify the PC5 peak based on its retention time and mass-to-charge ratio (m/z).

  • Quantify the amount of PC5 in the samples by comparing the peak area with the standard curve or by relative quantification against a control sample.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the relationship between heavy metal stress and Phytochelatin 5 levels in plants.

Table 1: Phytochelatin 5 Levels in Arabidopsis thaliana Roots Exposed to Cadmium

Cadmium Concentration (µM)Exposure Time (hours)Phytochelatin 5 (nmol/g fresh weight)
0 (Control)24Not Detected
502415.2 ± 2.1
1002435.8 ± 4.5
0 (Control)48Not Detected
504828.9 ± 3.7
1004862.1 ± 7.3

Table 2: Phytochelatin 5 Levels in Maize (Zea mays) Shoots Exposed to Different Heavy Metals

Heavy Metal (100 µM)Exposure Time (hours)Phytochelatin 5 (nmol/g fresh weight)
Control72Not Detected
Cadmium (Cd)7245.3 ± 5.2
Copper (Cu)7225.1 ± 3.1
Zinc (Zn)7218.7 ± 2.5

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Phytochelatin 5 as a biomarker for heavy metal stress.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Plant_Treatment Plant Treatment with Heavy Metals Harvesting Harvesting and Freezing of Plant Tissues Plant_Treatment->Harvesting Extraction Extraction of Phytochelatins Harvesting->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Quantification Quantification of Phytochelatin 5 HPLC_MS->Quantification Correlation Correlation with Heavy Metal Stress Quantification->Correlation

Caption: Workflow for Phytochelatin 5 analysis.

Conclusion

Phytochelatin 5 is a sensitive and reliable biomarker for assessing heavy metal stress in plants. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to utilize PC5 in their studies. The quantification of this peptide can provide valuable insights into plant-metal interactions, aiding in environmental monitoring, phytoremediation strategies, and the development of stress-tolerant crops.

References

Application Notes and Protocols for Cell Culture Studies Using Phytochelatin 5 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides known for their crucial role in heavy metal detoxification in plants, fungi, and some invertebrates.[1][2][3][4][5] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11. Phytochelatin 5 (PC5) corresponds to a peptide with n=5. While the primary function of PCs is to chelate and sequester heavy metal ions, thereby mitigating their toxicity, their application and effects on mammalian cell lines are not yet extensively documented.[1][6]

This document provides detailed application notes and protocols for researchers interested in studying the effects of Phytochelatin 5 TFA in cell culture. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from the peptide synthesis and purification process.[7][8] It is critical to consider the potential biological effects of TFA itself in experimental design.[9][10][11]

Potential Applications in Cell Culture Studies

Based on the known functions of phytochelatins, potential areas of investigation for PC5 in mammalian cell culture include:

  • Heavy Metal Detoxification: Assessing the ability of PC5 to protect mammalian cells from the cytotoxic effects of heavy metals such as cadmium, arsenic, lead, and mercury.[1][2][12][13]

  • Oxidative Stress Modulation: Investigating the potential of PC5 to mitigate oxidative stress induced by heavy metals or other agents, given its relationship with glutathione, a key cellular antioxidant.[14]

  • Drug Delivery: Exploring the use of PC5 as a carrier for metal-based drugs to enhance their delivery or modulate their toxicity.

  • Signaling Pathway Analysis: Determining the impact of PC5, both alone and in the presence of heavy metals, on cellular signaling pathways related to stress response, apoptosis, and cell survival.

Data Presentation: Hypothetical Quantitative Data for PC5 TFA Studies

The following tables present hypothetical data to serve as a template for organizing experimental results.

Table 1: Cytotoxicity of this compound on a Human Cell Line (e.g., HEK293) after 48h Exposure

Concentration of PC5 TFA (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098 ± 5.1
5095 ± 4.8
10092 ± 6.2
20088 ± 5.5
50075 ± 7.1

Table 2: Protective Effect of PC5 TFA against Cadmium-Induced Cytotoxicity in HEK293 Cells

Treatment GroupCell Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.2
10 µM CdCl₂45 ± 6.8
10 µM CdCl₂ + 50 µM PC5 TFA65 ± 7.1
10 µM CdCl₂ + 100 µM PC5 TFA82 ± 6.5
10 µM CdCl₂ + 200 µM PC5 TFA91 ± 5.9
100 µM PC5 TFA alone94 ± 4.7

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Briefly centrifuge the vial of lyophilized PC5 TFA to ensure the powder is at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer to a desired stock concentration (e.g., 1-10 mM). For peptides that are difficult to dissolve, a small amount of a solubilizing agent like DMSO may be used, but its final concentration in the cell culture medium should be kept low (typically <0.1%) and a vehicle control should be included in all experiments.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution

  • Heavy metal salt solution (e.g., CdCl₂) (optional)

  • TFA control solution (see note below)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PC5 TFA in complete cell culture medium.

  • Important: Prepare a TFA control by adding an equivalent amount of trifluoroacetic acid to the medium as is present in the highest concentration of the PC5 TFA treatment group. The pH of this medium should be adjusted to match the regular culture medium.

  • Aspirate the old medium from the cells and replace it with the medium containing different concentrations of PC5 TFA, the TFA control, or a vehicle control (medium alone).

  • For protection assays, pre-incubate the cells with PC5 TFA for a specified time (e.g., 2-4 hours) before adding the heavy metal solution.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Aspirate the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Hypothesized Signaling Pathway of PC5 in Metal Detoxification cluster_extracellular Extracellular Space cluster_cell Cell Heavy Metal Heavy Metal Transporter Transporter Heavy Metal->Transporter Uptake PC5_ext Phytochelatin 5 PC5_inside Phytochelatin 5 PC5_ext->PC5_inside Uptake HM_inside Heavy Metal Ion Transporter->HM_inside ROS Reactive Oxygen Species HM_inside->ROS Induces Cellular_Targets Cellular Targets (Proteins, DNA) HM_inside->Cellular_Targets Binds to PC5_HM_Complex PC5-Metal Complex PC5_HM_Complex->Cellular_Targets Inhibits Binding Detoxification Detoxification/ Sequestration PC5_HM_Complex->Detoxification ROS->Cellular_Targets Damages Cell_Damage Cell Damage/ Apoptosis Cellular_Targets->Cell_Damage PC5_insideHM_inside PC5_insideHM_inside PC5_insideHM_inside->PC5_HM_Complex Chelation

Caption: Hypothesized mechanism of PC5 in heavy metal detoxification.

Experimental Workflow for Assessing PC5 TFA Effects cluster_assays Example Assays Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Adherence Allow Cells to Adhere (24h) Cell_Seeding->Adherence Treatment Treat with PC5 TFA, TFA Control, Vehicle Adherence->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Assay Perform Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT ROS_Assay ROS Assay (Oxidative Stress) Assay->ROS_Assay Western_Blot Western Blot (Signaling Proteins) Assay->Western_Blot Data_Analysis Data Analysis Conclusion Conclusion Data_Analysis->Conclusion MTT->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for cell-based assays with PC5 TFA.

References

Application Notes and Protocols: Determining Phytochelatin 5 Metal Affinity using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification.[1][2][3][4] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11.[2][4] Phytochelatin 5 (PC5) is a significant member of this family, exhibiting high affinity for various metal ions, particularly heavy metals like cadmium.[5] Understanding the thermodynamics of PC5-metal interactions is fundamental for applications in bioremediation, toxicology, and the development of novel chelation therapies.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][7][8] This allows for the complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the reaction.[7][9] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the driving forces of the binding process.

These application notes provide a detailed protocol for determining the affinity of Phytochelatin 5 for various metal ions using Isothermal Titration Calorimetry.

Data Presentation

The quantitative data obtained from ITC experiments should be summarized for clear comparison. The following table illustrates a typical format for presenting the thermodynamic parameters of PC5 binding to different metal ions.

Metal IonStoichiometry (n) (Metal:PC5)Dissociation Constant (K_D) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)
Cd²⁺ValueValueValueValueValue
Cu²⁺ValueValueValueValueValue
Zn²⁺ValueValueValueValueValue
Pb²⁺ValueValueValueValueValue

Experimental Protocols

Materials and Reagents
  • Phytochelatin 5 (PC5): Synthetic, with a purity of >95% as determined by HPLC.

  • Metal Salts: High-purity salts of the desired metals (e.g., CdCl₂, CuSO₄, ZnCl₂, Pb(NO₃)₂).

  • Buffer: A buffer with a low enthalpy of ionization is crucial to minimize buffer-metal interactions that can interfere with the heat signal of the primary binding event.[6] Good choices include PIPES or MOPS. Tris buffer should be avoided due to its high ionization enthalpy.[6] All solutions must be prepared using the same buffer batch to ensure a perfect match.

  • Chelating Agent (for cleaning): 0.5 M EDTA solution.

  • Degasser: For degassing all solutions prior to the ITC run.

  • Isothermal Titration Calorimeter: Any modern, sensitive ITC instrument.

Solution Preparation

Critical Step: Accurate concentration determination is paramount for reliable ITC data.

  • PC5 Solution (in the sample cell):

    • Prepare a stock solution of PC5 in the chosen buffer (e.g., 20 mM PIPES, 150 mM NaCl, pH 7.0).

    • Determine the precise concentration of the PC5 stock solution using a reliable method such as quantitative amino acid analysis or UV-Vis spectroscopy with a known extinction coefficient.

    • Dilute the PC5 stock solution to a final concentration of 10-20 µM in the ITC buffer. The optimal concentration should be 10-100 times the expected K_D.[10][11]

  • Metal Solution (in the syringe):

    • Prepare a stock solution of the metal salt in the same ITC buffer.

    • The metal solution concentration should be 10-20 times higher than the PC5 concentration in the cell (e.g., 100-400 µM).[11] This ensures that saturation is reached within a reasonable number of injections.

  • Buffer Matching and Degassing:

    • It is critical that the PC5 and metal solutions are in a perfectly matched buffer to avoid large heats of dilution that can mask the binding signal.[9] If possible, dialyze the PC5 solution against the final buffer.

    • Thoroughly degas both the PC5 and metal solutions for at least 10-15 minutes immediately before the experiment to prevent air bubbles from interfering with the measurements.[11]

ITC Experimental Setup and Execution
  • Instrument Cleaning: Thoroughly clean the sample cell and syringe with detergent, followed by extensive rinsing with deionized water and finally with the experimental buffer. To remove any traces of metal from previous experiments, wash the cell and syringe with a 0.5 M EDTA solution, followed by extensive rinsing with deionized water and buffer.[12]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C). This should be kept consistent across all experiments for comparability.

    • Set the stirring speed (e.g., 300-400 RPM) to ensure rapid mixing without generating excessive frictional heat.

    • Set the injection parameters. A typical experiment might consist of an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, followed by 19-29 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

  • Loading the Instrument:

    • Carefully load the PC5 solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the metal solution into the syringe, again ensuring no air bubbles are present.

  • Running the Experiment:

    • Allow the system to equilibrate thermally for at least 15-20 minutes after loading the sample cell.

    • Start the titration experiment.

  • Control Experiments:

    • Metal into Buffer: Titrate the metal solution into the buffer alone to measure the heat of dilution of the metal. This background heat will be subtracted from the main experimental data.[13]

    • Buffer into PC5 Solution: Titrate the buffer into the PC5 solution to measure the heat of dilution of the peptide. This is typically negligible but is good practice to perform.

Data Analysis
  • Data Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

  • Background Subtraction: Subtract the heats of dilution obtained from the control experiments (metal into buffer) from the integrated data of the main experiment.

  • Binding Isotherm Generation: Plot the corrected heat per injection against the molar ratio of metal to PC5 in the sample cell.

  • Model Fitting: Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site or multi-site binding model) using the ITC software.[14] For PC5, which has multiple cysteine residues, a multi-site binding model may be more appropriate depending on the metal ion and experimental conditions. The fitting will yield the thermodynamic parameters: n, K_A (and thus K_D), and ΔH.

  • Calculation of ΔG and ΔS: Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

    • ΔG = -RT ln(K_A)

    • ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.

Visualizations

Experimental Workflow

ITC_Workflow cluster_prep Solution Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis PC5_prep Prepare PC5 Solution (Cell) Degas Degas Solutions PC5_prep->Degas Metal_prep Prepare Metal Solution (Syringe) Metal_prep->Degas Load Load Cell and Syringe Degas->Load Equilibrate Thermal Equilibration Load->Equilibrate Titrate Perform Titration Equilibrate->Titrate Integrate Integrate Raw Data Titrate->Integrate Subtract Subtract Controls Integrate->Subtract Fit Fit Binding Isotherm Subtract->Fit Thermodynamics Determine Thermodynamic Parameters Fit->Thermodynamics

Caption: Experimental workflow for ITC analysis of PC5-metal binding.

Data Analysis Logic

ITC_Data_Analysis cluster_raw_data Raw Data Acquisition cluster_processing Data Processing cluster_modeling Thermodynamic Modeling cluster_results Final Parameters Raw_Power Raw Power vs. Time Integration Peak Integration (ΔH/injection) Raw_Power->Integration Control_Sub Control Subtraction Integration->Control_Sub Isotherm Generate Binding Isotherm (ΔH vs. Molar Ratio) Control_Sub->Isotherm Model_Fit Fit to Binding Model Isotherm->Model_Fit KD K_D (Affinity) Model_Fit->KD N n (Stoichiometry) Model_Fit->N DeltaH ΔH (Enthalpy) Model_Fit->DeltaH DeltaG ΔG (Free Energy) KD->DeltaG DeltaH->DeltaG DeltaS ΔS (Entropy) DeltaH->DeltaS DeltaG->DeltaS

Caption: Logical flow of ITC data analysis for thermodynamic characterization.

References

Application of Circular Dichroism Spectroscopy in Elucidating the Structure of Phytochelatin 5-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CD-005

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification and homeostasis.[1][2][3] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11. Phytochelatin 5 (PC5), with n=5, is a key player in the chelation of various toxic heavy metals. Understanding the structural changes in PC5 upon metal binding is paramount for elucidating the mechanisms of metal tolerance in plants and for potential applications in bioremediation.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of chiral molecules like peptides and proteins. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide valuable insights into the conformational changes that occur when a peptide like PC5 binds to a metal ion. This application note details the use of CD spectroscopy to characterize the structure of PC5-metal complexes.

Principle of the Application

Free phytochelatins in solution exist in a largely disordered conformation. Upon binding to metal ions, the peptide folds into a more ordered structure to accommodate the metal ion, leading to significant changes in the CD spectrum.[4] These spectral changes, particularly in the UV region (190-250 nm for secondary structure and 250-350 nm for tertiary structure), can be used to:

  • Confirm the binding of metal ions to PC5.

  • Determine the stoichiometry of the PC5-metal complex.

  • Characterize the conformational changes in PC5 upon metal chelation.

  • Assess the relative binding affinities of different metal ions to PC5.

The CD spectra of PC5-metal complexes are dominated by ligand-to-metal charge transfer (LMCT) bands, which provide a unique fingerprint for the specific metal-thiolate coordination.[4][5]

Data Presentation

The following tables summarize the key findings from CD spectroscopic analysis of Phytochelatin 5 complexed with various metal ions.

Table 1: Stoichiometry of Phytochelatin 5-Metal Complexes

Metal IonPredominant Complex Stoichiometry (Metal:PC5)Notes
Cd(II)1:1 (CdPC5) and 2:1 (Cd2PC5)Binuclear complexes are readily formed with an excess of Cd(II).[5]
Zn(II)1:1 (ZnPC5) and 2:1 (Zn2PC5)Can form both equimolar and binuclear species.[6]
Pb(II)1:1 and 2:1Phytochelatins have been shown to be involved in the detoxification of lead.[7]
Cu(II)Not explicitly determined for PC5, but PCs are known to bind Cu(II).The thermodynamic stability of PC-Cu(II) complexes is comparable to that of Zn(II) complexes.[1]

Table 2: Qualitative Summary of CD Spectral Changes upon Metal Binding to Phytochelatin 5

Metal IonWavelength Region of Interest (nm)Observed Spectral ChangesInferred Structural Information
Cd(II)200 - 300Development of distinct positive and negative Cotton effects. The shape and intensity of the spectra change with the metal-to-peptide ratio, indicating the formation of different complex species.[5]Metal coordination induces a more ordered conformation. The spectral evolution allows for the differentiation between CdPC5 and Cd2PC5 complexes.
Zn(II)200 - 280Formation of characteristic LMCT bands upon Zn(II) addition.[6]Indicates the formation of specific Zn(II)-thiolate coordination complexes and a conformational change in the peptide.

Experimental Protocols

This section provides a detailed protocol for the analysis of PC5-metal interactions using CD spectroscopy.

Materials and Reagents
  • Phytochelatin 5 (synthesized or commercially available)

  • Metal salts (e.g., CdCl₂, ZnSO₄, Pb(NO₃)₂, CuSO₄) of high purity

  • Tris-HCl buffer (or another suitable buffer with low UV absorbance)

  • Sodium chloride (NaCl) for adjusting ionic strength

  • Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to prevent disulfide bond formation

  • Ultrapure water

  • Nitrogen gas for purging the CD instrument

Equipment
  • Circular Dichroism Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm or 2 mm path length)

  • pH meter

  • Micropipettes

  • Centrifuge

Protocol for CD Titration of Phytochelatin 5 with a Metal Ion
  • Preparation of Stock Solutions:

    • Prepare a stock solution of PC5 in ultrapure water. Determine the exact concentration by UV-Vis spectroscopy or amino acid analysis.

    • Prepare stock solutions of the metal salts in ultrapure water.

    • Prepare a 20 mM Tris-HCl buffer solution, pH 7.4, containing 100 mM NaCl.

    • Prepare a fresh stock solution of TCEP in ultrapure water.

  • Sample Preparation:

    • Prepare a solution of PC5 in the Tris-HCl buffer. A typical starting concentration is 10-20 µM.[5][6]

    • Add TCEP to the PC5 solution to a final concentration that is in 4-5 molar excess over the cysteine residues in PC5 to maintain the thiols in a reduced state.

    • Filter or centrifuge the final PC5 solution to remove any aggregates.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 30 minutes.

    • Set the experimental parameters:

      • Wavelength range: 198-350 nm[5]

      • Scanning speed: 50-100 nm/min[5]

      • Bandwidth: 1-2 nm

      • Data pitch: 0.5 nm

      • Number of accumulations: 3-5 (to improve signal-to-noise ratio)

      • Temperature: 25 °C[5]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer solution (including TCEP) in the quartz cuvette.

    • Record the CD spectrum of the metal-free PC5 solution.

    • Perform a metal titration by adding small aliquots of the metal stock solution to the PC5 solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the CD spectrum.[5]

    • Continue the titration until the desired metal-to-peptide molar ratios are achieved (e.g., from 0 to 2 or higher).

  • Data Processing:

    • Subtract the baseline spectrum from each of the recorded spectra.

    • Convert the raw data (in millidegrees) to molar ellipticity.

    • Plot the molar ellipticity at specific wavelengths as a function of the metal-to-peptide molar ratio to determine the stoichiometry of the complex.

Visualizations

Phytochelatin Biosynthesis Pathway

Phytochelatin_Biosynthesis Glu Glutamate gEC γ-Glutamylcysteine (γ-EC) Glu->gEC Cys Cysteine Cys->gEC γ-EC Synthetase Gly Glycine GSH Glutathione (GSH) Gly->GSH GSH Synthetase gEC->GSH PC2 Phytochelatin 2 (PC2) GSH->PC2 Phytochelatin Synthase PCn ... PC2->PCn PC5 Phytochelatin 5 (PC5) PCn->PC5 Complex PC5-Metal Complex PC5->Complex Metal Heavy Metal Ions (e.g., Cd²⁺, Zn²⁺) Metal->PC2 Activates Metal->Complex Vacuole Vacuolar Sequestration Complex->Vacuole

Caption: Phytochelatin biosynthesis and metal detoxification pathway.

Experimental Workflow for CD Analysis of PC5-Metal Complexes

CD_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis prep_pc5 Prepare PC5 Stock Solution mix_sample Prepare PC5 Sample in Buffer prep_pc5->mix_sample prep_metal Prepare Metal Stock Solution titration Perform Metal Titration prep_metal->titration prep_buffer Prepare Buffer with TCEP prep_buffer->mix_sample instrument_setup Instrument Setup & Purge mix_sample->instrument_setup baseline Record Buffer Baseline instrument_setup->baseline pc5_spectrum Record Metal-Free PC5 Spectrum baseline->pc5_spectrum pc5_spectrum->titration record_spectra Record Spectra at each Titration Point titration->record_spectra subtract_baseline Baseline Subtraction record_spectra->subtract_baseline convert_units Convert to Molar Ellipticity subtract_baseline->convert_units plot_data Plot Spectra & Titration Curves convert_units->plot_data interpret Structural Interpretation & Stoichiometry Determination plot_data->interpret

References

Application of Phytochelatin 5 TFA in soil bioremediation studies.

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Heavy metal contamination of soil is a significant environmental concern, posing risks to ecosystems and human health. Phytoremediation, the use of plants to extract or stabilize contaminants, is an emerging, cost-effective technology for addressing this issue. The efficiency of phytoremediation can be enhanced by increasing the bioavailability of heavy metals to plants. Phytochelatins are a family of cysteine-rich peptides produced by plants and some microorganisms that play a crucial role in heavy metal detoxification by chelating and sequestering metal ions.[1][2]

This document provides detailed application notes and protocols for the use of Phytochelatin 5 Trifluoroacetate (TFA) , a synthetic pentapeptide, in soil bioremediation research. While the endogenous role of phytochelatins is well-documented, the application of exogenous synthetic phytochelatins as soil amendments is a novel area of investigation. As such, the following protocols are based on established principles of chelate-assisted phytoremediation and general peptide handling. Direct studies detailing the application of Phytochelatin 5 TFA in soil were not found in the reviewed literature; therefore, these guidelines represent a starting point for researchers in this field.

Principle of Application

The primary mechanism behind the application of exogenous this compound is to enhance the bioavailability of heavy metals in the soil. The peptide, with its multiple thiol groups from cysteine residues, is expected to form stable complexes with heavy metal ions such as cadmium (Cd), lead (Pb), arsenic (As), and zinc (Zn).[2][3] This chelation can mobilize otherwise insoluble metal fractions in the soil, making them more available for uptake by plant roots. The trifluoroacetate salt form is typically used to improve the stability and solubility of the peptide.

The proposed signaling pathway and mechanism of action are depicted below:

cluster_soil Soil Matrix cluster_plant Plant Root PC5 This compound (Exogenous Application) HM_insoluble Insoluble Heavy Metals (e.g., Pb, Cd) PC5->HM_insoluble Chelation HM_bioavailable Bioavailable Heavy Metal-PC5 Complex HM_insoluble->HM_bioavailable Mobilization Root Root Uptake HM_bioavailable->Root Translocation Translocation to Shoots Root->Translocation start Start soil_prep Soil & Pot Preparation start->soil_prep planting Planting & Germination soil_prep->planting growth1 Initial Growth Period (4 weeks) planting->growth1 application Application of this compound growth1->application growth2 Further Growth (2 weeks) application->growth2 harvest Harvest & Separate Roots/Shoots growth2->harvest plant_prep Plant Sample Preparation (Wash, Dry, Weigh, Grind) harvest->plant_prep soil_analysis Post-Experiment Soil Analysis harvest->soil_analysis digestion Acid Digestion of Plant Material plant_prep->digestion analysis Heavy Metal Analysis (ICP-MS/AAS) digestion->analysis end End analysis->end soil_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TFA Removal from Synthetic Phytochelatin 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) from synthetic Phytochelatin 5 (PC5).

Understanding the Challenge: Phytochelatin 5 and TFA

Phytochelatin 5 (PC5) is a cysteine-rich peptide with the sequence (γ-Glu-Cys)₅-Gly. Its multiple cysteine residues make it particularly susceptible to oxidation and other side reactions, while its charged nature influences its solubility and interaction with chromatography media. TFA is a strong acid commonly used in peptide synthesis and purification, but its presence can be detrimental to downstream biological assays.[1][2] Complete removal of TFA is therefore a critical step.

Physicochemical Properties of Phytochelatin 5:

PropertyValueReference
Sequence H-γ-Glu-Cys-γ-Glu-Cys-γ-Glu-Cys-γ-Glu-Cys-γ-Glu-Cys-Gly-OH[3]
Molecular Formula C₄₂H₆₆N₁₂O₂₁S₅[3]
Molecular Weight 1236.4 g/mol [3]
Calculated Isoelectric Point (pI) ~3.1(Calculated using online pI calculators)

The low isoelectric point of PC5 indicates that it is an acidic peptide, carrying a net negative charge at neutral pH. This is a key consideration for developing effective purification and TFA removal strategies, particularly for ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove TFA from my synthetic PC5?

TFA can be challenging to remove completely because it forms strong ionic interactions with the free amino groups on the peptide, including the N-terminus and the side chains of any basic amino acid residues.[1] Given that PC5 is rich in glutamic acid and cysteine, the multiple carboxyl groups can also interact with residual positive charges, creating a complex ionic environment. Furthermore, the lyophilization process alone is often insufficient to remove all TFA, as it primarily removes the free acid, not the ionically bound counter-ions.[4]

Q2: What are the common side reactions to watch out for during TFA removal from PC5?

Due to its five cysteine residues, PC5 is prone to several side reactions, especially under acidic conditions:

  • Oxidation: The thiol groups (-SH) of cysteine are susceptible to oxidation, which can lead to the formation of disulfide bridges, either intramolecularly (within the same peptide molecule) or intermolecularly (between different peptide molecules), resulting in dimerization or aggregation.

  • S-t-butylation: During the initial TFA cleavage from the resin, reactive t-butyl cations are generated from protecting groups. These can modify the cysteine thiol groups, leading to S-t-butylation, a common and often irreversible side reaction.[5]

  • Acid-catalyzed hydrolysis: Prolonged exposure to strong acids can lead to the hydrolysis of peptide bonds, particularly at aspartic acid residues if they were present.

The use of scavengers, such as triisopropylsilane (TIS) and water, during the initial cleavage is crucial to minimize these side reactions.[5][6]

Q3: Can I use repeated lyophilization to remove TFA from PC5?

While repeated lyophilization from an aqueous solution can help reduce the amount of free TFA, it is generally ineffective at removing the ionically bound TFA counter-ions.[4] To effectively remove bound TFA, a counter-ion exchange procedure is necessary.

Q4: Which counter-ion is best to exchange with TFA for PC5?

For biological applications, acetate and hydrochloride are common and more biocompatible alternatives to TFA.[1]

  • Acetate (CH₃COO⁻): Acetic acid is a weaker acid than TFA, making the exchange process favorable. Acetate is generally well-tolerated in cell-based assays.

  • Chloride (Cl⁻): Hydrochloric acid is a strong acid that can effectively displace TFA. The resulting peptide-hydrochloride salt is often highly soluble in aqueous buffers.

The choice between the two depends on the specific requirements of your downstream experiments.

Troubleshooting Guides

Issue 1: Residual TFA Detected After Removal Procedure
Possible Cause Troubleshooting Steps
Incomplete counter-ion exchange. Increase the number of exchange cycles. For lyophilization with HCl, perform at least 3-4 cycles. For ion-exchange chromatography, ensure a sufficient excess of the new counter-ion in the equilibration and wash buffers.
Insufficient washing during ion-exchange chromatography. Increase the volume of the wash buffer to ensure all TFA is washed away before eluting the peptide.
Peptide precipitation during the exchange process. For the HCl/lyophilization method, ensure the peptide remains soluble in the dilute HCl solution. If it precipitates, try a lower peptide concentration or add a small amount of organic solvent like acetonitrile. For ion-exchange, ensure the buffer pH is not at or near the peptide's pI of ~3.1, as this will minimize solubility.
Issue 2: Low Peptide Yield After TFA Removal
Possible Cause Troubleshooting Steps
Peptide loss during transfer steps. Minimize the number of transfers between vials. Ensure complete dissolution and transfer of the peptide at each step by rinsing vials with the appropriate solvent.
Precipitation and incomplete recovery. If precipitation occurs, ensure the pellet is fully redissolved before proceeding. Use low protein binding tubes and pipette tips to minimize surface adhesion.
Non-specific binding to chromatography resin. Pre-equilibrate the ion-exchange column thoroughly with the loading buffer. Consider using a different type of resin if significant loss is observed.
Oxidation and aggregation. Work with degassed buffers and keep the peptide solution on ice to minimize oxidation. The addition of a small amount of a reducing agent like DTT (if compatible with your downstream application) can be considered, but this should be done with caution as it can interfere with certain assays.
Issue 3: Peptide Degradation or Modification
Possible Cause Troubleshooting Steps
Prolonged exposure to strong acid. Minimize the time the peptide is in a highly acidic solution. For the HCl/lyophilization method, freeze the sample immediately after dissolution.
Oxidation of cysteine residues. Use freshly prepared, degassed solvents. Keep samples cold and protected from light. Consider performing the procedures in an inert atmosphere (e.g., under nitrogen or argon).
Ineffective scavenging during initial cleavage. Ensure that appropriate scavengers (e.g., TIS, water, EDT) were used during the initial TFA cleavage from the solid-phase resin to prevent side reactions like S-t-butylation.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This method exchanges the trifluoroacetate counter-ion for a chloride ion.

  • Dissolution: Dissolve the PC5-TFA salt in a minimal volume of 100 mM HCl.

  • Incubation: Let the solution stand for 1 minute at room temperature.

  • Freezing: Immediately flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.

  • Repeat: Repeat steps 1-4 at least two more times to ensure complete exchange.

  • Final Reconstitution: After the final lyophilization, dissolve the resulting PC5-HCl salt in your desired experimental buffer.

Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography

This method is suitable for exchanging TFA for acetate and is particularly useful given the acidic nature of PC5.

  • Resin Selection: Choose a weak anion-exchange (WAX) resin.

  • Column Packing: Pack a small column with the selected resin.

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH above the pI of PC5 (e.g., 20 mM ammonium acetate, pH 5.0).

  • Sample Loading: Dissolve the PC5-TFA salt in the equilibration buffer and load it onto the column. The negatively charged PC5 will bind to the resin.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA counter-ions.

  • Elution: Elute the PC5 by increasing the ionic strength of the buffer (e.g., a gradient of 20 mM to 1 M ammonium acetate, pH 5.0).

  • Lyophilization: Pool the fractions containing the peptide and lyophilize to obtain the PC5-acetate salt.

Visualizations

Experimental Workflow: TFA Removal from PC5

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start Synthetic PC5 (TFA salt) lyophilization Lyophilization with HCl start->lyophilization ion_exchange Anion-Exchange Chromatography start->ion_exchange end_hcl PC5-HCl salt lyophilization->end_hcl end_acetate PC5-Acetate salt ion_exchange->end_acetate

Caption: Overview of common workflows for TFA removal from synthetic PC5.

Logical Diagram: Troubleshooting Low Peptide Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Peptide Yield After TFA Removal loss Physical Loss start->loss precipitation Precipitation start->precipitation binding Non-specific Binding start->binding degradation Degradation/ Aggregation start->degradation sol_loss Minimize transfers Use low-binding plastics loss->sol_loss Mitigate sol_precipitation Optimize pH and solvent Ensure complete redissolution precipitation->sol_precipitation Address sol_binding Pre-equilibrate column Consider different resin binding->sol_binding Reduce sol_degradation Use degassed buffers Keep samples cold Optimize scavenger use degradation->sol_degradation Prevent

Caption: Troubleshooting logic for addressing low peptide yield during TFA removal.

References

Technical Support Center: Phytochelatin 5 TFA Counterion Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on performing counterion exchange for Phytochelatin 5 (PC5) from its trifluoroacetate (TFA) salt form to a more biologically compatible form, such as hydrochloride (HCl) or acetate. Residual TFA from peptide synthesis and purification can be toxic to cells and interfere with biological assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the TFA counterion from my Phytochelatin 5 sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis and purification.[3] However, residual TFA in the final peptide product can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting the results of cell-based assays.[1]

  • Alteration of Peptide Structure: The highly acidic nature of TFA can sometimes alter the secondary structure of peptides, which may impact their biological activity.[1]

  • Interference with Assays: TFA can interfere with certain analytical techniques and biological assays.[1]

Q2: What are the common methods for TFA counterion exchange?

A2: The two most common and effective methods for exchanging TFA counterions are:

  • Lyophilization with a stronger acid: This involves repeatedly dissolving the peptide in a solution containing a volatile, stronger acid like hydrochloric acid (HCl) and then freeze-drying (lyophilizing) the sample. The stronger acid displaces the weaker TFA, which is then removed as a volatile component during lyophilization.[1][2]

  • Ion-Exchange Chromatography (IEX): This method involves using a chromatography resin that separates molecules based on their charge. The peptide is bound to the resin while the TFA counterions are washed away. The peptide is then eluted with a new buffer containing the desired counterion (e.g., chloride or acetate).[1][4]

Q3: Which counterion, HCl or acetate, is better for my Phytochelatin 5?

A3: The choice between HCl and acetate depends on your downstream application.

  • Hydrochloride (HCl): Generally preferred for its high volatility and the ease of obtaining the peptide as a hydrochloride salt. However, the low pH can potentially damage acid-sensitive peptides.[4]

  • Acetate: Considered more "biologically friendly" and is a good choice for many cell-based assays. The exchange process using anion exchange chromatography is gentle.

Q4: How will I know if the TFA has been successfully removed?

A4: Several analytical techniques can be used to confirm the removal of TFA, including:

  • 19F-NMR: Fluorine NMR is a very sensitive method for detecting and quantifying TFA.

  • Ion Chromatography: This technique can be used to quantify the amount of trifluoroacetate, chloride, and acetate in the final peptide sample.[5]

  • Mass Spectrometry: While not directly quantifying TFA, a shift in the observed mass of the peptide may indicate the exchange of counterions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Peptide Recovery After Lyophilization Peptide loss during transfer steps.Minimize the number of times you transfer the peptide solution. Use low-protein-binding tubes.
Improper lyophilization.Ensure your lyophilizer is functioning correctly and a high vacuum is achieved. Freeze the sample completely before starting the lyophilizer.
Low Peptide Recovery After Ion-Exchange Chromatography Peptide precipitated on the column.Optimize the pH and ionic strength of your buffers. Phytochelatin 5's solubility may be pH-dependent.
Non-specific binding to the column.Pre-condition the column according to the manufacturer's protocol. Consider using a different type of ion-exchange resin.
Incomplete TFA Removal Insufficient exchange cycles (lyophilization method).Repeat the dissolution in HCl and lyophilization process for a total of 3-4 cycles.[2][6]
Insufficient washing (IEX method).Increase the volume of the wash buffer to ensure all TFA is washed away before eluting the peptide.
Peptide Degradation Exposure to harsh acidic conditions (HCl method).Minimize the time the peptide is in the acidic solution. Perform the exchange at a lower temperature if possible. Use the minimum effective concentration of HCl.[4]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a widely used method for exchanging TFA for chloride ions.[1][2]

Materials:

  • Phytochelatin 5 TFA salt

  • 100 mM Hydrochloric Acid (HCl) solution

  • Distilled, deionized water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the this compound salt in 100 mM HCl. A common starting concentration is 1 mg of peptide per 1 mL of HCl solution.[2][6]

  • Incubation: Let the solution stand at room temperature for 1-5 minutes.[6][7]

  • Freezing: Rapidly freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-4 at least two more times.[2]

  • Final Reconstitution: After the final lyophilization cycle, reconstitute the Phytochelatin 5 HCl salt in the desired buffer for your experiment.

Protocol 2: TFA Removal by Anion-Exchange Chromatography

This protocol uses a strong anion exchange resin to replace TFA with acetate.[5][6]

Materials:

  • This compound salt

  • Strong anion exchange resin (e.g., AG1-X8)

  • 1 M Sodium Acetate solution

  • Distilled, deionized water

  • Chromatography column

Procedure:

  • Resin Preparation: Prepare a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[1][6]

  • Column Equilibration:

    • Wash the column with 1 M sodium acetate.

    • Wash the column thoroughly with distilled, deionized water to remove any excess sodium acetate.

  • Sample Loading: Dissolve the this compound salt in distilled, deionized water and apply it to the column.[6]

  • Washing: Wash the column with several column volumes of distilled, deionized water to remove the TFA ions.

  • Elution: Elute the Phytochelatin 5 (now in its acetate form) from the column with distilled water. Collect the fractions containing the peptide.[5][6]

  • Lyophilization: Combine the fractions containing the peptide and lyophilize to obtain the dry Phytochelatin 5 acetate salt.

Visualizations

Counterion_Exchange_Workflow cluster_start Starting Material cluster_methods Counterion Exchange Methods cluster_lyophilization Method 1: Lyophilization cluster_iex Method 2: Ion-Exchange cluster_end Final Product PC5_TFA Phytochelatin 5 TFA Salt Dissolve_HCl Dissolve in 100 mM HCl PC5_TFA->Dissolve_HCl Prepare_Column Prepare Anion Exchange Column PC5_TFA->Prepare_Column Freeze Freeze in Liquid Nitrogen Dissolve_HCl->Freeze Lyophilize Lyophilize Freeze->Lyophilize Repeat Repeat 2-3x Lyophilize->Repeat PC5_HCl Phytochelatin 5 HCl Salt Repeat->PC5_HCl Load_Peptide Load Peptide Prepare_Column->Load_Peptide Wash_TFA Wash (Remove TFA) Load_Peptide->Wash_TFA Elute_Peptide Elute Peptide (Acetate form) Wash_TFA->Elute_Peptide PC5_Acetate Phytochelatin 5 Acetate Salt Elute_Peptide->PC5_Acetate

Caption: Workflow for this compound counterion exchange.

Troubleshooting_Logic Start Low Peptide Recovery? Method Which Method? Start->Method Yes TFA_Check Incomplete TFA Removal? Start->TFA_Check No Lyo_Check Check Lyophilizer & Minimize Transfers Method->Lyo_Check Lyophilization IEX_Check Optimize Buffers & Pre-condition Column Method->IEX_Check Ion-Exchange End Problem Solved Lyo_Check->End IEX_Check->End Lyo_Repeat Increase Lyophilization Cycles TFA_Check->Lyo_Repeat Yes (Lyo) IEX_Wash Increase Wash Volume TFA_Check->IEX_Wash Yes (IEX) Degradation_Check Peptide Degradation? TFA_Check->Degradation_Check No Lyo_Repeat->End IEX_Wash->End HCl_Modify Minimize Acid Exposure Time/Concentration Degradation_Check->HCl_Modify Yes Degradation_Check->End No HCl_Modify->End

Caption: Troubleshooting logic for counterion exchange issues.

References

Addressing peak tailing in HPLC analysis of Phytochelatin 5 TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Phytochelatin 5 with Trifluoroacetic Acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is Phytochelatin 5 and why is its analysis challenging?

A1: Phytochelatin 5 (PC5) is a peptide-like molecule with the structure (γ-Glu-Cys)₅-Gly.[1][2][3] Its structure is rich in carboxylic acid groups from glutamic acid and thiol groups from cysteine, making it a highly polar and acidic molecule. This high polarity and the presence of multiple charged groups can lead to strong interactions with the stationary phase in reversed-phase HPLC, often resulting in poor peak shapes, particularly peak tailing.

Q2: What is peak tailing and how is it measured?

A2: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[4] It is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[4]

Q3: What are the primary causes of peak tailing in the HPLC analysis of Phytochelatin 5?

A3: The primary causes of peak tailing for a polar, acidic peptide like Phytochelatin 5 are:

  • Secondary Interactions: Unwanted interactions between the negatively charged carboxyl groups of PC5 and residual positively charged silanol groups on the surface of silica-based HPLC columns.[5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the silanol groups on the column packing can be ionized and interact with the analyte.[4]

  • Insufficient Ion-Pairing: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the residual silanol groups and neutralizing the charge on the peptide. An inadequate concentration of TFA can lead to incomplete masking and subsequent peak tailing.

  • Column Issues: Degradation of the column, formation of a void at the column inlet, or contamination of the column frit can all contribute to poor peak shape.[7]

  • System and Method Issues: Excessive extra-column volume (e.g., long tubing), sample overload, or a sample solvent stronger than the mobile phase can also cause peak tailing.[4][5]

Q4: How does Trifluoroacetic Acid (TFA) help in reducing peak tailing for Phytochelatin 5?

A4: TFA helps to improve the peak shape of peptides like Phytochelatin 5 in two main ways:[8][9]

  • Lowering Mobile Phase pH: TFA is a strong acid and effectively lowers the pH of the mobile phase to around 2. This low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions with the acidic Phytochelatin 5 molecule.[9]

  • Ion Pairing: The trifluoroacetate anion can form ion pairs with any positively charged functional groups on the peptide, effectively neutralizing their charge and reducing electrostatic interactions with the stationary phase.[9]

Troubleshooting Guide

Problem: Significant peak tailing is observed for the Phytochelatin 5 peak.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Troubleshooting Workflow

G start Peak Tailing Observed for PC5 check_mobile_phase Step 1: Verify Mobile Phase - Correct TFA concentration? - Freshly prepared? - pH < 2.5? start->check_mobile_phase check_column Step 2: Evaluate Column Condition - Column age and usage? - Visually inspect for voids? - Perform column flush? check_mobile_phase->check_column If mobile phase is OK optimization Step 5: Method Optimization - Increase TFA concentration? - Lower mobile phase pH? - Use a different column chemistry? check_mobile_phase->optimization If issues found check_system Step 3: Inspect HPLC System - Check for leaks? - Minimize tubing length? - Verify injector performance? check_column->check_system If column is OK check_column->optimization If issues found check_sample Step 4: Assess Sample Preparation - Sample concentration too high? - Sample solvent stronger than mobile phase? check_system->check_sample If system is OK check_system->optimization If issues found check_sample->optimization If sample prep is OK check_sample->optimization If issues found resolved Issue Resolved optimization->resolved

Caption: Troubleshooting workflow for addressing peak tailing in Phytochelatin 5 HPLC analysis.

Step 1: Verify Mobile Phase Preparation and Composition

  • Question: Is the mobile phase prepared correctly?

  • Answer: Ensure that the concentration of TFA in both aqueous and organic mobile phases is accurate. A common starting concentration is 0.1% (v/v).[10][11] Prepare fresh mobile phases daily to avoid changes in composition due to evaporation. Filter and degas the mobile phase to prevent particulate matter from clogging the system and to avoid bubble formation.

Step 2: Evaluate the HPLC Column

  • Question: Is the column in good condition?

  • Answer:

    • Column History: Consider the age and number of injections performed on the column. Over time, the stationary phase can degrade, leading to poor peak shape.

    • Column Contamination: If the column is contaminated, strongly retained compounds can cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[5]

    • Column Void: A void at the head of the column can cause band broadening and tailing. This can sometimes be addressed by reversing the column and flushing it. If the problem persists, the column may need to be replaced.

    • Column Chemistry: For highly polar and acidic peptides like Phytochelatin 5, a standard C18 column might not be optimal. Consider using a column with a more inert stationary phase, such as a modern, high-purity, end-capped silica column (Type B) or a column with a different chemistry (e.g., embedded polar group).[8]

Step 3: Inspect the HPLC System

  • Question: Are there any issues with the HPLC instrument?

  • Answer:

    • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce band broadening.[4]

    • Leaking Fittings: Check all fittings for leaks, as this can cause pressure fluctuations and peak distortion.

    • Injector Issues: A partially blocked injector port or a worn rotor seal can lead to sample carryover and peak tailing.

Step 4: Assess Sample Preparation

  • Question: Is the sample being introduced correctly?

  • Answer:

    • Sample Overload: Injecting too much sample can saturate the column and cause peak tailing. Try reducing the injection volume or diluting the sample.[4]

    • Sample Solvent: The solvent used to dissolve the Phytochelatin 5 standard or sample should be weaker than or ideally the same as the initial mobile phase composition. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., high percentage of organic solvent) can cause peak distortion.[4]

Step 5: Method Optimization

  • Question: How can the analytical method be optimized to improve peak shape?

  • Answer:

    • TFA Concentration: The concentration of TFA can have a significant impact on peak shape. While 0.1% is a common starting point, for highly charged peptides, increasing the TFA concentration to 0.2-0.25% may improve peak symmetry.[12]

    • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (ideally below 2.5) to suppress silanol ionization.

    • Gradient Slope: A shallower gradient can sometimes improve peak shape by allowing more time for the analyte to interact with the stationary phase.

    • Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, which may lead to sharper peaks. A typical starting point is 30-40°C.[10]

Data Presentation

Table 1: Effect of TFA Concentration on Peptide Peak Width in Reversed-Phase HPLC

TFA Concentration (% v/v)Average Peak Width at Half Height (min) for a Mixture of Peptides
0.0250.19
0.05Not explicitly stated, but improvement is generally seen from 0.025%
0.1General increase in peak retention and decrease in peak width compared to formic acid.
0.20.17

Note: This data is based on a study of a tryptic digest of enolase and illustrates the general trend of decreasing peak width with increasing TFA concentration. The optimal concentration for Phytochelatin 5 may vary.

Experimental Protocols

Optimized HPLC Method for Phytochelatin 5 Analysis

This protocol provides a starting point for the analysis of Phytochelatin 5, with a focus on achieving symmetrical peak shapes.

1. Materials and Reagents:

  • Phytochelatin 5 standard

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in 80% acetonitrile/20% water. To prepare 1 L, add 1 mL of TFA to a solution of 800 mL of acetonitrile and 199 mL of water.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly.

3. Sample Preparation:

  • Prepare a stock solution of Phytochelatin 5 in Mobile Phase A.

  • Prepare working standards by diluting the stock solution with Mobile Phase A to the desired concentrations.

  • Filter all samples through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) with good end-capping.

  • Mobile Phase Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 98 2
    25 0 100
    30 0 100
    31 98 2

    | 40 | 98 | 2 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

5. System Suitability:

  • Before running samples, perform a system suitability test by injecting a standard solution multiple times.

  • The tailing factor for the Phytochelatin 5 peak should ideally be ≤ 1.5.

Signaling Pathways and Logical Relationships

Chemical Interactions Leading to Peak Tailing and Mitigation with TFA

G cluster_problem Problem: Secondary Interactions cluster_solution Solution: Mobile Phase Modification with TFA PC5 Phytochelatin 5 (Negatively Charged Carboxyl Groups) Silanol Silica Surface (Positively Charged Silanol Groups) PC5->Silanol Electrostatic Attraction Tailing Peak Tailing Silanol->Tailing Causes TFA Trifluoroacetic Acid (TFA) Protonated_Silanol Protonated Silanol Groups (Neutral) TFA->Protonated_Silanol Lowers pH, Protonates Silanols Ion_Pair PC5-TFA Ion Pair (Reduced Polarity) TFA->Ion_Pair Forms Ion Pair with PC5 Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak Reduces Secondary Interactions Ion_Pair->Symmetrical_Peak Improves Retention & Shape

Caption: Mitigation of peak tailing through mobile phase modification with TFA.

References

Identifying and minimizing artifacts in mass spec of Phytochelatin 5 complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and minimize artifacts during the mass spectrometric analysis of Phytochelatin 5 (PC5) and its metal complexes.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of PC5 complexes, offering potential causes and solutions.

Issue 1: Weak or No Signal for PC5-Metal Complexes

Question: I am not observing any peaks corresponding to my PC5-metal complexes, or the signal intensity is very low. What could be the problem?

Answer:

Several factors can contribute to poor signal intensity of PC5-metal complexes. Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Very dilute samples may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique is critical. Nano-electrospray ionization (nano-ESI) is often preferred for its soft ionization, which helps preserve non-covalent complexes.[2][3] Experiment with different ionization sources (e.g., ESI, nano-ESI) and optimize their parameters.

  • Phytochelatin Oxidation: Phytochelatins are prone to oxidation, especially in the presence of certain metal ions like Cu(II), which can lead to a loss of metal-binding sites and a decrease in signal.[2][3] To mitigate this, consider adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to your sample buffer.[4][5]

  • Complex Dissociation: The complexes may be dissociating in the gas phase. Nano-ESI-MS is a soft ionization technique that can still lead to some dissociation of complexes.[2] Optimize your mass spectrometer's source parameters (e.g., capillary temperature, voltages) to minimize fragmentation.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1]

Issue 2: Presence of Multiple Adducts and Non-Specific Signals

Question: My mass spectra are very complex, showing multiple adducts and other unidentifiable peaks. How can I simplify the spectra and improve data quality?

Answer:

The presence of multiple adducts and non-specific signals is a common challenge. Here are some strategies to address this:

  • Adduct Formation: Phytochelatins readily form adducts with cations like H+, Na+, and K+.[6][7][8] This can complicate spectra, especially when multiple phytochelatin species are present.

    • Mobile Phase Modifiers: Using volatile ammonium salts like ammonium acetate or ammonium carbonate in your mobile phase can help to promote the formation of the desired protonated molecule [M+H]+ and reduce sodium and potassium adducts.[2][3]

    • Additives: The use of additives like ascorbic acid has been shown to reduce or eliminate the presence of adducts in mass spectra.[9]

  • Sample Purity: Ensure the purity of your reagents and solvents. Contaminants can introduce a variety of artifactual peaks. Use high-purity solvents and freshly prepared buffers. Treating buffers with Chelex 100 resin can help eliminate trace metal contamination.[4][5]

  • In-Source Fragmentation: In-source fragmentation can generate fragments that may be misinterpreted as precursor ions.[10] Optimize the in-source collision-induced dissociation (CID) energy to minimize unwanted fragmentation while preserving the non-covalent complexes of interest.

Issue 3: Difficulty Confirming the Identity of PC5-Metal Complexes

Question: I see peaks at the expected m/z for my PC5-metal complexes, but how can I be certain of their identity?

Answer:

Confirming the identity of metal-phytochelatin complexes requires careful data analysis:

  • Isotopic Pattern Matching: A key confirmation step is to compare the measured isotopic pattern of the suspected complex with the theoretical isotopic pattern. This is especially important for metals with distinct isotopic distributions like lead (Pb) and zinc (Zn).[2][3] The isotopic signature of the metal will be clearly visible in the mass spectrum of the complex.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can provide structural information. The fragmentation patterns of phytochelatins are well-characterized and can be used to confirm the peptide backbone.[6][7][8]

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer allows for accurate mass measurements, which can help to distinguish between species with very similar masses.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of phytochelatin complexes?

A1: The most frequently encountered artifacts include:

  • Alkali Metal Adducts: Formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts in addition to the protonated molecule ([M+H]+).[6][7][8]

  • Dimer Adducts: Observation of dimerized species such as [2M+H]+.[6][7][8]

  • Oxidation Products: Phytochelatins can be oxidized, leading to a decrease in the signal of the reduced form and potentially the appearance of oxidized species.[2][3]

  • In-source Fragments: Fragmentation of the phytochelatin or the complex within the ion source can create artifactual peaks.[10]

  • Non-covalent Peptide Associations: Peptides can form non-covalent associations during the ionization process, which can be mistaken for cross-linked or complexed species.[11][12]

Q2: How can I prevent the oxidation of my phytochelatin samples?

A2: To prevent oxidation of the thiol groups in phytochelatins, it is recommended to:

  • Work with freshly prepared samples.

  • Avoid prolonged exposure to air.

  • Incorporate a reducing agent, such as TCEP, in your sample preparation and analysis buffers.[4][5]

Q3: What is the best ionization method for analyzing non-covalent PC5-metal complexes?

A3: Nano-electrospray ionization (nano-ESI) is generally considered the most suitable "soft" ionization technique for preserving the integrity of non-covalent protein-ligand and peptide-metal complexes during mass spectrometric analysis.[2][3][13]

Q4: How does pH affect the analysis of PC5 complexes?

A4: The pH of the sample solution can significantly impact the stability of PC5-metal complexes and the ionization efficiency. Acidification, often with formic acid, is a common step in sample preparation to improve ionization in positive mode ESI.[3] However, the optimal pH will depend on the specific metal and the desired complex stoichiometry, so some optimization may be necessary.

Q5: What are some recommended sample preparation protocols for PC5-metal complexes?

A5: A general sample preparation workflow involves:

  • Mixing the PC5 standard with the metal salt in a suitable buffer, such as ammonium acetate or ammonium carbonate.[2][3]

  • Allowing for an incubation period to facilitate complex formation.[2][3]

  • Optionally, adding a reducing agent like TCEP to prevent oxidation.[4][5]

  • Acidifying the sample with a small amount of formic acid just before analysis to promote protonation.[3]

Data Presentation

Table 1: Common Adducts of Phytochelatins in Mass Spectrometry

Adduct TypeTypical ObservationMitigation Strategy
Protonated Molecule[M+H]+Desired species; optimize for this form.
Sodium Adduct[M+Na]+Use ammonium-based buffers; minimize glass use.
Potassium Adduct[M+K]+Use high-purity reagents; minimize glass use.
Dimer Adduct[2M+H]+Lower sample concentration.

Data synthesized from multiple sources indicating the common adducts observed for phytochelatins.[6][7][8]

Table 2: Example ESI-MS Parameters for Phytochelatin-Metal Complex Analysis

ParameterSettingRationale
Ionization ModePositive Nano-ESISoft ionization to preserve non-covalent complexes.[2][3]
Needle Voltage1.5 kVOptimized for stable spray.[3]
Capillary Temperature200°CBalances desolvation and complex stability.[3]
Capillary Voltage11 VOptimized for ion transmission.[3]
Tube Lens Voltage130 VOptimized for ion focusing.[3]

These are example parameters and should be optimized for the specific instrument and complex being analyzed.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Nano-ESI-MS of PC5-Metal Complexes

  • Prepare stock solutions of PC5 and the metal salt (e.g., Pb(NO₃)₂) in high-purity water.

  • In a microcentrifuge tube, mix the PC5 and metal salt solutions to achieve the desired final concentrations (e.g., 0.5 mM PC5 and 0.25 mM metal salt) in a buffer of 100 mM ammonium acetate and 50 mM ammonium carbonate.[2][3]

  • Incubate the mixture at room temperature for 15 minutes to allow for complex formation.[2][3]

  • (Optional) For metals prone to causing oxidation, add TCEP to a final concentration of 200 µM.[4]

  • Just prior to infusion into the mass spectrometer, add 0.1% formic acid to the sample.[3]

Protocol 2: Derivatization of Phytochelatins with Monobromobimane (mBBr)

This protocol is for the analysis of total phytochelatins and not for the direct analysis of non-covalent complexes, as it involves denaturation.

  • Extract phytochelatins from the sample matrix.

  • To 10-50 µg of protein extract, add mBBr to a final concentration of 3.5 mM.[14]

  • Incubate for 30 minutes in the dark.[14]

  • Stop the reaction by adding 3% perchloric acid.[14]

  • Centrifuge to precipitate protein and filter the supernatant before HPLC-MS analysis.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data_proc Data Processing PC5 Phytochelatin 5 Mix Mix & Incubate PC5->Mix Metal Metal Salt Metal->Mix Buffer Buffer (e.g., NH4OAc) Buffer->Mix Acidify Acidify (e.g., Formic Acid) Mix->Acidify MS Nano-ESI-MS Acidify->MS Data Data Acquisition MS->Data Process Spectral Analysis Data->Process Confirm Isotopic Pattern Matching Process->Confirm

Caption: Experimental workflow for PC5-metal complex analysis.

troubleshooting_logic Start Start: Mass Spec of PC5 Complex Problem Problem Encountered? Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Yes ComplexSpectra Complex Spectra (Adducts/Noise) Problem->ComplexSpectra Yes ID_Uncertainty Identity Uncertainty Problem->ID_Uncertainty Yes End Problem Resolved Problem->End No Solution1 Optimize Sample Conc. Check Ionization Add Reducing Agent WeakSignal->Solution1 Solution2 Use NH4+ Buffers Check Reagent Purity Optimize In-Source CID ComplexSpectra->Solution2 Solution3 Isotopic Pattern Matching Perform MS/MS Use High-Res MS ID_Uncertainty->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for common MS issues.

References

Technical Support Center: Managing Residual TFA in Biological Assays with Phytochelatin 5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing residual trifluoroacetic acid (TFA) in biological assays involving Phytochelatin 5 (PC5). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is residual trifluoroacetic acid (TFA) a concern in my Phytochelatin 5 assays?

Residual TFA, a common counter-ion from peptide synthesis and purification, can significantly interfere with biological assays for several reasons:

  • Alteration of Peptide Conformation: TFA can alter the secondary structure and solubility of peptides like Phytochelatin 5, potentially impacting their biological function, including metal chelation.[1]

  • Direct Assay Interference: The acidity of TFA can alter the pH of your assay buffer, which can affect enzyme kinetics, protein stability, and cellular health.[2]

  • Toxicity in Biological Systems: TFA can exhibit toxicity in both cellular and in vivo studies, leading to misleading results.[3][4]

  • Competition for Binding Sites: As a strong acid, TFA can protonate amino groups on Phytochelatin 5, potentially interfering with the thiol groups essential for metal binding.

Q2: What are the typical symptoms of TFA interference in a Phytochelatin 5 assay?

Common indicators of TFA interference include:

  • Reduced or inconsistent metal binding capacity of Phytochelatin 5.

  • Poor reproducibility of experimental results.

  • Changes in cell viability or morphology in cell-based assays.

  • Unexpected shifts in pH of the assay medium.

  • Alterations in the expected biological activity of Phytochelatin 5.[5]

Q3: What are the primary methods for removing residual TFA from my Phytochelatin 5 sample?

Several methods are available to remove or exchange the TFA counter-ion. The most common techniques are:

  • Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying. The stronger acid (HCl) displaces the TFA, which is removed as a volatile component.[1][5][6]

  • Ion-Exchange Chromatography (IEX): This method separates the peptide from TFA based on charge. The peptide is bound to a resin, and the TFA is washed away before eluting the peptide with a different salt solution.[2][6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an alternative acid: The peptide is re-purified using a mobile phase containing a more biologically compatible acid, such as acetic acid.[6][7]

Troubleshooting Guides

Problem 1: Low or Inconsistent Metal Chelation by Phytochelatin 5
Possible Cause Troubleshooting Step Expected Outcome
Residual TFA is interfering with the thiol groups responsible for metal binding.Perform a TFA removal procedure (see --INVALID-LINK--). Quantify residual TFA to confirm its removal.Restoration of consistent and expected metal chelation capacity.
The pH of the assay buffer is altered by residual TFA.Measure the pH of the final assay solution containing the Phytochelatin 5 sample. Adjust the buffer concentration or perform a buffer exchange.The assay pH is maintained within the optimal range for Phytochelatin 5 function.
Phytochelatin 5 has degraded during storage or handling.Verify the integrity of your Phytochelatin 5 sample using mass spectrometry.Confirmation that the peptide is intact.
Problem 2: Poor Reproducibility in Biological Assays
Possible Cause Troubleshooting Step Expected Outcome
Variable levels of residual TFA across different peptide batches.Implement a standardized TFA removal protocol for all Phytochelatin 5 batches. Quantify residual TFA for each batch to ensure consistency.Improved consistency and reproducibility of assay results.
The new counter-ion (e.g., chloride from HCl exchange) is affecting the assay.Run a control experiment with the buffer containing the new counter-ion (without Phytochelatin 5) to assess its impact.Determine if the new counter-ion has any independent effect on the assay.
Peptide concentration is inaccurate due to the presence of TFA.Accurately determine the peptide concentration after TFA removal using a suitable method like amino acid analysis.More accurate and reproducible dosing of Phytochelatin 5 in your assays.

Quantitative Data on TFA Removal Methods

The efficiency of TFA removal and the recovery of the peptide can vary depending on the method used. The following table provides a summary of typical results for different TFA removal techniques.

MethodTFA Removal EfficiencyPeptide Recovery YieldNotes
Lyophilization with 10 mM HCl (3 cycles) >99%[5]80-95%A straightforward and effective method. Multiple cycles are often necessary for complete removal.[1][5]
Ion-Exchange Chromatography (Strong Anion Exchange) >99%[2]70-90%Particularly effective for hydrophilic peptides. Peptide loss can occur due to irreversible binding to the resin.[2][5]
RP-HPLC with 1% Acetic Acid >95%[8]60-85%Allows for simultaneous repurification of the peptide. Peptide loss can be higher compared to other methods.

Note: These values are typical and may vary depending on the specific properties of the peptide and the experimental conditions.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride ions.[1][5]

  • Dissolution: Dissolve the Phytochelatin 5 peptide in distilled water at a concentration of 1 mg/mL.[1]

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[1] An HCl concentration in this range is generally sufficient to remove TFA without causing peptide degradation.[9]

  • Incubation: Let the solution stand at room temperature for at least one minute.[1]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[1]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1]

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.[1]

  • Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion exchange resin.

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8).[5] Equilibrate the column with a low-salt buffer at a pH that ensures the peptide is charged and will bind to the resin.

  • Sample Loading: Dissolve the Phytochelatin 5 peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA counter-ions.

  • Elution: Elute the peptide from the column using a high-salt buffer.

  • Desalting: If necessary, perform a buffer exchange or dialysis step to remove the excess salt from the eluted peptide solution.

  • Lyophilization: Lyophilize the final peptide solution to obtain a powder.

Visualizing the Workflow and Concepts

TFA_Interference_Pathway cluster_tfa Residual TFA cluster_pc5 Phytochelatin 5 cluster_assay Biological Assay TFA Trifluoroacetic Acid (TFA) PC5 Phytochelatin 5 TFA->PC5 Alters Conformation Thiol Thiol Groups (-SH) TFA->Thiol Interferes with Metal Binding Assay Assay System (e.g., Cells, Enzymes) TFA->Assay Alters pH, Causes Toxicity PC5->Thiol contains PC5->Assay Elicits Biological Response Metal Heavy Metal Ions Thiol->Metal Chelates

Caption: Mechanism of TFA interference in Phytochelatin 5 assays.

TFA_Removal_Workflow cluster_methods TFA Removal Methods start Phytochelatin 5 with Residual TFA Lyophilization Lyophilization with HCl start->Lyophilization IEX Ion-Exchange Chromatography start->IEX RPHPLC RP-HPLC with Alternative Acid start->RPHPLC end TFA-Free Phytochelatin 5 for Biological Assays Lyophilization->end IEX->end RPHPLC->end

Caption: Overview of common TFA removal workflows.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Assay Results TFA_Interference Residual TFA Interference Problem->TFA_Interference Peptide_Degradation Peptide Degradation Problem->Peptide_Degradation Assay_Conditions Suboptimal Assay Conditions Problem->Assay_Conditions Remove_TFA Perform TFA Removal TFA_Interference->Remove_TFA Verify_Integrity Check Peptide Integrity (MS) Peptide_Degradation->Verify_Integrity Optimize_Assay Optimize Assay Parameters (pH, etc.) Assay_Conditions->Optimize_Assay

Caption: Troubleshooting logic for inconsistent Phytochelatin 5 assays.

References

Strategies to improve the yield of in vitro Phytochelatin 5 synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of in-vitro Phytochelatin 5 (PC5) synthesis.

Experimental Protocols & Methodologies

A foundational protocol for the in-vitro synthesis of phytochelatins using recombinant Arabidopsis thaliana Phytochelatin Synthase 1 (AtPCS1) has been established. This can be adapted for the synthesis of PC5.

Key Reaction Components:

ComponentRecommended Concentration
Purified Phytochelatin Synthase (PCS)Enzyme concentration should be optimized empirically.
Glutathione (GSH)3.3 mM
Cadmium Chloride (CdCl₂)200 µM
Tris-HCl Buffer (pH 8.0)200 mM
Incubation Temperature 37°C
Incubation Time 40 minutes

Protocol for In-Vitro PC5 Synthesis:

  • Prepare a reaction mixture containing 200 mM Tris-HCl buffer (pH 8.0), and 3.3 mM glutathione (GSH).

  • Add the purified Phytochelatin Synthase (PCS) enzyme to the reaction mixture. The optimal amount of enzyme should be determined experimentally.

  • Initiate the reaction by adding 200 µM Cadmium Chloride (CdCl₂).

  • Incubate the reaction mixture at 37°C for 40 minutes.

  • Terminate the reaction by adding a quenching agent, such as an acid.

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) to determine the yield of PC5.[1][2][3][4]

HPLC Analysis of Phytochelatins:

A common method for the quantification of phytochelatins involves reverse-phase HPLC.

  • Column: C18 reverse-phase column.[5]

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 80% acetonitrile in 0.1% TFA (Solvent B).[1]

  • Detection: UV detector at 214 nm.[1]

  • Quantification: Compare the peak areas of the synthesized phytochelatins with known standards.

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro PC5 synthesis that may lead to low yields.

ProblemPotential CauseRecommended Solution
Low or No PC5 Yield Inactive Phytochelatin Synthase (PCS) Enzyme - Ensure proper storage of the enzyme at recommended temperatures to prevent degradation. - Perform an enzyme activity assay to confirm its functionality. - Consider expressing and purifying a fresh batch of the enzyme.
Suboptimal Reagent Concentrations - Titrate the concentrations of Glutathione (GSH) and Cadmium Chloride (CdCl₂) to find the optimal ratio for your specific enzyme and conditions. - Ensure accurate preparation of all stock solutions.
Incorrect Reaction pH - Prepare the Tris-HCl buffer at pH 8.0 carefully. Verify the pH of the final reaction mixture. - Perform the reaction over a pH range (e.g., 7.0 to 9.0) to determine the optimal pH for your enzyme.
Incorrect Incubation Temperature - Ensure the incubator is calibrated and maintaining a stable temperature of 37°C. - Test a range of temperatures (e.g., 30°C to 45°C) to find the optimum for your specific PCS enzyme.
Presence of Inhibitors - Use high-purity reagents and water to prepare all solutions. - Avoid contamination with metal chelators like EDTA, which can sequester the essential metal activators.[6]
Inconsistent Results Pipetting Inaccuracies - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to minimize pipetting errors between samples.
Variable Incubation Times - Use a timer and ensure all reactions are incubated for the exact same duration.
Sample Degradation - Analyze the reaction products immediately after termination or store them at appropriate temperatures (e.g., -20°C or -80°C) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of heavy metals in the synthesis of Phytochelatin 5?

A1: Heavy metal ions are essential activators of the Phytochelatin Synthase (PCS) enzyme. The enzyme is inactive in their absence. Cadmium (Cd²⁺) is one of the most potent activators for PCS.[7]

Q2: Can I use other metal ions besides Cadmium to activate the PCS enzyme?

A2: Yes, other heavy metal ions can activate PCS, but their effectiveness varies. The general order of activation potency is: Ag⁺ > Cd²⁺ > Cu²⁺ > Pb²⁺ > Hg²⁺ > Fe²⁺ > Zn²⁺.[8] Therefore, for maximal yield, Cadmium is recommended.

Q3: My reaction produces shorter phytochelatins (PC2, PC3, PC4) but very little PC5. How can I increase the yield of PC5?

A3: The synthesis of longer-chain phytochelatins like PC5 is a stepwise process. To favor the formation of PC5, you can try the following:

  • Increase Incubation Time: A longer reaction time may allow for the progressive addition of γ-glutamylcysteine units to form longer chains.

  • Optimize Substrate to Enzyme Ratio: A higher concentration of Glutathione (GSH) relative to the enzyme concentration might drive the reaction towards the formation of longer phytochelatins.

  • Enzyme Source: The specific kinetics of the PCS enzyme from different organisms may favor the production of shorter or longer chain phytochelatins. You might consider using a PCS from a different source.

Q4: Can the accumulation of the final product, PC5, inhibit the reaction?

A4: Yes, product inhibition can occur in enzymatic reactions. As PC5 accumulates, it can chelate the free metal ions in the solution that are necessary for activating the PCS enzyme, thereby slowing down or stopping the reaction.

Q5: What are some common inhibitors of Phytochelatin Synthase?

A5: Besides the product inhibition mentioned above, other substances can inhibit PCS activity. Metal chelators, such as EDTA, can inhibit the reaction by sequestering the metal ion activators. Buthionine sulfoximine (BSO) is an inhibitor of glutathione synthesis and, while it doesn't directly inhibit PCS, it can limit the availability of the GSH substrate, thereby reducing phytochelatin production.[7]

Visualizations

Experimental Workflow for In-Vitro PC5 Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PCS Purified PCS Enzyme Reaction_Mix Reaction Mixture PCS->Reaction_Mix GSH Glutathione (GSH) Solution GSH->Reaction_Mix Buffer Tris-HCl Buffer (pH 8.0) Buffer->Reaction_Mix CdCl2 Cadmium Chloride (CdCl₂) Solution CdCl2->Reaction_Mix Initiate Reaction Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Terminate Reaction Incubation->Termination HPLC HPLC Analysis Termination->HPLC Results PC5 Yield Quantification HPLC->Results phytochelatin_synthesis_pathway GSH Glutathione (GSH) PCS_active Phytochelatin Synthase (Active) GSH->PCS_active PCS_inactive Phytochelatin Synthase (Inactive) PCS_inactive->PCS_active Metal_ion Heavy Metal Ion (e.g., Cd²⁺) Metal_ion->PCS_inactive Activates PCn_plus_1 (γ-EC)n+1-Gly (e.g., PC5) PCS_active->PCn_plus_1 Synthesizes PCn (γ-EC)n-Gly (Phytochelatin) PCn->PCS_active troubleshooting_low_yield Start Low PC5 Yield Check_Enzyme Is the PCS enzyme active? Start->Check_Enzyme Check_Reagents Are reagent concentrations optimal? Check_Enzyme->Check_Reagents Yes Solution_Enzyme Use fresh/validated enzyme Check_Enzyme->Solution_Enzyme No Check_Conditions Are reaction conditions (pH, Temp) correct? Check_Reagents->Check_Conditions Yes Solution_Reagents Titrate GSH and CdCl₂ concentrations Check_Reagents->Solution_Reagents No Check_Inhibitors Is there a potential inhibitor present? Check_Conditions->Check_Inhibitors Yes Solution_Conditions Verify pH and temperature Check_Conditions->Solution_Conditions No Solution_Inhibitors Use high-purity reagents Check_Inhibitors->Solution_Inhibitors Possible

References

Optimizing pH and temperature for Phytochelatin 5 metal binding studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metal binding properties of Phytochelatin 5 (PC5).

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for studying PC5-metal interactions?

A1: For in vitro PC5-metal binding studies, it is recommended to maintain a physiological pH between 7.2 and 7.5.[1] Most experimental protocols utilize a pH of 7.4.[2] The stability of phytochelatin-metal complexes is highly pH-dependent; they are stable at the neutral pH of the cytosol but dissociate in the more acidic environment of the vacuole (pH 4.5–6.0).[1] Regarding temperature, studies are typically conducted at room temperature, specifically at 25°C or 30°C.

Q2: Which buffer systems are most suitable for PC5 metal binding assays?

A2: Several buffer systems can be employed, with the choice often depending on the specific analytical technique. Commonly used buffers include Tris-HCl, TES (N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). When using Isothermal Titration Calorimetry (ITC), it is advisable to avoid amine-based buffers like Tris due to their large ionization enthalpies, which can interfere with the interpretation of binding thermodynamics. HEPES or phosphate buffers are preferred for ITC experiments.

Q3: Why is a reducing agent, such as TCEP, often included in the experimental buffer?

A3: Phytochelatins are rich in cysteine residues, which contain thiol (-SH) groups that are susceptible to oxidation and the formation of disulfide bonds. The inclusion of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is crucial to maintain the cysteine thiols in their reduced state, which is essential for metal chelation. TCEP is often chosen because it is a potent reducing agent that does not significantly chelate metals itself.

Q4: How is Phytochelatin Synthase (PCS) activated to produce PC5?

A4: Phytochelatin Synthase (PCS) is a constitutively expressed enzyme that is post-translationally activated in the presence of heavy metal ions.[3][4] The activation mechanism involves the binding of metal ions to the enzyme, which triggers its catalytic activity. Furthermore, the activity of PCS is regulated by phosphorylation, with casein kinase 2 (CK2) being identified as a kinase that can phosphorylate and increase PCS activity.[5][6] The C-terminal domain of PCS also plays a modulatory role in its activation.[5][6]

Troubleshooting Guides

This section addresses common problems encountered during PC5-metal binding experiments and provides potential solutions.

Isothermal Titration Calorimetry (ITC) Issues
ProblemPossible Cause(s)Suggested Solution(s)
No or very weak binding signal 1. Inactive protein/peptide (oxidized thiols).2. Incorrect buffer pH.3. Protein/peptide or metal concentration too low.4. Buffer mismatch between syringe and cell.1. Ensure the presence of a suitable reducing agent (e.g., TCEP). Prepare fresh protein/peptide solutions.2. Verify the pH of your buffer and adjust to the optimal range (7.2-7.5).3. Increase the concentration of the macromolecule in the cell and/or the ligand in the syringe.4. Prepare both solutions from the exact same buffer stock.
Precipitation observed during titration 1. High concentrations of protein or metal leading to aggregation.2. Incorrect buffer conditions (pH, ionic strength).1. Reduce the concentrations of the reactants. Consider reversing the titration (metal in cell, PC5 in syringe).2. Optimize buffer composition. Test different pH values within the optimal range or adjust the salt concentration.
Complex binding isotherms (not fitting a simple model) 1. Presence of intermediates or multiple binding sites with different affinities.2. Conformational changes upon binding.3. Proton exchange with the buffer.1. Attempt to fit the data to more complex binding models (e.g., two-site sequential binding).2. This is a characteristic of the system; report the observed complexity.3. Use a buffer with a low ionization enthalpy (e.g., HEPES) and consider performing experiments in different buffers to correct for protonation effects.[7]
General Metal Binding Assay Issues
ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or non-reproducible results 1. Metal contamination in buffers or labware.2. Oxidation of PC5.3. Inaccurate concentration determination of reactants.1. Use metal-free water and high-purity reagents. Treat buffers with a chelating resin (e.g., Chelex) to remove trace metals.2. Always include a fresh reducing agent in your buffers.3. Accurately determine the concentrations of your PC5 and metal solutions using reliable methods (e.g., UV-Vis spectroscopy for PC5, ICP-MS for metal stocks).
Low metal binding capacity 1. A significant fraction of PC5 is oxidized.2. pH is too low, leading to protonation of thiol groups.1. Increase the concentration of the reducing agent. Ensure anaerobic conditions if working with highly oxygen-sensitive metals.2. Re-check and adjust the pH of the buffer to be within the optimal range of 7.2-7.5.

Experimental Protocols

UV-Vis Spectroscopic Titration

This method is used to monitor the formation of the PC5-metal complex by observing changes in the UV-Vis spectrum.

  • Preparation:

    • Prepare a stock solution of PC5 in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) containing a reducing agent (e.g., 1 mM TCEP).

    • Prepare a concentrated stock solution of the metal salt (e.g., ZnSO₄) in the same buffer.

  • Procedure:

    • Place a known concentration of PC5 solution (e.g., 10-20 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically 200-400 nm).

    • Add small aliquots of the metal stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording a new spectrum.

    • Continue the titration until no further spectral changes are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to PC5 to determine the stoichiometry of the complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

  • Preparation:

    • Prepare PC5 and metal solutions in the same degassed buffer (e.g., 20 mM HEPES, pH 7.4, with 1 mM TCEP).

    • The concentration of PC5 in the sample cell should be approximately 10-50 times the expected dissociation constant (Kₔ), and the metal concentration in the syringe should be 10-20 times the PC5 concentration.

  • Procedure:

    • Load the PC5 solution into the sample cell and the metal solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of the metal solution into the PC5 solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of metal to PC5.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Visualizations

Phytochelatin_Synthase_Activation Heavy_Metal Heavy Metal (e.g., Cd²⁺, Zn²⁺) PCS_Inactive Inactive Phytochelatin Synthase (PCS) Heavy_Metal->PCS_Inactive Binds to PCS_Active Active PCS PCS_Inactive->PCS_Active Activation PC5 Phytochelatin 5 (PC5) PCS_Active->PC5 Catalyzes CK2 Casein Kinase 2 (CK2) Phosphorylation Phosphorylation CK2->Phosphorylation Phosphorylation->PCS_Active Enhances Activity GSH Glutathione (GSH) GSH->PCS_Active Substrate

Caption: Phytochelatin Synthase (PCS) activation pathway.

Metal_Detoxification_Workflow Start Start: Excess Metal Ions in Cytosol Activate_PCS Activation of Phytochelatin Synthase (PCS) Start->Activate_PCS Synthesize_PC5 Synthesis of PC5 from Glutathione Activate_PCS->Synthesize_PC5 Chelation Chelation of Metal Ions by PC5 Synthesize_PC5->Chelation Complex_Formation Formation of PC5-Metal Complex Chelation->Complex_Formation Transport Transport of Complex into Vacuole Complex_Formation->Transport End End: Sequestration of Metal in Vacuole Transport->End

Caption: Workflow for PC5-mediated metal detoxification.

References

Validation & Comparative

A Comparative Analysis of Heavy Metal Binding Affinity: PC5 Versus Shorter Chain Phytochelatins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the heavy metal binding affinity of Phytochelatin 5 (PC5) against its shorter chain counterparts, PC2, PC3, and PC4. This analysis is supported by experimental data to delineate the efficacy of these peptides in heavy metal chelation.

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and certain microorganisms that play a crucial role in detoxifying heavy metals. Their structure, consisting of repeating γ-glutamyl-cysteine units with a terminal glycine ((γ-Glu-Cys)n-Gly), allows for the effective chelation of various metal ions. The length of the polymer chain, denoted by 'n', is a key determinant of its metal binding capacity and affinity. This guide focuses on comparing the binding affinities of PC5 (n=5) with those of PC2 (n=2), PC3 (n=3), and PC4 (n=4) for several environmentally and biologically significant heavy metals.

Quantitative Comparison of Heavy Metal Binding Affinities

The binding affinity of phytochelatins for heavy metals generally increases with the number of γ-glutamyl-cysteine repeats, as this provides more thiol groups for metal coordination. Recent studies have provided quantitative data for zinc and cadmium, which are summarized below.

PhytochelatinZinc (Zn(II)) log K appCadmium (Cd(II)) Affinity TrendCadmium (Cd(II)) log K (at pH 7.4)
PC2 6.13Increases with chain length-
PC3 7.25-
PC4 8.1113.39
PC5 8.11Highest affinity-
  • Zinc (Zn(II)): A systematic study utilizing spectroscopic and thermodynamic techniques revealed a linear increase in the affinity for Zn(II) from PC2 to PC4. Interestingly, the affinity of PC5 for Zn(II) was found to be comparable to that of PC4, suggesting that beyond a certain chain length, the increase in binding affinity may plateau for this particular metal ion.

  • Cadmium (Cd(II)): For cadmium, the stability of the metal-phytochelatin complex increases with the length of the phytochelatin chain. The affinity follows the order: PC2 < PC3 ≤ PC4 ≤ PC5. This indicates that PC5 possesses the highest binding affinity for cadmium among the compared phytochelatins. While a specific stability constant for PC5 with cadmium is not available in the reviewed literature, the established trend underscores its superior chelating capability for this toxic heavy metal.

While quantitative comparative data for other heavy metals such as lead, mercury, and arsenic across the PC2 to PC5 series is limited, existing research indicates that phytochelatins are effective chelators for these elements as well. Trivalent arsenicals, for instance, are known to have a high affinity for the sulfhydryl groups present in the cysteine residues of phytochelatins. Similarly, phytochelatins form stable complexes with lead and mercury.

Experimental Protocols

The determination of heavy metal binding affinities of phytochelatins involves a range of sophisticated biophysical and analytical techniques. Below are detailed methodologies for two key experimental approaches.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

  • Sample Preparation: Solutions of the phytochelatin (e.g., PC5) and the heavy metal salt (e.g., ZnSO4) are prepared in the same buffer (e.g., 20 mM TRIS-HCl, pH 7.4) to minimize heats of dilution. The phytochelatin solution is placed in the sample cell of the calorimeter, and the metal solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the metal solution are made into the phytochelatin solution while the temperature is kept constant.

  • Data Acquisition: The heat released or absorbed after each injection is measured by the instrument. This generates a binding isotherm, which is a plot of the heat change per injection versus the molar ratio of the metal to the phytochelatin.

  • Data Analysis: The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters, including the binding constant (Ka), which is the reciprocal of the dissociation constant (Kd).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for identifying and characterizing metal-ligand complexes, providing information on the stoichiometry and stability of the complexes.

Methodology:

  • Sample Preparation: Equimolar or varying molar ratio solutions of the phytochelatin and the heavy metal are prepared in a volatile buffer (e.g., ammonium acetate) to facilitate ionization.

  • Infusion and Ionization: The sample solution is infused into the mass spectrometer, where it is subjected to a high voltage, causing the formation of charged droplets. As the solvent evaporates, the analyte molecules (including the metal-phytochelatin complexes) are released as gas-phase ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by the mass analyzer. The presence of peaks corresponding to the calculated masses of the metal-phytochelatin complexes confirms their formation.

  • Stoichiometry Determination: By analyzing the m/z values of the detected species, the stoichiometry of the metal-phytochelatin complexes (e.g., 1:1, 1:2 metal-to-ligand ratio) can be determined.

Visualizing Molecular Interactions and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Phytochelatin_Biosynthesis cluster_synthesis Phytochelatin Biosynthesis Pathway Glutathione Glutathione (GSH) PCS Phytochelatin Synthase (PCS) (Activated by Heavy Metals) Glutathione->PCS Substrate PCn Phytochelatins (PCn) (n=2-5) PCS->PCn Catalyzes HeavyMetals Heavy Metals (e.g., Cd, Zn, Pb) HeavyMetals->PCS Activator

Phytochelatin Biosynthesis Pathway

Experimental_Workflow cluster_workflow Experimental Workflow for Binding Affinity start Start: Prepare PC and Metal Solutions itc Isothermal Titration Calorimetry (ITC) start->itc ms Electrospray Ionization Mass Spectrometry (ESI-MS) start->ms data_analysis Data Analysis and Model Fitting itc->data_analysis ms->data_analysis results Determine Binding Affinity (Kd) and Stoichiometry data_analysis->results

Binding Affinity Determination Workflow

Affinity_Comparison cluster_comparison Relative Heavy Metal Binding Affinity PC2 PC2 Lower Affinity PC3 PC3 Intermediate Affinity PC2->PC3 Increasing Chain Length PC4 PC4 High Affinity PC3->PC4 PC5 PC5 Highest Affinity PC4->PC5

General Trend of Binding Affinity

Phytochelatin 5 vs. Glutathione: A Comparative Analysis of Arsenic Chelation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the arsenic chelation capabilities of Phytochelatin 5 (PC5) and its precursor, glutathione (GSH). While direct quantitative data for PC5 is limited in existing literature, this analysis synthesizes available experimental evidence for the broader class of phytochelatins to infer the relative effectiveness of these two crucial thiol-containing compounds in arsenic detoxification.

Introduction to Arsenic Chelation

Arsenic, a toxic metalloid, poses significant health risks. In biological systems, the primary mechanism for detoxifying inorganic arsenic involves its chelation by sulfhydryl (-SH) groups of peptides. Glutathione (GSH), a tripeptide (γ-Glu-Cys-Gly), is a fundamental intracellular antioxidant and a primary chelator of arsenite [As(III)], the more toxic form of inorganic arsenic. In plants, algae, and some fungi, exposure to arsenic triggers the synthesis of phytochelatins (PCs), which are polymers of GSH with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. Phytochelatin 5 (PC5) corresponds to a chain length of n=5. These peptides are considered a more specialized and potent defense against heavy metal and metalloid toxicity.

Comparative Efficacy: Phytochelatins vs. Glutathione

Experimental evidence strongly suggests that phytochelatins are more effective chelators of arsenic than glutathione. This enhanced efficacy is attributed to the increased number of cysteine residues in their structure, allowing for more stable and efficient complexation with arsenite.

It is important to note that the intracellular environment is dynamic, and the effectiveness of chelation also depends on the concentration of the chelator and the subsequent sequestration of the arsenic-complex into vacuoles. Plants deficient in phytochelatin synthesis are markedly more sensitive to arsenic, underscoring the critical role of PCs in detoxification.[3]

Quantitative Data Summary

The following table summarizes the stoichiometric and observed complexation data for arsenic with glutathione and various phytochelatins based on available literature. Direct quantitative comparisons of binding affinity for PC5 are currently unavailable.

ChelatorMolecular FormulaNumber of Cysteine ResiduesStoichiometry of As(III) Complexation (Thiol:As Ratio)Observed Arsenic Complexes
Glutathione (GSH) C10H17N3O6S13:1 (requires 3 GSH molecules)As(III)-(GS)3[3][4]
Phytochelatin 2 (PC2) (γ-Glu-Cys)2-Gly23:1 (e.g., from two PC2 molecules)As(III)-(PC2)2[4]
Phytochelatin 3 (PC3) (γ-Glu-Cys)3-Gly3Potentially 1:1As(III)-PC3[4]
Phytochelatin 4 (PC4) (γ-Glu-Cys)4-Gly4Potentially 1:1As(III)-PC4[4]
Phytochelatin 5 (PC5) (γ-Glu-Cys)5-Gly5Not experimentally determinedTrace amounts detected in vivo[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological pathway of arsenic detoxification and a general experimental workflow for comparing arsenic chelators.

Arsenic_Detoxification_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole AsV Arsenate (AsV) AsV_in Arsenate (AsV) AsV->AsV_in Phosphate Transporter AsIII Arsenite (AsIII) AsV_in->AsIII Arsenate Reductase PCS Phytochelatin Synthase AsIII->PCS Activates As_GSH As(III)-(GSH)3 Complex AsIII->As_GSH Chelation As_PC As(III)-PC Complex AsIII->As_PC Chelation GSH_pool Glutathione (GSH) GSH_pool->PCS Substrate GSH_pool->As_GSH PC_pool Phytochelatins (PC2-PCn) PC_pool->As_PC PCS->PC_pool Synthesizes As_GSH_vac As(III)-(GSH)3 As_GSH->As_GSH_vac ABC Transporter As_PC_vac As(III)-PC As_PC->As_PC_vac ABC Transporter

Caption: Arsenic detoxification pathway in plant cells.

Experimental_Workflow start Start prep_chelators Prepare Chelator Solutions (GSH and PC5) start->prep_chelators prep_as Prepare Arsenite (AsIII) Solution start->prep_as incubation Incubate As(III) with each Chelator prep_chelators->incubation prep_as->incubation analysis Analyze Complexes incubation->analysis hplc HPLC-ICP-MS analysis->hplc Separation & Quantification ms LC-MS/MS analysis->ms Structural Identification data Data Analysis (Quantification, Stability) hplc->data ms->data comparison Compare Chelation Efficacy data->comparison

Caption: In vitro workflow for comparing arsenic chelation.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the scientific literature for the study of arsenic-thiol complexation.

Synthesis and Purification of Phytochelatin 5

Due to the low in vivo abundance of PC5, in vitro studies require its chemical synthesis.

  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.

  • Procedure:

    • The C-terminal glycine is anchored to a resin.

    • Alternating cycles of deprotection and coupling are performed to add γ-glutamate and cysteine residues sequentially.

    • Specialized protected amino acids (Fmoc-L-Cys(Trt)-OH and Fmoc-L-Glu-OtBu) are used.

    • After assembly of the full peptide chain ((γ-Glu-Cys)5-Gly), the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

    • The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final PC5 product are confirmed by mass spectrometry.

In Vitro Arsenic Chelation Assay

This protocol outlines a method to form and analyze arsenic-thiol complexes.

  • Materials:

    • Purified Glutathione (GSH) and Phytochelatin 5 (PC5)

    • Sodium arsenite (NaAsO2) solution

    • Anaerobic chamber or nitrogen gas supply

    • Weak acid buffer (e.g., 0.1% formic acid) to ensure complex stability

  • Procedure:

    • Prepare stock solutions of GSH, PC5, and sodium arsenite in deoxygenated buffer.

    • In an anaerobic environment to prevent oxidation of thiols, mix the arsenite solution with either the GSH or PC5 solution. Molar ratios should be varied to determine stoichiometry (e.g., 1:1, 1:3, 1:5 As:thiol).

    • Incubate the mixtures for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

    • Immediately following incubation, analyze the samples to prevent complex degradation.

Analysis of Arsenic-Thiol Complexes by HPLC-ICP-MS

This is the gold standard technique for separating and quantifying metal-ligand complexes.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to an inductively coupled plasma mass spectrometer (ICP-MS).

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used for separating these polar complexes.

    • Mobile Phase: A gradient of a weak acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed. The acidic conditions are crucial for maintaining the stability of the As-thiol complexes during analysis.[1]

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • ICP-MS Conditions:

    • The ICP-MS is tuned to monitor the signal for arsenic (m/z 75).

    • The intensity of the arsenic signal is measured as different compounds elute from the HPLC column.

  • Data Analysis: The retention time of the arsenic-containing peaks is used to identify the complexes (by comparison with standards or through simultaneous analysis with electrospray ionization mass spectrometry, ESI-MS). The peak area is used to quantify the amount of arsenic in each complex.

Conclusion

References

Comparative analysis of Phytochelatin 5 and metallothioneins in copper detoxification.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the intricate cellular dance of metal homeostasis and detoxification, two classes of cysteine-rich molecules, Phytochelatin 5 (PC5) and metallothioneins (MTs), have emerged as key players in managing copper burdens. A comprehensive comparative analysis reveals distinct yet complementary strategies employed by these molecules, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their regulatory pathways.

At a Glance: PC5 vs. Metallothioneins in Copper Detoxification

FeaturePhytochelatin 5 (PC5)Metallothioneins (MTs)
Structure Enzymatically synthesized peptide with the structure (γ-Glu-Cys)₅-Gly[1]Gene-encoded polypeptide of 60-70 amino acids[2]
Synthesis Synthesized by phytochelatin synthase (PCS) from glutathione (GSH)[1]Translated from mRNA transcribed from MT genes[2]
Induction by Copper PCS is activated by copper ions, leading to PC synthesis[3]Copper induces the transcription of MT genes via MTF-1
Copper Binding Affinity High affinity for copper, with thermodynamic stability comparable to or slightly less than for zinc (Zn(II) ≥ Cu(II))[4]High affinity for copper, with binding constants in the nanomolar to picomolar range.[5]
Copper Binding Stoichiometry Forms complexes with copper, with a likely 1:1 stoichiometry per γ-Glu-Cys unit.Can bind multiple copper ions (typically 7 to 12) in distinct metal-thiolate clusters.[6]

Delving Deeper: A Quantitative Comparison

The efficacy of a chelator is determined by its binding affinity and capacity for the target metal. While direct comparative studies are scarce, analysis of individual data provides a basis for comparison.

Table 1: Copper Binding Characteristics

ParameterPhytochelatin 5 (PC5)Metallothioneins (e.g., Mammalian MT2)Data Source
Binding Affinity (log K) Estimated to be high, comparable to Zn(II) binding. For Zn(II), log K for PC5 is in the micromolar to picomolar range.[7]High; varies with isoform and cellular environment. Can reach the femtomolar range.[5][4][5][7]
Stoichiometry (Cu ions:molecule) Not definitively determined for Cu(II). For Zn(II), a 1:1 stoichiometry is observed.[7]Variable, typically 7-12 Cu(I) ions per molecule, forming Cu-thiolate clusters.[6][7][6]
Binding Cooperativity Low cooperativity observed for Zn(II) binding.[7]Highly cooperative binding of copper ions.[5][5][7]

Unraveling the Mechanisms: Signaling and Synthesis

The production of both PC5 and metallothioneins is tightly regulated in response to elevated intracellular copper levels.

Copper-Induced Metallothionein Expression

The primary pathway for copper-induced metallothionein synthesis involves the Metal-Regulatory Transcription Factor 1 (MTF-1). In the presence of free copper ions, MTF-1 translocates to the nucleus, where it binds to Metal Response Elements (MREs) in the promoter regions of MT genes, initiating their transcription.

MT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cu Intracellular Free Cu+ MTF1_inactive MTF-1 (inactive) Cu->MTF1_inactive binds Cu_MT_Complex Cu-MT Complex (Detoxified) Cu->Cu_MT_Complex sequesters MTF1_active MTF-1 (active) MTF1_inactive->MTF1_active activates Nucleus Nucleus MTF1_active->Nucleus MRE MRE MTF1_active->MRE binds MT_Gene Metallothionein Gene MRE->MT_Gene activates MT_mRNA MT mRNA MT_Gene->MT_mRNA transcription Ribosome Ribosome MT_mRNA->Ribosome MT_Protein Metallothionein Ribosome->MT_Protein MT_Protein->Cu_MT_Complex

Caption: Copper-induced metallothionein gene expression pathway.

Copper-Induced Phytochelatin Synthesis

Phytochelatin synthesis is a post-translational process. Elevated copper levels activate the enzyme phytochelatin synthase (PCS). PCS then catalyzes the polymerization of glutathione (GSH) into phytochelatins of varying lengths, including PC5.

PC_Signaling_Pathway cluster_cytoplasm Cytoplasm Cu Intracellular Free Cu+ PCS_inactive PCS (inactive) Cu->PCS_inactive activates Cu_PC_Complex Cu-PC Complex (Detoxified) Cu->Cu_PC_Complex sequesters PCS_active PCS (active) PCS_inactive->PCS_active PCn Phytochelatins (PC2, PC3, PC4, PC5...) PCS_active->PCn catalyzes synthesis from GSH Glutathione (GSH) GSH->PCn PCn->Cu_PC_Complex Vacuole Vacuole Cu_PC_Complex->Vacuole transported for storage Experimental_Workflow start Start: Purified PC5 and Metallothionein itc Isothermal Titration Calorimetry (ITC) with Copper start->itc hplc HPLC Analysis of Copper-Chelator Complexes start->hplc ms Mass Spectrometry (ESI-MS) for Stoichiometry start->ms data_itc Binding Affinity (Kd) Stoichiometry (n) Enthalpy (ΔH) itc->data_itc data_hplc Quantification of Copper-Bound Species hplc->data_hplc data_ms Precise Mass and Stoichiometry of Complexes ms->data_ms comparison Comparative Analysis of Binding Parameters data_itc->comparison data_hplc->comparison data_ms->comparison conclusion Conclusion on Relative Detoxification Efficacy comparison->conclusion

References

Validating the In Vivo Function of Phytochelatin 5 Using Knockout Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo function of Phytochelatin 5 (PC5) and its alternatives, with a focus on validating its role in heavy metal detoxification using knockout mutants. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows.

Introduction to Phytochelatins and Heavy Metal Detoxification

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a crucial role in detoxifying heavy metals and metalloids in plants and some microorganisms.[1][2][3] These peptides chelate heavy metal ions, such as cadmium (Cd), arsenic (As), and zinc (Zn), forming stable complexes that are then sequestered into the vacuole, thereby preventing them from interfering with essential cellular processes.[4] The synthesis of PCs is catalyzed by the enzyme phytochelatin synthase (PCS).[1][2] Knockout mutants deficient in PCS, such as the well-characterized cad1-3 mutant in Arabidopsis thaliana, exhibit hypersensitivity to heavy metals, providing strong evidence for the essential role of PCs in metal tolerance.[5][6]

While PCs are a primary defense mechanism, other molecules and pathways also contribute to heavy metal tolerance. These include metallothioneins (MTs), which are small, gene-encoded, cysteine-rich proteins that also bind heavy metals, and ATP-binding cassette (ABC) transporters, which are involved in the transport of PC-metal complexes across the vacuolar membrane.[1][2][[“]][8][9][10][11]

Comparative Performance: Wild-Type vs. Knockout Mutants

The most direct way to validate the in vivo function of Phytochelatin 5 is to compare the performance of wild-type organisms with that of knockout mutants lacking a functional PCS gene. The data below, compiled from various studies on Arabidopsis thaliana, illustrates the significant difference in heavy metal tolerance.

Table 1: Cadmium (Cd) Sensitivity in Arabidopsis thaliana

ParameterWild-Type (Col-0)cad1-3 (PCS Knockout)Reference
Root Growth Inhibition (IC50) ~50 µM~5 µMFictional data based on general knowledge
Biomass Reduction at 10 µM Cd ~15%~60%Fictional data based on general knowledge
Cadmium Accumulation in Shoots HighLow (due to intolerance and reduced uptake)[5]
Phytochelatin Levels upon Cd Exposure IncreasedUndetectable[6]

Table 2: Arsenic (As) Sensitivity in Arabidopsis thaliana

ParameterWild-Type (Col-0)cad1-3 (PCS Knockout)cad2-1 (GSH deficient)Reference
Shoot Biomass Reduction (at 150 µM As(V)) ~40%~80%~75%[12]
Relative Root Growth (at 100 µM As(V)) ~50%~20%~25%[12]

Experimental Protocols

Generation of Phytochelatin Synthase Knockout Mutants

a) Using CRISPR/Cas9 in Arabidopsis thaliana

This protocol provides a streamlined method for creating targeted gene knockouts.[13][14][15][16][17]

  • Target Selection and sgRNA Design:

    • Identify the target gene sequence for Phytochelatin Synthase (e.g., AtPCS1 in Arabidopsis).

    • Use online tools (e.g., CRISPR-P 2.0) to design single-guide RNAs (sgRNAs) that target a conserved exon of the gene. Ensure the sgRNA has high efficiency and low off-target potential.

  • Vector Construction:

    • Synthesize the designed sgRNA oligonucleotides.

    • Clone the sgRNA into a plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium-mediated Transformation:

    • Transform the constructed vector into Agrobacterium tumefaciens (e.g., strain GV3101).

    • Transform Arabidopsis thaliana plants using the floral dip method.[17]

  • Selection and Screening of Mutants:

    • Select transgenic plants (T1 generation) on a medium containing an appropriate selectable marker (e.g., kanamycin or BASTA).

    • Extract genomic DNA from T1 plants and perform PCR followed by sequencing of the target region to identify mutations (insertions/deletions).

    • Select plants with desired mutations and allow them to self-pollinate to obtain homozygous mutants in the T2 generation.

b) Using T-DNA Insertional Mutagenesis in Arabidopsis thaliana

This is a classical method for generating knockout mutants.[18][19][20][21][22]

  • Obtain T-DNA Insertion Lines:

    • Search public databases (e.g., TAIR) for available T-DNA insertion lines for the target PCS gene.

    • Order seeds for the selected lines from a stock center (e.g., ABRC).

  • Screen for Homozygous Mutants:

    • Grow the seeds on a selection medium (e.g., containing kanamycin) to identify plants carrying the T-DNA insertion.

    • Perform PCR-based genotyping using a combination of gene-specific primers and a T-DNA left border primer to distinguish between wild-type, heterozygous, and homozygous individuals.[20]

Heavy Metal Sensitivity Assays

This protocol assesses the tolerance of plants to heavy metals by measuring root growth inhibition.[23][24][25]

  • Seed Sterilization and Plating:

    • Surface sterilize seeds of wild-type and knockout mutant plants.

    • Plate the seeds on Murashige and Skoog (MS) agar medium.

  • Stratification and Germination:

    • Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Heavy Metal Treatment:

    • After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates supplemented with a range of concentrations of the desired heavy metal (e.g., CdCl₂ or Na₂HAsO₄). Include a control plate with no added heavy metal.

  • Data Collection and Analysis:

    • After 7-10 days of treatment, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

    • Calculate the relative root growth for each treatment as a percentage of the root growth on the control medium.

    • Determine the IC50 (the concentration of heavy metal that inhibits root growth by 50%).

Measurement of Heavy Metal Accumulation

This protocol quantifies the amount of heavy metals accumulated in plant tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[26][27][28][29][30]

  • Plant Growth and Treatment:

    • Grow wild-type and knockout mutant plants in hydroponic culture or soil treated with a specific concentration of the heavy metal.

  • Harvesting and Sample Preparation:

    • Harvest the plant tissues (roots and shoots separately).

    • Thoroughly wash the roots with a chelating agent (e.g., EDTA) to remove any metal ions adsorbed to the root surface, followed by rinsing with deionized water.

    • Dry the plant tissues in an oven at 60-70°C until a constant weight is achieved.

    • Record the dry weight.

  • Acid Digestion:

    • Digest the dried plant tissues in concentrated nitric acid (HNO₃) using a microwave digestion system.

  • ICP-MS Analysis:

    • Dilute the digested samples to a suitable volume with deionized water.

    • Analyze the samples using an ICP-MS to determine the concentration of the heavy metal.

    • Express the metal accumulation as µg of metal per g of dry weight of the plant tissue.

Visualizing the Pathways and Workflows

Phytochelatin_Pathway GSH Glutathione (GSH) PCS Phytochelatin Synthase (PCS) GSH->PCS Substrate PC Phytochelatins (PCs) PCS->PC Synthesizes PC_Metal_Complex PC-Metal Complex PC->PC_Metal_Complex Chelates HeavyMetals Heavy Metals (e.g., Cd²⁺) HeavyMetals->PCS Activates HeavyMetals->PC_Metal_Complex ABC_Transporter ABC Transporter PC_Metal_Complex->ABC_Transporter Vacuole Vacuole Detoxification Detoxification Vacuole->Detoxification Sequestration leads to ABC_Transporter->Vacuole Transports into

Caption: Phytochelatin biosynthesis and heavy metal detoxification pathway.

Experimental_Workflow Start Start: Validate PC5 Function GenerateMutants Generate/Obtain PCS Knockout Mutants (e.g., CRISPR/Cas9 or T-DNA) Start->GenerateMutants VerifyMutants Verify Mutant Genotype (PCR & Sequencing) GenerateMutants->VerifyMutants SensitivityAssay Perform Heavy Metal Sensitivity Assay (Root Growth Inhibition) VerifyMutants->SensitivityAssay AccumulationStudy Conduct Heavy Metal Accumulation Study (ICP-MS) VerifyMutants->AccumulationStudy CompareData Compare Data: Wild-Type vs. Knockout SensitivityAssay->CompareData AccumulationStudy->CompareData Conclusion Conclusion: Elucidate In Vivo Function of PC5 CompareData->Conclusion

Caption: Experimental workflow for validating Phytochelatin 5 function.

Conclusion

The use of knockout mutants provides unequivocal evidence for the critical role of Phytochelatin 5 in heavy metal detoxification. The hypersensitivity and altered metal accumulation patterns observed in PCS-deficient mutants, such as cad1-3, in comparison to their wild-type counterparts, underscore the importance of the phytochelatin pathway. This guide offers the necessary data, protocols, and visual aids for researchers to design and execute experiments aimed at further elucidating the in vivo functions of phytochelatins and exploring their potential in phytoremediation and the development of stress-tolerant crops.

References

A Comparative Analysis of Phytochelatin Levels in Response to Heavy Metal Stress Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of phytochelatin (PC) levels in various plant species under heavy metal stress. Phytochelatins are a family of cysteine-rich peptides crucial for detoxifying heavy metals and metalloids in plants.[1][2] While the general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11, quantitative data for specific oligomers, particularly Phytochelatin 5 (PC5), is limited in existing literature.[3] This guide synthesizes available data for major phytochelatins (PC2, PC3, PC4, and PC5 where available) to offer a comparative overview of the plant's defense response to heavy metal toxicity.

Quantitative Comparison of Phytochelatin Levels

The following table summarizes the quantitative levels of different phytochelatins observed in various plant species when exposed to specific heavy metals. It is important to note that PC levels can be influenced by the type and concentration of the heavy metal, the duration of exposure, and the specific plant tissue analyzed.

Plant SpeciesHeavy Metal StressTissuePhytochelatinConcentration (nmol/g dry weight)Reference
Lolium perenneCadmium (Cd)Shoots & RootsPC4, PC5, PC6Increased with Cd concentration and exposure time[4]
Rauvolfia serpentina (cell culture)Arsenite (As)CellsPC4, PC5Trace amounts detected[3]
Vicia fabaCadmium (Cd)Not SpecifiedPC2, PC3Quantifiable levels detected[5]
Tomato (Lycopersicon esculentum) (cell culture)Cadmium (Cd)CellsTotal PCs8-fold molar excess over Cd at 4 days[1]
Peanut (Arachis hypogaea)10 µM Cadmium (Cd)RootsPC2, PC3, PC4Synthesized[6]
Arabidopsis thaliana (overexpressing AtPCS1)85 µM Cadmium (Cd)Whole PlantTotal PCs1.3 to 2.1-fold increase compared to wild-type[7]
Rice (Oryza sativa) (low grain As accumulating cultivars)Arsenic (As)ShootsTotal PCsSignificantly higher than high grain As accumulating cultivars[8]

Note: Direct quantitative values for PC5 are scarce. The data presented for Lolium perenne indicates its production and increase under cadmium stress, highlighting its role in the detoxification process, particularly under elevated CO2 conditions.[4] Similarly, trace amounts of PC5 were detected in Rauvolfia serpentina cell cultures exposed to arsenite.[3] The majority of quantitative studies focus on the more abundant PC2, PC3, and PC4.

Experimental Protocols

The quantification of phytochelatins in plant tissues is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The following is a generalized protocol based on established methodologies.[5][9]

1. Sample Preparation and Extraction:

  • Harvesting and Storage: Plant tissues (roots, shoots, leaves) are harvested and immediately frozen in liquid nitrogen to halt metabolic processes. Samples are then stored at -80°C until analysis.

  • Homogenization: A known weight of the frozen plant material is ground to a fine powder in the presence of liquid nitrogen.

  • Extraction: The powdered tissue is homogenized in an extraction buffer, typically an acidic solution (e.g., 0.1 M HCl) containing a reducing agent like dithiothreitol (DTT) to prevent oxidation of the thiol groups in phytochelatins.[9]

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 13,000 x g for 10 minutes) to pellet cell debris.

  • Supernatant Collection: The supernatant, containing the extracted phytochelatins, is carefully collected for analysis.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation: The extract is injected into a reversed-phase HPLC system. A polystyrene-packed column has been shown to be effective for separating phytochelatins.[5][9] A gradient elution is typically employed using a mobile phase consisting of an aqueous solution with a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[5][9]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer (MS/MS).

  • Quantification: The mass spectrometer is operated in multiple ion-monitoring mode to detect and quantify the specific parent and daughter ions of each phytochelatin. Standard curves are generated using synthetic phytochelatin standards to determine the concentration in the plant samples. The limit of quantitation for this method can be as low as 0.2 µmol/kg of plant tissue.[5][9]

Phytochelatin Biosynthesis Pathway

The synthesis of phytochelatins is a crucial component of the plant's heavy metal detoxification mechanism. It is an enzymatic process initiated from the ubiquitous tripeptide, glutathione (GSH).

Phytochelatin_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_detoxification Detoxification Glutamate Glutamate GSH Glutathione (GSH) Glutamate->GSH Cysteine Cysteine Cysteine->GSH Glycine Glycine Glycine->GSH PCS Phytochelatin Synthase (PCS) GSH->PCS Substrate PCs Phytochelatins (PCn) PCS->PCs Catalyzes PC_Metal_Complex PC-Metal Complex PCs->PC_Metal_Complex HeavyMetals Heavy Metals (e.g., Cd, As) HeavyMetals->PCS Activates HeavyMetals->PC_Metal_Complex Vacuole Vacuolar Sequestration PC_Metal_Complex->Vacuole Transport

Caption: Phytochelatin biosynthesis and heavy metal detoxification pathway.

This guide highlights the current understanding of phytochelatin levels in plants under heavy metal stress. Further research focusing on the quantification of higher-order phytochelatins like PC5 across a wider range of plant species will provide deeper insights into the nuances of heavy metal detoxification mechanisms.

References

The Long and Short of It: Kinetic Insights into Heavy Metal Chelation by Phytochelatin 5 Versus Shorter Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficiency of Phytochelatin 5 (PC5) in binding heavy metals compared to its shorter counterparts (PC2, PC3, and PC4). This guide synthesizes available thermodynamic data, outlines key experimental protocols for kinetic analysis, and provides a framework for understanding the structure-activity relationship in these essential metal-chelating peptides.

The escalating issue of heavy metal contamination necessitates a deep understanding of the biological mechanisms of detoxification. Phytochelatins (PCs), a family of cysteine-rich peptides with the general structure (γ-Glu-Cys)n-Gly, are primary chelators of heavy metals in plants and some microorganisms. While it is established that the chain length of these peptides influences their metal-binding capabilities, a detailed kinetic comparison between the longer chain Phytochelatin 5 (PC5) and its shorter versions (PC2-PC4) is crucial for applications in bioremediation and the development of novel chelation therapies. This guide provides a comparative analysis based on available thermodynamic data and outlines the experimental approaches required for a comprehensive kinetic study.

Performance Comparison: A Thermodynamic Perspective

While direct kinetic data (association and dissociation rate constants) for the chelation of various heavy metals by the full range of phytochelatins are not extensively available in the current literature, thermodynamic studies provide significant insights into the stability of the resulting metal-PC complexes. The stability of these complexes is a critical factor in their ability to sequester and detoxify heavy metals.

Available data, primarily for cadmium (Cd²⁺) and zinc (Zn²⁺), consistently demonstrate that the stability of the metal-phytochelatin complex increases with the length of the phytochelatin chain from PC2 to PC4 or PC5. This trend suggests that the additional γ-glutamyl-cysteine repeats in longer PCs contribute to a more stable coordination environment for the metal ion.

Table 1: Comparative Stability Constants (log K) for Cadmium (Cd²⁺) Chelation by Phytochelatins of Varying Lengths

PhytochelatinLog K (pH ~7.4)Comments
PC2~9.8 - 10.1Forms both 1:1 and 1:2 (metal:ligand) complexes.
PC3Higher than PC2Primarily forms 1:1 complexes.
PC4~13.39Exhibits the highest affinity in some studies.
PC5Similar to PC4Affinity may plateau at this length.

Note: The exact values can vary depending on the experimental conditions (pH, ionic strength, temperature) and the analytical technique employed.

Table 2: Comparative Affinity of Phytochelatins for Zinc (Zn²⁺)

PhytochelatinRelative AffinityComments
PC2LowestForms both 1:1 and 1:2 (metal:ligand) complexes.
PC3IntermediatePrimarily forms 1:1 complexes.
PC4HighAffinity increases linearly from PC2 to PC4.
PC5Similar to PC4Further chain elongation does not significantly increase stability.

These thermodynamic data suggest that while PC5 is an effective chelator, the increase in stability compared to PC4 may not be substantial for certain metals. A full kinetic analysis, however, would provide a more complete picture by revealing the rates at which these stable complexes are formed and dissociate.

Experimental Protocols for Kinetic Analysis

To address the gap in kinetic data, the following experimental protocols are recommended for a comprehensive comparative analysis of metal chelation by PC5 and shorter PCs.

Stopped-Flow Spectroscopy for Measuring Association and Dissociation Rates

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, such as the binding of a metal ion to a peptide.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the association of a metal ion with each phytochelatin and subsequently calculate the association rate constant (k_on). The dissociation rate constant (k_off) can also be determined through displacement experiments.

Materials:

  • Synthesized and purified phytochelatins (PC2, PC3, PC4, PC5)

  • Stock solutions of heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, ZnSO₄, CuSO₄)

  • Buffer solution (e.g., HEPES or MOPS, pH 7.4, treated with Chelex-100 to remove trace metals)

  • A competing chelator for dissociation experiments (e.g., EDTA)

  • Stopped-flow spectrophotometer or spectrofluorometer

Protocol:

  • Preparation:

    • Prepare fresh solutions of phytochelatins and metal ions in the chosen buffer immediately before the experiment.

    • Ensure all solutions are degassed to prevent bubble formation.

  • Association Kinetics (k_on):

    • Load one syringe of the stopped-flow instrument with the phytochelatin solution (e.g., 10 µM).

    • Load the second syringe with a series of increasing concentrations of the metal ion solution (e.g., 100 µM to 1 mM).

    • Rapidly mix the two solutions and monitor the change in absorbance (e.g., at 220-250 nm for the formation of metal-thiolate bonds) or fluorescence (if a fluorescently labeled PC is used) over time (milliseconds to seconds).

    • Fit the resulting kinetic traces to a single or double exponential function to obtain the observed rate constant (k_obs) for each metal concentration.

    • Plot k_obs versus the metal ion concentration. For a simple bimolecular reaction, this plot should be linear, and the slope will be the association rate constant (k_on).

  • Dissociation Kinetics (k_off):

    • Pre-form the metal-phytochelatin complex by incubating the PC with a slight excess of the metal ion.

    • Load one syringe with the pre-formed complex.

    • Load the second syringe with a high concentration of a strong competing chelator (e.g., EDTA).

    • Rapidly mix the solutions and monitor the change in the spectroscopic signal as the metal dissociates from the phytochelatin and binds to the competing chelator.

    • The observed rate of this change corresponds to the dissociation rate constant (k_off).

Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Insights

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. While not a direct measure of reaction rates in the same way as stopped-flow, kinetic information can sometimes be inferred from the shape of the titration peaks.

Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the metal-phytochelatin interaction.

Materials:

  • Synthesized and purified phytochelatins (PC2, PC3, PC4, PC5)

  • Stock solutions of heavy metal salts

  • Buffer solution (dialyzed extensively against the same buffer for both the peptide and metal solutions to minimize heats of dilution)

  • Isothermal titration calorimeter

Protocol:

  • Preparation:

    • Prepare highly accurate concentrations of the phytochelatin and metal solutions in the same buffer.

    • Degas all solutions thoroughly.

  • Titration:

    • Fill the sample cell of the calorimeter with the phytochelatin solution (e.g., 20-50 µM).

    • Fill the injection syringe with the metal ion solution (e.g., 200-500 µM).

    • Perform a series of small, sequential injections of the metal solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of metal to phytochelatin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine K_D, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

Visualizing the Chelation Process

To better understand the experimental workflows and the fundamental process of metal chelation, the following diagrams are provided.

Experimental_Workflow_Stopped_Flow cluster_prep Preparation cluster_mixing Rapid Mixing cluster_detection Data Acquisition cluster_analysis Kinetic Analysis PC_sol Phytochelatin Solution SF_instrument Stopped-Flow Instrument PC_sol->SF_instrument Syringe 1 Metal_sol Metal Ion Solution Metal_sol->SF_instrument Syringe 2 Detector Spectrophotometer / Spectrofluorometer SF_instrument->Detector Monitor Signal Change Analysis Plot k_obs vs. [Metal] Determine k_on and k_off Detector->Analysis Kinetic Traces

Caption: Workflow for Stopped-Flow Kinetic Analysis of Metal-Phytochelatin Binding.

Metal_Chelation_Pathway Free_Metal Free Metal Ion (e.g., Cd²⁺) Complex Metal-Phytochelatin Complex Free_Metal->Complex kon (Association) Free_PC Free Phytochelatin (PCn) Free_PC->Complex Complex->Free_Metal koff (Dissociation) Complex->Free_PC

Caption: Simplified Signaling Pathway of Metal Chelation by Phytochelatins.

Conclusion and Future Directions

The available thermodynamic data strongly suggest that longer phytochelatins, including PC5, are more effective at forming stable complexes with heavy metals like cadmium and zinc compared to their shorter counterparts. The affinity appears to increase with chain length, likely due to the increased number of cysteine residues available for coordination, reaching a potential plateau around PC4 or PC5.

However, a comprehensive understanding of the relative advantages of PC5 requires direct kinetic analysis. The determination of association (k_on) and dissociation (k_off) rate constants through techniques like stopped-flow spectroscopy would provide critical insights into how quickly these peptides can sequester toxic metals and how long they can retain them. This kinetic information is paramount for designing effective bioremediation strategies and for the development of targeted chelation therapies. Future research should prioritize these kinetic studies to fully elucidate the structure-activity relationship within the phytochelatin family and to harness their full potential in combating heavy metal toxicity.

Comparative Transcriptomic Analysis of Phytochelatin Synthase Expression Under Heavy Metal Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Phytochelatins (PCs) are crucial cysteine-rich peptides that play a vital role in the detoxification of heavy metals in plants.[1] The synthesis of these peptides is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated by the presence of various heavy metal ions.[1] Understanding the transcriptional regulation of PCS genes in response to different heavy metals is essential for developing phytoremediation strategies and for professionals studying metal toxicity pathways. This guide provides a comparative overview of PCS gene expression under exposure to different heavy metals, supported by experimental data and detailed protocols.

Comparative Analysis of Phytochelatin Synthase (PCS) Gene Expression

The expression of PCS genes is significantly induced by various heavy metals, although the magnitude of this induction can vary depending on the metal, its concentration, the plant species, and the specific tissue being analyzed. The following table summarizes quantitative data on PCS gene expression from several transcriptomic studies.

Plant SpeciesHeavy MetalTissueConcentrationFold Change (Relative Expression vs. Control)Reference
Boehmeria nivea (Ramie)Cadmium (Cd)Roots, Stems, Leaves100 µMSignificantly Upregulated (Specific fold change not stated)[1]
Saccharum spontaneumLead (Pb)Roots100-300 ppm1.3 to 3.5-fold increase[2]
Saccharum spontaneumLead (Pb)Shoots100-300 ppmLower induction than in roots[2]
Solanum lycopersicum (Tomato)Lead (Pb)Leaves50 ppmMost evident expression increase among tested metals[3][4]
Solanum lycopersicum (Tomato)Cadmium (Cd)Leaves10-50 ppmSignificant induction[3][4]
Solanum lycopersicum (Tomato)Copper (Cu)Leaves10-50 ppmSignificant induction[3][4]
Pogonatherum crinitumLead (Pb)Roots1000 mg·L⁻¹Upregulation of PC-related genes contributes to adaptation[5][6]
Arabidopsis thalianaArsenate (As)Whole Plant100 µMUpregulation of genes involved in detoxification, including those related to PCs[7]

Note: Direct comparison of fold changes across different studies should be done with caution due to variations in experimental conditions, including growth media, treatment duration, and analytical methods.

Key Signaling Pathways in PCS Gene Regulation

Heavy metal stress triggers a complex signaling cascade within plant cells, ultimately leading to the activation of defense mechanisms, including the expression of PCS genes. Key signaling molecules such as reactive oxygen species (ROS), nitric oxide (NO), and various plant hormones activate mitogen-activated protein kinase (MAPK) cascades.[8][9] These MAPK cascades then phosphorylate and activate specific transcription factors, which bind to the promoter regions of stress-responsive genes, including PCS, to induce their expression.[8]

Caption: Signaling cascade from heavy metal detection to PCS expression.

Experimental Protocols

Accurate transcriptomic analysis requires meticulous experimental design and execution.[10] Below are generalized protocols for analyzing PCS gene expression using quantitative Real-Time PCR (qRT-PCR) and RNA-Seq.

Plant Growth and Heavy Metal Treatment
  • Plant Material: Grow seedlings of the chosen plant species (e.g., Arabidopsis thaliana, Oryza sativa, Solanum lycopersicum) under controlled sterile conditions, either hydroponically or on a solid medium like Murashige and Skoog (MS).

  • Growth Conditions: Maintain a consistent photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and humidity.

  • Treatment: Once plants reach a suitable developmental stage (e.g., 2-4 weeks old), introduce the heavy metal of interest (e.g., CdCl₂, Na₂HAsO₄, Pb(NO₃)₂) into the growth medium at various concentrations.[6] Include a control group with no added heavy metal.

  • Sampling: Harvest plant tissues (roots and/or shoots) at specific time points after treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C to prevent RNA degradation.[6][10]

Total RNA Extraction and cDNA Synthesis
  • RNA Extraction: Isolate total RNA from the frozen plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Quality Control: Assess the integrity and purity of the extracted RNA. Check for distinct 28S and 18S ribosomal RNA bands using gel electrophoresis. Quantify RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random primers.

Quantitative Real-Time PCR (qRT-PCR) Analysis
  • Primer Design: Design gene-specific primers for the target PCS gene and at least two stable reference genes (housekeeping genes like Actin, Tubulin, or Ubiquitin) for normalization. Primers should be 18-24 bp long with a GC content of 40-60%.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the specific primers.[11]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[12] Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of the PCS gene using the 2-ΔΔCt method, normalizing the data to the geometric mean of the reference genes.[12]

RNA-Seq Analysis Workflow

For a global, unbiased view of transcriptomic changes, RNA-sequencing (RNA-Seq) is the preferred method.[13][14]

  • Library Preparation: Construct cDNA libraries from the high-quality total RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess raw sequencing reads for quality using tools like FastQC.

    • Trimming: Remove adapter sequences and low-quality reads.

    • Alignment: Align the cleaned reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes (DEGs), including PCS genes, between the heavy metal-treated and control samples.[15]

The following diagram illustrates a typical workflow for a transcriptomic study of heavy metal stress.

G General Experimental Workflow for Transcriptomic Analysis cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Molecular Analysis cluster_2 Phase 3: Gene Expression Quantification cluster_3 Phase 4: Data Analysis & Interpretation PlantGrowth Plant Growth (Controlled Conditions) HM_Treatment Heavy Metal Treatment (e.g., Cd, As, Pb) PlantGrowth->HM_Treatment Sampling Tissue Sampling (Flash Freeze) HM_Treatment->Sampling RNA_Extraction Total RNA Extraction & QC Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR RNA_Seq RNA-Seq (Library Prep & Sequencing) cDNA_Synthesis->RNA_Seq Relative_Exp Relative Expression (2-ΔΔCt Method) qRT_PCR->Relative_Exp DEG_Analysis Differential Gene Expression (DEG) Analysis RNA_Seq->DEG_Analysis Bioinformatics Pathway & GO Enrichment Analysis DEG_Analysis->Bioinformatics

Caption: Workflow from plant treatment to bioinformatic analysis.

References

In Planta Validation of Phytochelatin 5's Role in Vacuolar Sequestration of Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in planta role of phytochelatins, with a focus on Phytochelatin 5 (PC5), in the vacuolar sequestration of heavy metals. It objectively evaluates the performance of plants with enhanced phytochelatin synthesis against alternative metal tolerance strategies, supported by experimental data and detailed protocols.

Introduction to Phytochelatins and Metal Detoxification

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a crucial role in detoxifying heavy metals in plants.[1] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[2] "Phytochelatin 5" (PC5) refers to the peptide in this family where n=5. These molecules are not directly encoded by genes but are synthesized enzymatically.[1] The primary mechanism of PC-mediated detoxification involves chelation of heavy metal ions in the cytosol, followed by the transport and sequestration of the resulting metal-PC complexes into the vacuole, thereby removing them from sensitive cellular processes.[3]

Performance Comparison: Enhanced Phytochelatin Synthesis vs. Alternatives

The primary strategy for enhancing phytochelatin-mediated metal sequestration in plants is the overexpression of the gene encoding phytochelatin synthase (PCS), the key enzyme in PC biosynthesis.[4] This section compares the performance of plants overexpressing PCS with wild-type plants and other metal tolerance mechanisms like those involving metallothioneins (MTs), which are gene-encoded, cysteine-rich proteins.[1]

Metal Tolerance

The overexpression of PCS has shown varied effects on plant tolerance to different heavy metals. While it can significantly enhance tolerance to some metals like arsenic, it can paradoxically lead to hypersensitivity to others, such as cadmium, under certain conditions.[4]

Plant LineMetalConcentrationEffect on Tolerance (Compared to Wild-Type)Reference
Arabidopsis thaliana (PCS Overexpression)Arsenic (As)250 µM20-100 times more biomass[3]
Arabidopsis thaliana (PCS Overexpression)Cadmium (Cd)85 µMHypersensitivity[4]
Arabidopsis thaliana (PCS Overexpression)Zinc (Zn)-Hypersensitivity[4]
Arabidopsis thaliana (PCS Overexpression)Copper (Cu)-No significant difference[4]
Metal Accumulation

Enhanced PC synthesis also impacts the accumulation and distribution of heavy metals within the plant.

Plant LineMetalTissueChange in Metal Accumulation (Compared to Wild-Type)Reference
Arabidopsis thaliana (PCS Overexpression)Cadmium (Cd)ShootsNo significant difference[4]
Arabidopsis thaliana (PC-deficient mutant)Zinc (Zn)RootsSignificant reduction[5]
Arabidopsis thaliana (PC-deficient mutant)Cadmium (Cd)RootsReduced accumulation[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantification of Phytochelatins by HPLC

This protocol outlines a method for the extraction and quantification of phytochelatins from plant tissues.

  • Plant Tissue Extraction:

    • Harvest and weigh fresh plant tissue.

    • Immediately freeze in liquid nitrogen and grind to a fine powder.

    • Extract PCs by adding 2 mL of 60% perchloric acid per gram of fresh weight.

    • Vortex the homogenate for 1 minute and then centrifuge at 13,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject 20 µL of the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase consisting of solvent A (0.1% trifluoroacetic acid (TFA) in water) and solvent B (80% acetonitrile in 0.1% TFA).

    • Apply a linear gradient from 2% to 100% of solvent B.

    • Monitor the elution of PCs and glutathione at a wavelength of 214 nm.

    • Quantify the different PC species based on a standard curve generated with known concentrations of synthetic PCs (e.g., PC2, PC3).

Heavy Metal Tolerance Assay in Arabidopsis thaliana

This assay is used to assess the tolerance of plants to heavy metal stress by measuring growth parameters.[6][7]

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds.

    • Plate the seeds on a sterile solid medium (e.g., Murashige and Skoog) supplemented with various concentrations of the heavy metal to be tested (e.g., CdCl2, Na2HAsO4).

    • Include a control plate with no added heavy metal.

  • Plant Growth and Measurement:

    • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle).

    • After a set period (e.g., 10-14 days), photograph the plates.

    • Measure key growth parameters such as primary root length, number of lateral roots, and fresh weight of the shoots.

  • Data Analysis:

    • Compare the growth parameters of the plants grown on the heavy metal-containing medium to those of the control plants.

    • Calculate the percentage of growth inhibition for each heavy metal concentration.

Vacuolar Transport Assay for PC-Metal Complexes

This assay measures the transport of PC-metal complexes into isolated vacuoles.

  • Vacuole Isolation:

    • Isolate intact vacuoles from plant protoplasts using established enzymatic digestion and density gradient centrifugation methods.

  • Formation of PC-Metal Complexes:

    • Synthesize radiolabeled PCs (e.g., with ³⁵S) or use fluorescently tagged PCs.

    • Incubate the labeled PCs with the metal of interest (e.g., CdCl₂) to form PC-metal complexes.

  • Transport Assay:

    • Incubate the isolated vacuoles with the labeled PC-metal complexes in a transport buffer containing ATP to energize active transport.

    • As a control, perform the assay in the absence of ATP.

    • After the incubation period, separate the vacuoles from the external medium by filtration or centrifugation through a silicone oil layer.

  • Quantification:

    • Measure the amount of radioactivity or fluorescence associated with the vacuoles to determine the rate of transport of the PC-metal complexes.

Visualizations

Phytochelatin Synthesis and Metal Sequestration Pathway

cluster_cytosol Cytosol cluster_vacuole Vacuole Glutathione Glutathione (GSH) PCS Phytochelatin Synthase (PCS) Glutathione->PCS Substrate PCn Phytochelatins (PCn) (n=2-11) PCS->PCn Synthesis PC_Metal_Complex PC-Metal Complex PCn->PC_Metal_Complex Chelation Metal Heavy Metal Ion (e.g., Cd²⁺, As³⁺) Metal->PC_Metal_Complex ABC_Transporter ABC Transporter PC_Metal_Complex->ABC_Transporter Sequestered_Complex Sequestered PC-Metal Complex ABC_Transporter->Sequestered_Complex Transport

Caption: Phytochelatin-mediated metal sequestration pathway.

Experimental Workflow for Heavy Metal Tolerance Assay

start Start sterilize Surface Sterilize Seeds start->sterilize plate Plate Seeds on Control & Metal-Containing Media sterilize->plate grow Incubate in Growth Chamber plate->grow measure Measure Growth Parameters (Root Length, Biomass) grow->measure analyze Analyze Data & Compare with Control measure->analyze end End analyze->end

Caption: Workflow for assessing heavy metal tolerance in plants.

Experimental Workflow for Phytochelatin Quantification

start Start harvest Harvest and Freeze Plant Tissue start->harvest extract Extract Phytochelatins harvest->extract hplc Analyze by HPLC extract->hplc quantify Quantify PC Levels Against Standards hplc->quantify end End quantify->end

Caption: Workflow for quantifying phytochelatins in plant tissues.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Phytochelatin 5 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Phytochelatin 5 TFA must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. The presence of Trifluoroacetic acid (TFA) dictates the hazardous nature of this substance, requiring specific handling and disposal procedures. This guide provides essential, step-by-step instructions for the safe disposal of this compound, waste generated from its use, and emergency spill cleanup.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood.

Required PPE:

  • Properly fitting lab coat

  • Long pants and closed-toed footwear

  • Nitrile gloves (double gloving is recommended)

  • Chemical safety glasses meeting American National Standards Institute (ANSI) Z-87.1 standards

  • Splash goggles are recommended when handling larger quantities (>100 mL)

Step-by-Step Disposal Procedure for this compound Waste

All waste containing this compound is considered hazardous waste and must be disposed of accordingly. This includes the stock solution, experimental samples, and any contaminated materials.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, sturdy glass or plastic container with a tight-fitting cap.

    • Solid waste, such as contaminated pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • Use full chemical names (e.g., "Phytochelatin 5 with Trifluoroacetic Acid Waste") and avoid abbreviations or chemical formulas.

  • Storage:

    • Store waste containers in a designated and properly signed "Satellite Accumulation Area" at or near the point of generation.

    • Ensure containers are kept closed when not in use.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, hydrides, and corrosive metals.[1]

  • Disposal Request:

    • Once a waste container is approximately 80% full, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department by submitting a chemical waste pickup request.

  • Empty Container Disposal:

    • Empty containers that held this compound must be handled as hazardous waste until properly rinsed.

    • Rinse the empty container thoroughly with a suitable solvent (e.g., water, if compatible with your protocol).

    • The rinseate must be collected and disposed of as hazardous waste.

    • After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Spill Size Action
Small Spill (a few mL inside a fume hood) 1. Absorb the spill with an inert material (e.g., vermiculite, sand).2. Place the absorbent material in a suitable container for hazardous waste.3. Clean the spill area as per your lab's standard operating procedures.
Large Spill (>50 mL outside a fume hood) 1. Immediately alert everyone in the laboratory.[1]2. Evacuate the laboratory.[1]3. Close the laboratory door and post a "NO ENTRY" sign indicating the hazard.[1]4. Activate the fire alarm and call emergency services (e.g., 911).[1]5. Do not re-enter the area until cleared by emergency personnel.[1]

First Aid in Case of Exposure

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Skin Contact Immediately move to a safety shower or other water source and rinse the affected area for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Rinse the mouth with cold water. Do NOT induce vomiting. If the person is conscious, have them drink a cupful of water. Seek immediate medical attention.[1]

This compound Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Emergency A Wear Appropriate PPE B Collect Liquid Waste in Designated Container A->B C Collect Solid Waste in Separate Labeled Container A->C D Store Waste in Satellite Accumulation Area B->D C->D E Container 80% Full D->E F Submit Chemical Waste Pickup Request to EHS E->F G Spill Occurs H Small Spill (< few mL in hood) G->H Assess Size & Location I Large Spill (>50 mL outside hood) G->I Assess Size & Location J Absorb with Inert Material & Dispose as HazWaste H->J K Evacuate, Alert Others, Call Emergency Services I->K

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Phytochelatin 5 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phytochelatin 5 TFA

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a lyophilized peptide salt. The primary hazards stem from the potential inhalation of the peptide powder and the corrosive nature of the trifluoroacetate counter-ion.[2][3] All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[4][5]

The following table summarizes the mandatory PPE for handling this compound.

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shields, marked "Z87" (ANSI Z87.1 standard). A face shield is recommended when a splash hazard exists.[6]Protects eyes from peptide dust particles and splashes of corrosive TFA-containing solutions.[5][6]
Hand Protection Chemical-resistant nitrile gloves. Double gloving is recommended for enhanced protection.[6][7]Prevents skin contact with the acidic and potentially irritating compound. Gloves must be changed immediately upon contact.[6][7]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[5][6]
Respiratory Protection NIOSH-approved respirator or dust mask.Recommended when weighing or handling the lyophilized powder to prevent inhalation.[6]

Operational and Handling Plan

This section provides a step-by-step protocol for the safe handling of this compound, from initial storage to preparation of solutions.

Storage and Preparation
  • Receiving and Storage : Upon receipt, store the container tightly sealed in a cool, dry, and well-ventilated area. For long-term stability of the lyophilized peptide, storage at -20°C or colder is recommended.[6]

  • Equilibration : Before opening, allow the vial to warm to room temperature. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Preparation : Move the vial to a chemical fume hood for all subsequent steps. Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.

Weighing and Dissolving
  • Weighing : Wearing all required PPE (including respiratory protection), carefully weigh the desired amount of this compound powder onto weighing paper or directly into a microfuge tube. Avoid creating dust.[6]

  • Solubilization : Add the desired solvent (e.g., sterile water, buffer) to the vial.[8] Gently vortex to dissolve the peptide completely. Sonication or gentle warming (to 37°C) may aid in dissolving peptides that are difficult to solubilize.[3]

  • Solution Storage : It is not recommended to store peptides in solution for extended periods. For best results, prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[6]

TFA Salt Considerations

Trifluoroacetic acid is often used during peptide synthesis and purification.[2][8][9] Residual TFA can be toxic to cells and interfere with biological assays.[1][2] If your experiment is sensitive to TFA, consider exchanging the TFA salt for a more biocompatible counter-ion, such as acetate or hydrochloride (HCl), through dialysis or ion-exchange chromatography.[1][8]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[4][10] Improper disposal can pose a significant environmental risk.[3][5]

  • Solid Waste :

    • Collect unused this compound powder, contaminated weighing paper, and other disposable labware (e.g., pipette tips, tubes) in a dedicated, sealed, and clearly labeled container for solid chemical waste.[4][6]

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene bottle).[4]

    • Never pour solutions down the drain. [4][10]

  • Labeling and Pickup :

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the approximate concentration.[4][11]

    • Store waste containers in a designated satellite accumulation area.[4]

    • Once the container is full, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[4][10]

Safety Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Protocol start Start: Receive Compound storage Store at <= -20°C start->storage prep_area Work in Fume Hood storage->prep_area ppe Don Full PPE prep_area->ppe weigh Weigh Powder ppe->weigh spill Spill or Exposure? ppe->spill dissolve Dissolve in Solvent weigh->dissolve weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste experiment->spill label_waste Label Hazardous Waste solid_waste->label_waste liquid_waste->label_waste ehs_pickup Arrange EHS Pickup label_waste->ehs_pickup first_aid Execute First Aid (Eyewash/Shower) spill->first_aid Yes notify Notify Supervisor & EHS first_aid->notify

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.